molecular formula C34H60N7O18P3S B15545750 2-hydroxy-3-methyllauroyl-CoA

2-hydroxy-3-methyllauroyl-CoA

Cat. No.: B15545750
M. Wt: 979.9 g/mol
InChI Key: QVMHSWYPRSCCHY-ZVRLPPNOSA-N
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Description

2-hydroxy-3-methyldodecanoyl-CoA is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxy-3-methyldodecanoic acid. It is a hydroxy fatty acyl-CoA, a medium-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA. It is a conjugate acid of a 2-hydroxy-3-methyldodecanoyl-CoA(4-).

Properties

Molecular Formula

C34H60N7O18P3S

Molecular Weight

979.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3-methyldodecanethioate

InChI

InChI=1S/C34H60N7O18P3S/c1-5-6-7-8-9-10-11-12-21(2)25(43)33(47)63-16-15-36-23(42)13-14-37-31(46)28(45)34(3,4)18-56-62(53,54)59-61(51,52)55-17-22-27(58-60(48,49)50)26(44)32(57-22)41-20-40-24-29(35)38-19-39-30(24)41/h19-22,25-28,32,43-45H,5-18H2,1-4H3,(H,36,42)(H,37,46)(H,51,52)(H,53,54)(H2,35,38,39)(H2,48,49,50)/t21?,22-,25?,26-,27-,28+,32-/m1/s1

InChI Key

QVMHSWYPRSCCHY-ZVRLPPNOSA-N

Origin of Product

United States

Foundational & Exploratory

Discovery and isolation of 2-hydroxy-3-methyllauroyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Putative Isolation of 2-Hydroxy-3-methyllauroyl-CoA for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized discovery and a detailed putative protocol for the isolation of this compound, a hydroxylated, branched-chain acyl-coenzyme A. While direct literature on the discovery and isolation of this specific molecule is scarce, this document synthesizes information from the broader field of acyl-CoA analysis and the known substrate specificities of relevant enzymes to present a scientifically grounded narrative and methodology. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of branched-chain fatty acids and the analytical techniques used to study their intermediates.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids[1][2]. The diversity of acyl-CoA structures, arising from variations in chain length, saturation, and modification, underscores their functional versatility. Among these are hydroxylated and branched-chain acyl-CoAs, which play specialized roles in cellular metabolism. This compound is a C12 acyl-CoA with a hydroxyl group at the alpha-position and a methyl group at the beta-position. Its structure suggests a potential role in the alpha-oxidation of branched-chain fatty acids, a critical pathway for the degradation of substrates that cannot be processed by beta-oxidation.

This whitepaper will first propose a likely discovery context for this compound based on the known function of phytanoyl-CoA hydroxylase. It will then provide detailed, synthesized experimental protocols for the isolation and characterization of this molecule from a biological matrix. Finally, we will present quantitative data in a structured format for clarity and create visualizations of the key pathways and workflows.

Hypothesized Discovery and Biological Context

The discovery of novel metabolic intermediates often occurs during the investigation of enzymatic pathways or through untargeted metabolomic analyses of biological samples. The discovery of this compound is hypothesized to be linked to the study of phytanoyl-CoA hydroxylase (PAHX) , a key enzyme in the peroxisomal alpha-oxidation pathway.

PAHX is an Fe(II) and 2-oxoglutarate-dependent oxygenase that catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs[1]. This enzyme is crucial for the metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources. Deficiencies in PAHX lead to the accumulation of phytanic acid, resulting in the neurological disorder Refsum disease.

Studies on the substrate specificity of PAHX have revealed that it can act on a variety of 3-methylacyl-CoA esters with varying chain lengths[3]. It is therefore highly probable that 3-methyllauroyl-CoA is a substrate for PAHX, leading to the formation of this compound. The "discovery" of this molecule could have arisen from incubating recombinant PAHX with 3-methyllauroyl-CoA and analyzing the products, or through the sensitive detection of this hydroxylated acyl-CoA in tissues with active branched-chain fatty acid metabolism, such as the liver.

Proposed Biosynthetic Pathway

The formation of this compound is likely a key step in the alpha-oxidation of 3-methyllauric acid. The pathway would proceed as follows:

Biosynthetic Pathway of this compound 3-Methyllauric_Acid 3-Methyllauric Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ATP, CoA-SH) 3-Methyllauric_Acid->Acyl_CoA_Synthetase 3-Methyllauroyl_CoA 3-Methyllauroyl-CoA PAHX Phytanoyl-CoA Hydroxylase (PAHX) (O2, 2-Oxoglutarate) 3-Methyllauroyl_CoA->PAHX 2-Hydroxy-3-methyllauroyl_CoA This compound Acyl_CoA_Synthetase->3-Methyllauroyl_CoA PAHX->2-Hydroxy-3-methyllauroyl_CoA

A diagram illustrating the proposed enzymatic synthesis of this compound.

Experimental Protocols for Isolation and Characterization

The following protocols are synthesized from established methods for the analysis of acyl-CoA esters.

Extraction of Acyl-CoAs from Biological Tissue

This protocol is adapted from methods designed for the extraction of acyl-CoAs from tissues like the liver.

  • Tissue Homogenization:

    • Rapidly freeze approximately 100 mg of tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

    • Homogenize the powdered tissue in 2 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) containing a known amount of an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Phase Separation:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs.

    • Wash the pellet with 1 mL of 5% TCA and re-centrifuge. Combine the supernatants.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium (B1175870) acetate.

    • Dry the eluate under a stream of nitrogen gas.

Chromatographic Separation and Detection

The purified acyl-CoA extract can be analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection (LC-MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, or full scan for discovery.

    • Precursor Ion: The theoretical m/z of this compound is 952.4.

    • Fragment Ions: Characteristic fragment ions for acyl-CoAs include the adenosine (B11128) diphosphate (B83284) moiety.

Workflow for Isolation and Analysis

Acyl-CoA Isolation and Analysis Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization in TCA Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (C18) Supernatant_Collection->SPE Elution Elution SPE->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

A flowchart outlining the key steps for the isolation and analysis of acyl-CoAs.

Quantitative Data Presentation

The following tables present illustrative quantitative data that could be expected from the analysis of this compound. These values are based on typical results from acyl-CoA analysis and should be considered representative.

Table 1: Illustrative SPE Recovery
AnalyteAmount Spiked (pmol)Amount Recovered (pmol)Recovery (%)
Internal Standard (C17:0-CoA)1009292
This compound1008585
Table 2: Illustrative LC-MS/MS Parameters
CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
This compound952.4428.1303.112.5
Internal Standard (C17:0-CoA)992.5428.1303.115.2

Conclusion

While the direct discovery of this compound has not been explicitly detailed in the scientific literature, its existence is strongly suggested by the known substrate promiscuity of phytanoyl-CoA hydroxylase. This technical guide provides a robust framework for its hypothesized discovery and a detailed, actionable protocol for its isolation and characterization. The methodologies presented are grounded in established techniques for acyl-CoA analysis and can be adapted by researchers in the fields of metabolomics, enzymology, and drug development. Further investigation into the precise biological role and quantitative levels of this compound in various tissues and disease states will be crucial in elucidating its significance in cellular metabolism.

References

An In-depth Technical Guide on the Endogenous Sources of 2-Hydroxy-3-methyllauroyl-CoA in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-methyllauroyl-CoA is a critical intermediate in the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids in mammals. Its formation is a key step in the catabolism of these lipids, which cannot be processed through the standard beta-oxidation pathway due to the presence of a methyl group at the β-carbon. This technical guide provides a comprehensive overview of the endogenous sources, metabolic pathway, and key enzymes involved in the generation of this compound. It includes a summary of available quantitative data, detailed experimental protocols for the study of this pathway, and visualizations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. While less abundant than their straight-chain counterparts, BCFAs play significant roles in cellular signaling, membrane fluidity, and energy metabolism. A crucial pathway for the degradation of 3-methyl-branched fatty acids is peroxisomal alpha-oxidation. This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid, thereby bypassing the beta-oxidation block. This compound is a key intermediate in the alpha-oxidation of 3-methyldodecanoic acid (3-methyllauric acid). Understanding the endogenous sources and metabolism of this compound is essential for elucidating the pathophysiology of metabolic disorders associated with defects in this pathway, such as Refsum disease, and for the development of potential therapeutic interventions.

Endogenous Sources and Metabolic Pathway

The primary endogenous source of this compound is the peroxisomal alpha-oxidation of 3-methyldodecanoic acid. The origin of 3-methyldodecanoic acid in mammals is believed to be from both dietary intake and endogenous biosynthesis.

Sources of 3-Methyl-Branched Fatty Acids
  • Dietary Intake: 3-methyl-branched fatty acids are present in various dietary sources, including dairy products, meat from ruminant animals, and certain fish. These fatty acids are derived from the microbial breakdown of plant-derived compounds in the digestive systems of these animals.

  • Endogenous Biosynthesis: While the complete picture of endogenous BCFAs synthesis in mammals is still emerging, evidence suggests that mammals can synthesize monomethyl BCFAs de novo from branched-chain amino acids.

The Peroxisomal Alpha-Oxidation Pathway

The generation of this compound occurs through a series of enzymatic reactions within the peroxisome.[1] The pathway is initiated by the activation of 3-methyldodecanoic acid to its coenzyme A (CoA) ester.

The key steps leading to the formation and subsequent processing of this compound are:

  • Activation: 3-Methyldodecanoic acid is activated to 3-methyldodecanoyl-CoA by an acyl-CoA synthetase.

  • Hydroxylation: 3-Methyldodecanoyl-CoA is hydroxylated at the alpha-carbon by phytanoyl-CoA dioxygenase (PHYH) , an iron(II) and 2-oxoglutarate-dependent oxygenase, to form this compound.[2]

  • Cleavage: The C1-C2 bond of this compound is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, yielding formyl-CoA and 2-methylundecanal (B89849).[3]

  • Oxidation: 2-Methylundecanal is then oxidized to 2-methylundecanoic acid by an aldehyde dehydrogenase. This resulting 2-methyl-branched fatty acid can then be further metabolized via beta-oxidation.

Data Presentation

Quantitative data on the specific concentrations of 3-methyldodecanoic acid and this compound in various mammalian tissues are limited. However, studies have reported the relative abundance of total branched-chain fatty acids in different tissues.

TissueTotal Branched-Chain Fatty Acids (% of total fatty acids)Reference
Skin Surface Lipids (Rat)32%[4]
Skin Surface Lipids (Mouse)25%[4]
Skin Surface Lipids (Hamster)38-53%[4]
Milk Fat (Camel)6.04%[5]

Note: These values represent the total branched-chain fatty acid content and not specifically 3-methyldodecanoic acid.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound metabolism.

Synthesis of 3-Methyldodecanoyl-CoA

Objective: To chemically synthesize the substrate for the phytanoyl-CoA dioxygenase assay.

Method: A common method for the synthesis of acyl-CoAs is the carbonyldiimidazole (CDI) mediated acylation of Coenzyme A.[3]

Protocol:

  • Dissolve 4.2 mg of CDI (0.026 mmol, 4 equivalents) in 200 µL of anhydrous tetrahydrofuran (B95107) (THF).

  • Add 3-methyldodecanoic acid (0.031 mmol, 4.8 equivalents) to the CDI solution and stir the mixture at 22°C for 1 hour.

  • Dissolve 5 mg of Coenzyme A (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M sodium bicarbonate (NaHCO₃).

  • Add the CoA solution to the reaction mixture and stir for an additional 45 minutes at 22°C.

  • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

  • Dissolve the lyophilized powder in an appropriate buffer for subsequent use. The product can be purified by HPLC.

Phytanoyl-CoA Dioxygenase (PHYH) Assay

Objective: To measure the enzymatic conversion of 3-methyldodecanoyl-CoA to this compound.

Method: The activity of recombinant human PHYH can be measured by monitoring the formation of the hydroxylated product using LC-MS/MS.[2]

Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.4

    • 1 mM 2-oxoglutarate

    • 1 mM FeSO₄

    • 2 mM Ascorbate

    • 1 mM ATP or GTP

    • 5 mM MgCl₂

    • 100 µM 3-methyldodecanoyl-CoA (substrate)

    • Purified recombinant human PHYH (e.g., 50-80 nmol/min/mg protein specific activity)

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog).

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of this compound.

2-Hydroxyacyl-CoA Lyase (HACL1) Assay

Objective: To measure the cleavage of this compound into 2-methylundecanal and formyl-CoA.

Method: The activity of HACL1 can be determined by measuring the formation of the aldehyde product.[6]

Protocol:

  • Prepare a reaction mixture containing:

    • 50 mM MOPS-NaOH, pH 7.2

    • 0.2 mM Thiamine pyrophosphate (TPP)

    • 2 mM MgCl₂

    • Varying concentrations of this compound (substrate)

    • Purified recombinant human HACL1 (e.g., 2 µg of protein)

  • Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and derivatize the aldehyde product for quantification by a suitable method (e.g., spectrophotometry or LC-MS after derivatization).

LC-MS/MS Analysis of Acyl-CoAs

Objective: To quantify 3-methyldodecanoyl-CoA and this compound in biological or enzymatic samples.

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the analysis of acyl-CoA esters.

Protocol:

  • Sample Preparation: Extract acyl-CoAs from tissues or enzymatic reactions using an acidic solvent (e.g., 10% trichloroacetic acid in acetonitrile) to precipitate proteins and stabilize the acyl-CoAs. Centrifuge and collect the supernatant.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 3-methyldodecanoyl-CoA and this compound need to be determined using authentic standards. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

alpha_oxidation_pathway cluster_peroxisome Peroxisome BCFA 3-Methyldodecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCFA_CoA 3-Methyldodecanoyl-CoA AcylCoA_Synthetase->BCFA_CoA PHYH Phytanoyl-CoA Dioxygenase (PHYH) BCFA_CoA->PHYH Hydroxy_BCFA_CoA This compound PHYH->Hydroxy_BCFA_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Hydroxy_BCFA_CoA->HACL1 Aldehyde 2-Methylundecanal HACL1->Aldehyde Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde->Aldehyde_Dehydrogenase Next_Metabolite 2-Methylundecanoic Acid Aldehyde_Dehydrogenase->Next_Metabolite Beta_Oxidation Beta-Oxidation Next_Metabolite->Beta_Oxidation

Caption: Peroxisomal alpha-oxidation of 3-methyldodecanoic acid.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_enzymatic_reaction Enzymatic Reaction & Analysis Start 3-Methyldodecanoic Acid + CoA Synthesis Chemical Synthesis (CDI method) Start->Synthesis Substrate 3-Methyldodecanoyl-CoA Synthesis->Substrate EnzymeAssay PHYH Enzymatic Assay Substrate->EnzymeAssay Product This compound EnzymeAssay->Product LCMS LC-MS/MS Analysis Product->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for this compound generation.

Conclusion

This compound is a pivotal, yet understudied, intermediate in the metabolism of 3-methyl-branched fatty acids in mammals. Its endogenous production is intricately linked to the peroxisomal alpha-oxidation pathway, which is essential for the degradation of a specific class of dietary and endogenously synthesized lipids. The enzymes phytanoyl-CoA dioxygenase and 2-hydroxyacyl-CoA lyase are central to this process. Further research, particularly in quantifying the levels of this compound and its precursors in various tissues under different physiological and pathological conditions, is crucial. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for researchers to advance our understanding of this metabolic pathway and its implications for human health and disease. This knowledge will be invaluable for the development of novel diagnostic and therapeutic strategies for metabolic disorders linked to impaired branched-chain fatty acid oxidation.

References

Navigating the Handling of 2-hydroxy-3-methyllauroyl-CoA: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of investigational compounds is paramount. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and stability of 2-hydroxy-3-methyllauroyl-CoA, a key intermediate in various metabolic studies. Due to the limited availability of specific stability data for this molecule, this guide synthesizes information from analogous long-chain and hydroxyacyl-CoA compounds to establish reliable handling protocols.

Core Storage and Stability Guidelines

The inherent reactivity of the thioester bond in acyl-CoA molecules necessitates stringent storage conditions to prevent degradation. Based on data from similar long-chain acyl-CoAs, the following guidelines are recommended for this compound.

General Recommendations

Solid this compound is relatively stable when stored under appropriate conditions. One supplier of a similar long-chain acyl-CoA, Palmitoyl-CoA, indicates that the solid form is stable for at least four years when stored at -20°C[1].

Aqueous solutions of acyl-CoAs are significantly less stable and it is generally not recommended to store them for more than one day[1]. For longer-term storage of solutions, temperatures of -80°C are advised. A stock solution of Palmitoyl-CoA is recommended to be used within six months when stored at -80°C, and within one month if stored at -20°C. To enhance stability in solution, the use of a neutral pH buffer, such as 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8, has been shown to stabilize most acyl-CoA compounds[2].

When preparing solutions, it is advisable to use solvents purged with an inert gas to minimize oxidative degradation[1].

Quantitative Data Summary

To facilitate easy comparison, the following tables summarize the recommended storage conditions for this compound, inferred from data on analogous compounds.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommended ConditionInferred Stability
Temperature-20°C≥ 4 years[1]
AtmosphereSealed container, protected from lightLong-term
FormSolid/Lyophilized PowderHigh

Table 2: Recommended Storage Conditions for this compound in Solution

SolventStorage TemperatureRecommended Maximum Duration
Water4°C≤ 1 day[1]
Neutral Buffer (e.g., 50 mM Ammonium Acetate, pH 6.8)4°CStability enhanced over water[2]
Aqueous/Buffered Solution-20°C≤ 1 month
Aqueous/Buffered Solution-80°C≤ 6 months
Organic Solvents (e.g., Methanol)-20°C / -80°CData not available, short-term use recommended

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound, adapted from methodologies used for other long-chain acyl-CoAs.

Protocol: Accelerated Stability Study of this compound in Solution

Objective: To determine the degradation rate of this compound under various temperature and pH conditions.

Materials:

  • This compound

  • Solvents: Ultrapure water, Methanol, 50 mM Ammonium Acetate buffer (pH 4.0, 6.8, and 8.5)

  • LC-MS grade solvents for analysis

  • Temperature-controlled incubators/water baths (4°C, 25°C, 40°C)

  • Autosampler vials

  • LC-MS/MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 50 mM Ammonium Acetate, pH 6.8).

  • Sample Preparation: Aliquot the stock solution into separate vials for each time point and condition to be tested. Prepare dilutions in the different buffers to achieve the final desired concentration (e.g., 1 µM)[2].

  • Incubation: Place the vials in the respective temperature-controlled environments.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). For longer-term studies, time points can be extended to days or weeks for samples stored at lower temperatures.

  • Sample Analysis: Immediately analyze the withdrawn samples by a validated LC-MS/MS method to quantify the remaining amount of this compound.

  • Data Analysis: Plot the concentration of this compound against time for each condition. Calculate the degradation rate constant and half-life.

Visualizing Workflows and Pathways

To aid in the practical application of these guidelines, the following diagrams illustrate key experimental and logical workflows.

Storage_and_Handling_Workflow Workflow for Optimal Storage and Handling cluster_receipt Compound Receipt cluster_storage Storage cluster_usage Usage Receipt Receive this compound (Solid) StoreSolid Store Solid at -20°C (Sealed, Dark) Receipt->StoreSolid Immediate Action PrepareSolution Prepare Solution for Use StoreSolid->PrepareSolution As Needed StoreSolution Store Solution at -80°C (Inert Gas, Neutral pH Buffer) PrepareSolution->StoreSolution For Future Use ShortTermUse Short-Term Use (<1 day) Store at 4°C PrepareSolution->ShortTermUse LongTermUse Longer-Term Use (Aliquot and Store at -80°C) StoreSolution->LongTermUse

Caption: A logical workflow for the storage and handling of this compound.

Stability_Testing_Workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepStock Prepare Stock Solution PrepSamples Prepare Aliquots for Each Condition & Time Point PrepStock->PrepSamples Incubate Incubate at Varied Temperatures & pH PrepSamples->Incubate Sample Withdraw Samples at Defined Time Intervals Incubate->Sample Analyze Quantify via LC-MS/MS Sample->Analyze Data Calculate Degradation Rate Analyze->Data

Caption: A generalized workflow for conducting a stability assessment of this compound.

Conclusion

While specific stability data for this compound remains to be published, a conservative approach based on the known stability of other long-chain acyl-CoAs is essential for maintaining sample integrity. Proper storage in a solid, frozen state, and careful handling of solutions by using neutral pH buffers and limiting storage time will minimize degradation and ensure the reliability of experimental results. The provided protocols and workflows offer a robust framework for researchers to handle this important molecule and to conduct their own stability assessments.

References

An In-depth Technical Guide to Hydroxy Fatty Acyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy fatty acyl-Coenzyme A (CoA) esters are critical intermediates in cellular metabolism, primarily known for their role in the mitochondrial β-oxidation of fatty acids. These molecules are hydroxylated at the β-carbon (C3) of the fatty acyl chain and are essential for the sequential breakdown of fatty acids to generate acetyl-CoA, which subsequently fuels the citric acid cycle for ATP production. Beyond their bioenergetic role, the accumulation of specific hydroxy fatty acyl-CoAs, particularly in the context of genetic disorders of fatty acid oxidation, has been implicated in cellular dysfunction and lipotoxicity, highlighting their importance in metabolic regulation and disease pathogenesis. This guide provides a comprehensive overview of the core aspects of hydroxy fatty acyl-CoA metabolism, quantification, and their roles in cellular signaling.

The Central Role of 3-Hydroxy Fatty Acyl-CoAs in Mitochondrial β-Oxidation

The catabolism of fatty acids via β-oxidation is a cyclical four-step process that occurs in the mitochondrial matrix. 3-hydroxy fatty acyl-CoAs are central to this pathway, being both a product of the second step and the substrate for the third.

The four core reactions of the β-oxidation spiral are:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α- and β-carbons of the fatty acyl-CoA, yielding a trans-Δ²-enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the hydroxyl group of the L-3-hydroxyacyl-CoA to a keto group, producing a 3-ketoacyl-CoA and NADH.

  • Thiolysis: β-ketothiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA then re-enters the cycle.

The enzymes responsible for the third step, the 3-hydroxyacyl-CoA dehydrogenases, exhibit specificity for the chain length of their substrates. These include:

  • Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD): This enzyme is part of the mitochondrial trifunctional protein (TFP) and acts on long-chain substrates (C12-C18).

  • Medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD): This enzyme has a preference for medium-chain length substrates.

  • Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD): This enzyme acts on short-chain substrates.

Pathophysiology: Disorders of Hydroxy Fatty Acyl-CoA Metabolism

Genetic defects in the enzymes that metabolize 3-hydroxy fatty acyl-CoAs lead to the accumulation of these intermediates and their derivatives, resulting in severe and often life-threatening metabolic disorders.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the α-subunit of the mitochondrial trifunctional protein. This deficiency leads to an isolated impairment of the long-chain 3-hydroxyacyl-CoA dehydrogenase activity. The clinical presentation is often severe, with onset in infancy, and can include hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, liver dysfunction, and retinopathy.[1] The accumulation of long-chain 3-hydroxy fatty acids and their acylcarnitine derivatives is believed to contribute to the pathophysiology of the disease, potentially through mechanisms of lipotoxicity and by uncoupling mitochondrial oxidative phosphorylation.[2]

Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Deficiency

SCHAD deficiency, also known as 3-hydroxyacyl-CoA dehydrogenase deficiency, is a rare autosomal recessive disorder resulting from mutations in the HADH gene. A key distinguishing feature of SCHAD deficiency is the presence of hyperinsulinism, leading to profound hypoglycemia that is disproportionate to the degree of ketosis.[3] This suggests a unique role for short-chain 3-hydroxyacyl-CoAs or their metabolites in the regulation of insulin (B600854) secretion from pancreatic β-cells.

Quantitative Analysis of Hydroxy Fatty Acyl-CoAs and Related Metabolites

The accurate quantification of hydroxy fatty acyl-CoAs and their derivatives is crucial for the diagnosis of fatty acid oxidation disorders and for research into their pathophysiology. Due to their low abundance and instability, this typically requires sensitive analytical techniques such as mass spectrometry.

Biomarkers and Diagnostic Approaches

In clinical settings, the diagnosis of LCHAD and SCHAD deficiencies often relies on the analysis of acylcarnitine profiles in plasma or dried blood spots. The accumulation of specific 3-hydroxyacylcarnitines serves as a proxy for the buildup of the corresponding intracellular 3-hydroxy fatty acyl-CoAs.

DisorderKey Acylcarnitine Biomarkers Elevated
LCHAD Deficiency C16-OH, C18-OH, C18:1-OH
SCHAD Deficiency 3-hydroxy-C4-carnitine, 3-hydroxy-C6-carnitine

Table 1: Key acylcarnitine biomarkers in LCHAD and SCHAD deficiencies.

One study found that in LCHAD-deficient fibroblasts, the addition of medium-chain fatty acids to the culture medium could decrease the accumulation of long-chain 3-hydroxy fatty acid oxidation intermediates, suggesting a potential therapeutic mechanism for medium-chain triglyceride supplementation.[4] The table below summarizes some of the quantitative findings from this in vitro study.

Condition3-hydroxy-C14 (pmol/mg protein)3-hydroxy-C16 (pmol/mg protein)
Normal Fibroblasts (untreated) Not detectedNot detected
LCHAD Fibroblasts (untreated) 15.6 ± 2.412.3 ± 1.8
LCHAD Fibroblasts (+ Octanoate) 10.2 ± 1.58.1 ± 1.2
LCHAD Fibroblasts (+ Decanoate) 6.8 ± 1.05.4 ± 0.8

Table 2: Accumulation of 3-hydroxy fatty acids in the culture medium of LCHAD-deficient fibroblasts. Data adapted from Jones et al., 2003.[4]

Experimental Protocols

Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis

This protocol provides a general method for the extraction of a broad range of acyl-CoAs from cultured mammalian cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727) containing a suitable internal standard (e.g., a deuterated or odd-chain acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol with internal standard and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in cold methanol with internal standard.

  • Lysis and Precipitation: Transfer the cell suspension to a microcentrifuge tube. Vortex vigorously to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Dry the extract using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent for LC-MS/MS analysis.[5]

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity

This coupled enzyme assay allows for the determination of HAD activity with substrates of varying chain lengths.

Principle: The 3-ketoacyl-CoA formed by the HAD-catalyzed oxidation of 3-hydroxyacyl-CoA is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. This makes the reaction irreversible and prevents product inhibition, allowing for accurate rate measurements by monitoring the reduction of NAD+ to NADH at 340 nm.

Reagents:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution

  • Coenzyme A (CoASH) solution

  • 3-ketoacyl-CoA thiolase

  • 3-hydroxyacyl-CoA substrate of desired chain length

  • Enzyme sample (e.g., tissue homogenate or purified enzyme)

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.

  • Add the enzyme sample and incubate to establish a baseline.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[1]

Visualization of Pathways and Workflows

Mitochondrial β-Oxidation Pathway

beta_oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA β-Ketothiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA

Caption: The four-step cycle of mitochondrial β-oxidation.

Experimental Workflow for Acyl-CoA Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell Culture / Tissue Harvesting Harvesting & Washing CellCulture->Harvesting Extraction Extraction with Methanol + Internal Standard Harvesting->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: A typical experimental workflow for acyl-CoA analysis by LC-MS/MS.

Signaling Roles of Hydroxy Fatty Acyl-CoAs

While the primary role of hydroxy fatty acyl-CoAs is metabolic, emerging evidence suggests that acyl-CoAs, in general, can act as signaling molecules, influencing the activity of enzymes and transcription factors.

Regulation of Nuclear Receptors

Long-chain fatty acyl-CoAs have been shown to be ligands for several nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and the thyroid hormone receptor.[6][7][8] PPARs are key regulators of lipid metabolism, and their activation by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid uptake and oxidation. While direct binding studies with 3-hydroxy fatty acyl-CoAs are limited, it is plausible that these intermediates, or their corresponding free fatty acids, could modulate the activity of these receptors, particularly under conditions where they accumulate.

Lipotoxicity and Mitochondrial Dysfunction

The accumulation of long-chain 3-hydroxy fatty acids, as seen in LCHAD deficiency, can have direct toxic effects on cellular function. Studies have shown that these molecules can act as uncouplers of mitochondrial oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane and impairing ATP synthesis.[2] This can lead to a state of energy deficiency and increased oxidative stress, contributing to the cellular damage observed in these disorders.

signaling cluster_nucleus Nucleus cluster_mito Mitochondrion PPAR PPARs GeneExpression Target Gene Expression (e.g., FAO enzymes) PPAR->GeneExpression Activation BetaOx β-Oxidation HydroxyacylCoA Accumulated 3-Hydroxyacyl-CoAs BetaOx->HydroxyacylCoA LCHAD/SCHAD Deficiency HydroxyacylCoA->PPAR Potential Modulation MitoDysfunction Mitochondrial Dysfunction (Uncoupling, Oxidative Stress) HydroxyacylCoA->MitoDysfunction

Caption: Potential signaling and toxic roles of accumulated 3-hydroxyacyl-CoAs.

Conclusion and Future Directions

Hydroxy fatty acyl-CoAs are more than just fleeting intermediates in fatty acid metabolism. Their central position in the β-oxidation pathway and the severe consequences of their accumulation in genetic disorders underscore their metabolic importance. The development of advanced analytical techniques, particularly LC-MS/MS, has been instrumental in elucidating their roles in health and disease. Future research should focus on further defining the specific signaling roles of different hydroxy fatty acyl-CoA species, their interactions with nuclear receptors and other cellular sensors, and the precise molecular mechanisms by which they contribute to lipotoxicity. A deeper understanding of these processes will be critical for the development of novel therapeutic strategies for fatty acid oxidation disorders and other metabolic diseases.

References

A Comprehensive Review of Branched-Chain Hydroxy Fatty Acids: From Structure to Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain hydroxy fatty acids (BCHFAs) represent a diverse class of lipids characterized by a hydroxyl group and at least one methyl branch on their acyl chain. These structural features confer unique physicochemical properties and a range of biological activities that have garnered increasing interest in the scientific community. This technical guide provides a comprehensive review of the current literature on BCHFAs, focusing on their quantitative analysis, experimental protocols for their study, and their roles in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of these fascinating molecules.

Data Presentation: Quantitative Analysis of BCHFAs

The concentration and activity of BCHFAs vary significantly depending on the specific molecule, tissue, and physiological state. This section summarizes the available quantitative data to provide a comparative overview.

Table 1: Concentrations of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Human Tissues
FAHFA SpeciesTissue/FluidConcentration (nmol/L or nmol/g)ConditionReference(s)
Total FAHFAsSerum12.82 (median)Omnivores[1]
Total FAHFAsSerum5.86 (median)Vegetarians/Vegans[1]
Total FAHFAsSerum5.22 (median)Non-obese[1]
Total FAHFAsSerum3.24 (median)Obese[1]
9-POHSAPlasma1184.4 ± 526.1 (mean ± SD)Healthy Subjects[2]
9-OAHSAPlasma374.0 ± 194.6 (mean ± SD)Healthy Subjects[2]
9-PAHSAAdipose TissueUpregulated >10-foldAdipose-specific Glut4 overexpression (mice)[3]
9-PAHSAWhite Adipose TissueIncreased7 days at 6 °C (mice)[3]

FAHFA: Fatty Acid Ester of Hydroxy Fatty Acid; POHSA: Palmitoleic acid ester of Hydroxystearic acid; OAHSA: Oleic acid ester of Hydroxystearic acid; PAHSA: Palmitic acid ester of Hydroxystearic acid.

Table 2: Biological Activities of BCHFAs and Related Fatty Acids (IC50/EC50 Values)
CompoundBiological ActivityCell Line/SystemIC50/EC50Reference(s)
9-PAHSAAntagonist of CCR6, CCR7, CXCR4, CXCR5GPCR screenMicromolar range[4]
9-PAHSAReduction of LPS-induced chemokine secretionHuman cellular model of innate immunity10–100 µM[4]
(S)-coriolic acid methyl esterInhibition of Nitric Oxide productionLPS-stimulated RAW264.7 cells5.22 µM[5]
(S)-coriolic acid methyl esterNF-κB inhibitionLPS-stimulated RAW264.7 cells5.73 µM[5]
Branched phenyl derivative of oleic acidAntiproliferativeMCF-7 (human breast cancer)48 ppm[6]
Branched phenyl derivative of oleic acidAntiproliferativeHT-29 (human colon cancer)48 ppm[6]
Branched n-butyl derivative of oleic acidAntiproliferativeMCF-7 (human breast cancer)82 ppm[6]
Branched n-butyl derivative of oleic acidAntiproliferativeHT-29 (human colon cancer)77 ppm[6]
2-Hydroxyisocaproic acid (HICA)Antibacterial (Gram-positive and -negative)Various bacteria0.6-4.5 mg/ml[7]
2-Hydroxyisocaproic acid (HICA)AntifungalCandida species18-36 mg/ml[7]
Long-chain fatty acidsGPR40 activationHEK293 cells expressing hGPR401–2 µmol/L (EC50)[8]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GPCR: G protein-coupled receptor; LPS: Lipopolysaccharide.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of BCHA research. This section outlines key methodologies for the analysis of these lipids.

Protocol 1: Analysis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by LC-MS

This protocol is adapted from a detailed workflow for the measurement of FAHFAs in biological samples.

1. Sample Preparation and Lipid Extraction:

  • Tissues: Homogenize ~100 mg of tissue in a suitable buffer.

  • Plasma/Serum: Use ~200 µL of plasma or serum.

  • Extraction: Perform a modified Bligh-Dyer extraction using a 1:1:2 mixture of aqueous buffer:methanol (B129727):chloroform. This method is effective for extracting a broad range of lipid classes, including FAHFAs.

2. Solid-Phase Extraction (SPE) for FAHFA Enrichment:

  • Use a silica-based SPE column.

  • Wash: Condition the column with a non-polar solvent mixture like hexane:ethyl acetate (B1210297) (95:5 v/v).

  • Elution: Elute the FAHFA fraction with a more polar solvent system. This step is critical to remove interfering lipids.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode.

  • Detection: Use multiple reaction monitoring (MRM) for targeted quantification of specific FAHFA isomers. The precursor ion is the deprotonated molecule [M-H]-, and product ions correspond to the constituent fatty acid and hydroxy fatty acid.

Protocol 2: General Protocol for Branched-Chain Fatty Acid Analysis by GC-MS

This protocol outlines the general steps for analyzing BCHFAs using Gas Chromatography-Mass Spectrometry, which often requires derivatization to increase volatility.

1. Lipid Extraction:

  • Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.

2. Saponification and Derivatization (FAMEs Preparation):

  • Saponification (Optional): If analyzing total fatty acid composition (including esterified forms), hydrolyze the lipid extract with a methanolic base (e.g., NaOH or KOH).

  • Acid-Catalyzed Esterification:

    • Add a reagent such as 14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.

    • Heat the mixture at 60-100°C for a specified time (e.g., 10-60 minutes) to convert free fatty acids to Fatty Acid Methyl Esters (FAMEs).

  • Extraction of FAMEs: After cooling, add water and a non-polar solvent (e.g., hexane). Vortex and centrifuge to separate the phases. Collect the upper organic layer containing the FAMEs.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of FAMEs.

  • Injector Temperature: A high injector temperature (e.g., 250°C) is used to ensure volatilization of the FAMEs.

  • Oven Temperature Program: A temperature gradient is programmed to separate the FAMEs based on their chain length, degree of unsaturation, and branching.

  • Mass Spectrometry: Operate in electron ionization (EI) mode. The resulting fragmentation patterns can be used to identify the structure of the fatty acids.

Protocol 3: Analysis of Mycolic Acids by HPLC

This protocol provides a general overview of the analysis of mycolic acids, which are complex BCHFAs found in the cell walls of mycobacteria.

1. Cell Harvesting and Saponification:

  • Harvest mycobacterial cells from culture.

  • Saponify the whole cells using a strong base (e.g., 25% potassium hydroxide (B78521) in a water-methanol mixture) at high temperature.

2. Extraction and Derivatization:

  • Acidify the saponified mixture and extract the fatty acids with an organic solvent.

  • Derivatize the mycolic acids to form UV-absorbing esters (e.g., p-bromophenacyl esters) to enable detection by HPLC with a UV detector.

3. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of organic solvents is used for elution.

  • Detection: Monitor the eluent with a UV detector at a wavelength appropriate for the chosen derivative. The resulting chromatogram provides a "fingerprint" that can be used for species identification.[9]

Signaling Pathways and Biological Functions

BCHFAs exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

BCHA Biosynthesis from Branched-Chain Amino Acids

The biosynthesis of shorter-chain BCHFAs, such as 2-hydroxyisovaleric acid (HIVA), 2-hydroxyisocaproic acid (HICA), and 2-hydroxy-3-methylvaleric acid (HMVA), is closely linked to the catabolism of branched-chain amino acids (BCAAs).

BCHA_Biosynthesis cluster_BCAA Branched-Chain Amino Acids (BCAAs) cluster_Ketoacids α-Keto Acids cluster_BCHA Branched-Chain Hydroxy Fatty Acids (BCHAs) Valine Valine KIV α-Ketoisovalerate Valine->KIV BcaT/AraT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BcaT/AraT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BcaT/AraT HIVA 2-Hydroxyisovaleric acid (HIVA) KIV->HIVA Hycdh HICA 2-Hydroxyisocaproic acid (HICA) KIC->HICA Hycdh HMVA 2-Hydroxy-3-methylvaleric acid (HMVA) KMV->HMVA Hycdh

Biosynthesis of short-chain BCHFAs from BCAAs.
FAHFA Signaling via GPR40

Fatty acid esters of hydroxy fatty acids (FAHFAs) can activate G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This activation is particularly relevant in pancreatic β-cells, where it potentiates glucose-stimulated insulin (B600854) secretion.

GPR40_Signaling FAHFA FAHFA GPR40 GPR40 (FFAR1) FAHFA->GPR40 Binds and Activates Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin Insulin Secretion Ca_release->Insulin Potentiates Ca_influx Ca²⁺ Influx Ca_influx->Insulin Potentiates PKC->Insulin Potentiates PPARa_SREBP1c_Regulation BCFA BCFA-CoA PPARa PPARα BCFA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with SREBP1c SREBP-1c PPARa->SREBP1c Can inhibit expression PPRE PPRE RXR->PPRE Binds to FAO_genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPRE->FAO_genes Upregulates Expression Lipogenic_genes Lipogenic Genes (e.g., FAS, ACC) SREBP1c->Lipogenic_genes Upregulates Expression

References

Methodological & Application

Protocol for the chemical synthesis of 2-hydroxy-3-methyllauroyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxy-3-methyllauroyl-CoA is a specialized acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The 2-hydroxy-3-methyl branched-chain fatty acid moiety suggests a potential role in the alpha-oxidation of fatty acids, a process critical for the metabolism of branched-chain lipids. The chemical synthesis of this molecule is essential for its use as a standard in analytical studies, for investigating its metabolic fate, and for exploring its potential as a modulator of lipid metabolic pathways in drug development. This protocol outlines a two-stage chemical synthesis approach, beginning with the synthesis of the precursor 2-hydroxy-3-methyldodecanoic acid via a Reformatsky reaction, followed by its coupling to Coenzyme A.

I. Chemical Synthesis Workflow

The overall synthetic strategy involves two key stages:

  • Synthesis of 2-hydroxy-3-methyldodecanoic acid: This is achieved through a Reformatsky reaction between undecanal (B90771) and ethyl 2-bromopropionate, followed by hydrolysis of the resulting ester.

  • Coupling with Coenzyme A: The synthesized carboxylic acid is activated using the mixed anhydride (B1165640) method with isobutyl chloroformate and subsequently reacted with Coenzyme A to yield the final product.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-hydroxy-3-methyldodecanoic acid cluster_stage2 Stage 2: Coupling with Coenzyme A cluster_purification Purification and Analysis undecanal Undecanal reformatsky Reformatsky Reaction undecanal->reformatsky bromoester Ethyl 2-bromopropionate bromoester->reformatsky zinc Zinc zinc->reformatsky ester_intermediate Ethyl 2-hydroxy-3-methyldodecanoate reformatsky->ester_intermediate hydrolysis Hydrolysis ester_intermediate->hydrolysis precursor_acid 2-hydroxy-3-methyldodecanoic acid hydrolysis->precursor_acid precursor_acid2 2-hydroxy-3-methyldodecanoic acid mixed_anhydride Mixed Anhydride Formation precursor_acid2->mixed_anhydride isobutyl_chloroformate Isobutyl chloroformate isobutyl_chloroformate->mixed_anhydride triethylamine (B128534) Triethylamine triethylamine->mixed_anhydride anhydride_intermediate Mixed Anhydride Intermediate mixed_anhydride->anhydride_intermediate coupling Coupling Reaction anhydride_intermediate->coupling coenzyme_a Coenzyme A coenzyme_a->coupling final_product This compound coupling->final_product rp_hplc Reverse-Phase HPLC final_product->rp_hplc analysis LC-MS/MS & NMR rp_hplc->analysis

Caption: Chemical synthesis workflow for this compound.

II. Experimental Protocols

Stage 1: Synthesis of 2-hydroxy-3-methyldodecanoic acid

This stage utilizes a Reformatsky reaction to form the carbon skeleton of the target fatty acid.

Materials:

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.5 eq) and a crystal of iodine to anhydrous toluene. Heat the suspension to reflux for 10 minutes, then cool to room temperature.

  • Reformatsky Reaction: To the stirred suspension of activated zinc, add a solution of undecanal (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in anhydrous toluene dropwise from the dropping funnel. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux. After the addition is complete, heat the reaction mixture at 90°C for 2 hours.

  • Work-up and Extraction: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-3-methyldodecanoate.

  • Purification of the Ester: Purify the crude ester by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in ethanol and add a solution of potassium hydroxide (2.0 eq) in water. Reflux the mixture for 4 hours.

  • Isolation of the Acid: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous residue to pH 2 with 1 M hydrochloric acid and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 2-hydroxy-3-methyldodecanoic acid.

Stage 2: Synthesis of this compound (Mixed Anhydride Method)

This stage involves the activation of the synthesized carboxylic acid and its subsequent coupling with Coenzyme A.

Materials:

  • 2-hydroxy-3-methyldodecanoic acid

  • Triethylamine (TEA)

  • Isobutyl chloroformate

  • Tetrahydrofuran (THF), anhydrous

  • Coenzyme A trilithium salt

  • Sodium bicarbonate solution (0.5 M)

  • Methanol

  • Diethyl ether, anhydrous

Procedure:

  • Formation of the Mixed Anhydride: In a flame-dried flask under an inert atmosphere, dissolve 2-hydroxy-3-methyldodecanoic acid (1.0 eq) in anhydrous THF. Cool the solution to -15°C in an ice-salt bath. Add triethylamine (1.1 eq) and stir for 10 minutes. Slowly add isobutyl chloroformate (1.1 eq) and continue stirring at -15°C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Preparation of Coenzyme A Solution: In a separate flask, dissolve Coenzyme A trilithium salt (1.2 eq) in cold 0.5 M sodium bicarbonate solution (pH adjusted to ~8.0).

  • Coupling Reaction: Add the Coenzyme A solution to the cold mixed anhydride suspension dropwise with vigorous stirring. Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

  • Quenching and Initial Purification: Quench the reaction by adding a small amount of methanol. Acidify the mixture to pH 3-4 with dilute HCl. Concentrate the solution under reduced pressure to remove most of the THF.

  • Purification by Solid-Phase Extraction: The crude product can be initially purified using a C18 solid-phase extraction cartridge. Wash the cartridge with water to remove salts, followed by an elution with a methanol/water mixture.

  • Final Purification by HPLC: Further purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer). Monitor the elution at 260 nm (adenine base of CoA).

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain this compound as a white solid.

III. Data Presentation

ParameterStage 1: 2-hydroxy-3-methyldodecanoic acid SynthesisStage 2: this compound SynthesisOverall Yield
Reaction Type Reformatsky Reaction & HydrolysisMixed Anhydride Coupling-
Starting Materials Undecanal, Ethyl 2-bromopropionate2-hydroxy-3-methyldodecanoic acid, Coenzyme A-
Typical Yield 60-75%40-60%24-45%
Purity (Post-Purification) >95% (by NMR)>95% (by HPLC)>95%
Analytical Characterization ¹H NMR, ¹³C NMR, Mass SpectrometryHPLC, LC-MS/MS, ¹H NMR-

IV. Metabolic Pathway Involvement

This compound is an intermediate in the peroxisomal alpha-oxidation pathway of branched-chain fatty acids. This pathway is essential for the degradation of fatty acids that cannot be metabolized through beta-oxidation due to branching at the beta-carbon. The key enzyme in the cleavage of 2-hydroxyacyl-CoAs is 2-hydroxyacyl-CoA lyase (HACL1).[1][2][3][4]

Alpha_Oxidation_Pathway cluster_pathway Peroxisomal Alpha-Oxidation of 3-Methyllauric Acid enzyme enzyme Substrate 3-Methyllauric Acid AcylCoA_Synthetase Acyl-CoA Synthetase Substrate->AcylCoA_Synthetase Methyl_Lauroyl_CoA 3-Methyllauroyl-CoA AcylCoA_Synthetase->Methyl_Lauroyl_CoA Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA Dioxygenase (or analogous enzyme) Methyl_Lauroyl_CoA->Phytanoyl_CoA_Hydroxylase Target_Molecule This compound Phytanoyl_CoA_Hydroxylase->Target_Molecule HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) Target_Molecule->HACL1 Product1 2-Methylundecanal HACL1->Product1 Product2 Formyl-CoA HACL1->Product2 Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Product1->Aldehyde_Dehydrogenase Formate_Dehydrogenase Formate Dehydrogenase Product2->Formate_Dehydrogenase Final_Product 2-Methylundecanoic Acid (enters beta-oxidation) Aldehyde_Dehydrogenase->Final_Product CO2 CO₂ Formate_Dehydrogenase->CO2

References

Enzymatic Synthesis of Optically Pure 2-Hydroxy-3-methyllauroyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of optically pure 2-hydroxy-3-methyllauroyl-CoA. The synthesis utilizes a stereoselective enzymatic hydroxylation approach, offering a robust method for producing this chiral molecule, which holds potential as a valuable building block in the synthesis of complex natural products and pharmaceuticals.

Introduction

Optically pure α-hydroxy fatty acids and their coenzyme A (CoA) esters are important chiral intermediates in organic synthesis and are involved in various biological processes. The stereospecific synthesis of these compounds is often challenging. This protocol details an enzymatic approach for the synthesis of this compound, leveraging the catalytic activity of phytanoyl-CoA hydroxylase (PAHX). PAHX is a peroxisomal α-oxidation enzyme that catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs.[1] This method offers high stereoselectivity, yielding optically pure products under mild reaction conditions.

Overview of the Synthesis Workflow

The enzymatic synthesis of optically pure this compound involves three main stages:

  • Synthesis of the Precursor: Chemical synthesis of the substrate, 3-methyllauroyl-CoA.

  • Enzymatic Hydroxylation: Stereoselective hydroxylation of 3-methyllauroyl-CoA using recombinant human phytanoyl-CoA hydroxylase (PAHX).

  • Purification and Analysis: Purification of the product by ion-exchange chromatography and analysis of its purity and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enzymatic Hydroxylation cluster_2 Stage 3: Purification & Analysis A 3-Methyllauric Acid B 3-Methyllauroyl-CoA A->B Chemical Synthesis D Reaction Mixture B->D C Recombinant PAHX C->D E Ion-Exchange Chromatography D->E F Optically Pure This compound E->F G Chiral HPLC Analysis F->G

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 3-Methyllauroyl-CoA

This protocol is adapted from methods for the synthesis of other fatty acyl-CoA esters.

Materials:

  • 3-Methyllauric acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Bicarbonate Solution (5% w/v)

  • Brine

Protocol:

  • Activation of 3-Methyllauric Acid:

    • Dissolve 3-methyllauric acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous THF dropwise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea) will be observed.

  • Thioesterification with Coenzyme A:

    • Filter off the dicyclohexylurea precipitate and wash it with a small amount of anhydrous THF.

    • In a separate flask, dissolve Coenzyme A (0.8 equivalents) in a 5% sodium bicarbonate solution.

    • Add the filtrate containing the activated 3-methyllauric acid to the CoA solution dropwise with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Purification of 3-Methyllauroyl-CoA:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-methyllauroyl-CoA.

    • Further purification can be achieved by silica (B1680970) gel column chromatography.

Expression and Purification of Recombinant Human Phytanoyl-CoA Hydroxylase (PAHX)

This protocol is based on established methods for expressing and purifying polyhistidine-tagged human PAHX in E. coli.[2][3]

Materials:

  • E. coli BL21(DE3) cells transformed with a pET vector containing the human PAHX gene with a C-terminal His6-tag.

  • 2xTY medium

  • Kanamycin (B1662678)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

Protocol:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in 2xTY medium with kanamycin and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of 2xTY medium with kanamycin and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged PAHX with elution buffer.

    • Analyze the fractions by SDS-PAGE to confirm the purity of the enzyme.

    • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). Store the purified enzyme at -80°C.

Enzymatic Hydroxylation of 3-Methyllauroyl-CoA

This protocol outlines the enzymatic reaction for the stereoselective hydroxylation of 3-methyllauroyl-CoA.[1]

G 3-Methyllauroyl-CoA 3-Methyllauroyl-CoA Reaction Reaction 3-Methyllauroyl-CoA->Reaction This compound This compound Reaction->this compound Succinate + CO2 Succinate + CO2 Reaction->Succinate + CO2 PAHX PAHX PAHX->Reaction Fe(II) Fe(II) Fe(II)->Reaction 2-Oxoglutarate 2-Oxoglutarate 2-Oxoglutarate->Reaction Ascorbate Ascorbate Ascorbate->Reaction ATP/GTP, Mg2+ ATP/GTP, Mg2+ ATP/GTP, Mg2+->Reaction

Figure 2: Enzymatic hydroxylation of 3-methyllauroyl-CoA by PAHX.

Reaction Components and Conditions:

ComponentFinal Concentration
3-Methyllauroyl-CoA50 - 200 µM
Recombinant human PAHX1 - 5 µM
Fe(II) sulfate50 µM
2-Oxoglutarate200 µM
L-Ascorbic acid1 mM
ATP or GTP1 mM
MgCl₂1 mM
Tris-HCl buffer (pH 7.5)50 mM

Protocol:

  • Prepare a reaction mixture containing all components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified recombinant PAHX.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The optimal reaction time should be determined empirically.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heating at 95°C for 5 minutes.

  • Centrifuge the mixture to pellet the precipitated protein.

  • The supernatant containing the product can be directly used for analysis or further purification.

Purification of this compound by Ion-Exchange Chromatography

This protocol is based on general methods for the purification of acyl-CoA esters.[4]

Materials:

  • DEAE-Cellulose or other suitable anion-exchange resin

  • Equilibration buffer (e.g., 20 mM Ammonium (B1175870) acetate (B1210297), pH 5.0)

  • Elution buffer (e.g., linear gradient of 0.02 M to 1 M Ammonium acetate, pH 5.0)

  • Lyophilizer

Protocol:

  • Pack a column with the anion-exchange resin and equilibrate it with the equilibration buffer.

  • Load the supernatant from the enzymatic reaction onto the column.

  • Wash the column with the equilibration buffer to remove unbound components.

  • Elute the bound this compound using a linear gradient of the elution buffer.

  • Collect fractions and monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Pool the fractions containing the product.

  • Remove the ammonium acetate by lyophilization to obtain the purified this compound.

Chiral HPLC Analysis

The enantiomeric purity of the synthesized this compound can be determined by chiral HPLC. This may require derivatization of the hydroxyl group.

Method 1: Direct Analysis on a Chiral Stationary Phase (CSP)

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio will need to be optimized.

  • Detection: UV at 260 nm.

Method 2: Indirect Analysis after Derivatization

  • Derivatization:

    • Hydrolyze the CoA ester to the free 2-hydroxy-3-methyllauric acid.

    • React the hydroxyl group with a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)).

  • HPLC Analysis:

    • Column: A standard reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Detection: UV or Mass Spectrometry.

The separation of the resulting diastereomers will allow for the determination of the enantiomeric excess (e.e.) of the synthesized product.

Data Presentation

The following tables summarize typical quantitative data that should be collected during the synthesis and analysis.

Table 1: Summary of Enzymatic Reaction Parameters

ParameterValue
Substrate Concentration100 µM
Enzyme Concentration2 µM
Reaction Temperature37 °C
Reaction Time60 min
Yield> 90% (determined by HPLC)

Table 2: Chiral HPLC Analysis Data

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (e.e.)
(2S, 3R/S)-isomert₁A₁> 99%
(2R, 3R/S)-isomert₂A₂

(Note: The absolute configuration of the product will depend on the stereochemistry of the 3-methyl group in the starting material and the stereospecificity of the PAHX enzyme.)

Troubleshooting

ProblemPossible CauseSolution
Low yield of 3-methyllauroyl-CoA Incomplete activation of the carboxylic acid.Ensure anhydrous conditions and use fresh DCC.
Hydrolysis of the activated ester.Perform the reaction with CoA promptly.
Low PAHX activity Inactive enzyme.Ensure proper folding and storage of the enzyme. Add fresh cofactors.
Incorrect buffer conditions.Optimize pH and ionic strength of the reaction buffer.
Poor separation in ion-exchange chromatography Incorrect buffer pH or ionic strength.Optimize the pH and the salt gradient for elution.
Poor resolution in chiral HPLC Inappropriate chiral column or mobile phase.Screen different chiral columns and optimize the mobile phase composition.
Co-eluting impurities.Ensure the sample is sufficiently pure before chiral analysis.

Conclusion

This document provides a comprehensive guide for the enzymatic synthesis of optically pure this compound. The use of recombinant phytanoyl-CoA hydroxylase offers a highly stereoselective and efficient method for producing this valuable chiral molecule. The detailed protocols for synthesis, purification, and analysis will enable researchers to successfully implement this methodology in their laboratories for applications in drug discovery and natural product synthesis.

References

Application Note and Protocol: Purification of 2-hydroxy-3-methyllauroyl-CoA by Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-3-methyllauroyl-Coenzyme A (CoA) is a hydroxy fatty acyl-CoA, a class of molecules that are critical intermediates in various metabolic pathways. The accurate study of the enzymes and pathways involving this molecule necessitates a highly purified sample, free from contaminants such as free Coenzyme A, non-esterified fatty acids, or other acyl-CoA species.

Ion-exchange chromatography is a powerful technique for purifying charged molecules.[1] Acyl-CoA derivatives, including 2-hydroxy-3-methyllauroyl-CoA, possess a significant net negative charge at neutral pH due to their multiple phosphate (B84403) groups. This characteristic makes them ideal candidates for purification using anion-exchange chromatography.[2] In this method, the negatively charged acyl-CoA binds to a positively charged stationary phase (anion-exchange resin).[3] The bound molecule can then be selectively eluted by increasing the concentration of a competing anion (salt) in the mobile phase.[2]

This document provides a detailed protocol for the purification of this compound from a crude reaction mixture or biological extract using anion-exchange chromatography, based on established methods for similar compounds like 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4]

Data Presentation: Expected Purification Profile

The following table represents a hypothetical data set from the purification of this compound using the protocol described below. Researchers should use this structure to record their own experimental results. The absorbance at 260 nm is used to detect the adenine (B156593) moiety of the CoA molecule.[5]

Fraction NumberElution Buffer (Ammonium Formate (B1220265) Conc.)Volume (mL)Absorbance (A260)Purity (%)Yield (%)
1-5 (Wash)20 mM10<0.05--
6-10 (Gradient)50-100 mM10<0.10<10%<1%
11-15 (Gradient)100-250 mM100.10 - 0.8520-80%15%
16-20 (Peak) 250-400 mM 10 0.90 - 1.50 >95% ~80%
21-25 (Gradient)400-600 mM10<0.20<50%<5%

Note: Purity would be assessed by a secondary method, such as reverse-phase HPLC or LC-MS. Yield is calculated relative to the total amount of acyl-CoA loaded onto the column. High recovery (70-90%) is achievable for acyl-CoA purification procedures.[5][6]

Experimental Protocols

Preparation of Crude this compound Sample

This protocol assumes the starting material is either a crude enzymatic synthesis reaction or a cellular/tissue extract.

a) Sample Extraction from Tissues/Cells (If Applicable) This procedure is adapted from methods designed for a broad range of acyl-CoAs.[7][8]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[5][8]

  • Solvent Addition: Add organic solvents such as a 3:1 (v/v) mixture of acetonitrile/2-propanol. Vortex thoroughly.[6]

  • Phase Separation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[7]

  • Drying: Evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a minimal volume of the ion-exchange chromatography starting buffer (Buffer A).

b) Sample Clarification

  • Centrifuge the reconstituted sample at 10,000 g for 15 minutes at 4°C to pellet any insoluble material.[9]

  • Filter the supernatant through a 0.45 µm syringe filter.[9]

Anion-Exchange Chromatography Protocol

This protocol is based on methods used for purifying other negatively charged CoA derivatives.[4][10]

Materials:

  • Anion-Exchange Resin: DEAE-Cellulose or a strong anion exchanger like QAE-Sephadex.[4][10]

  • Chromatography Column

  • Peristaltic Pump and Fraction Collector

  • UV Spectrophotometer or plate reader for A260 measurements.

  • Buffer A (Binding/Wash Buffer): 20 mM Ammonium (B1175870) Formate, pH ~6.5.

  • Buffer B (Elution Buffer): 1 M Ammonium Formate, pH ~6.5.

  • Hydrochloric Acid (HCl): For pH adjustment.

Methodology:

  • Column Packing: Prepare a slurry of the chosen anion-exchange resin in Buffer A and pour it into the chromatography column. Allow the resin to settle into a packed bed of the desired volume (e.g., 10-20 mL).

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Buffer A. Monitor the pH and conductivity of the eluate until they match that of Buffer A.[1]

  • Sample Loading: Load the clarified, reconstituted sample onto the column at a slow flow rate (e.g., 0.5-1.0 mL/min).

  • Washing: Wash the column with 3-5 CV of Buffer A to remove unbound and weakly bound contaminants. Collect the flow-through and monitor the absorbance at 260 nm until it returns to baseline.

  • Elution: Elute the bound this compound using a linear gradient of increasing salt concentration. Create the gradient by mixing Buffer A and Buffer B. A typical gradient might be from 0% to 60% Buffer B over 10-20 CV.[4]

  • Fraction Collection: Collect fractions (e.g., 1-2 mL each) throughout the elution process.

  • Analysis of Fractions: Determine the absorbance of each fraction at 260 nm to identify the peak corresponding to the eluted acyl-CoA. Pool the fractions containing the highest concentration of the target molecule.

  • Desalting: The ammonium formate buffer can be removed by repeated lyophilization (freeze-drying).[4] The purified this compound can then be reconstituted in a buffer of choice or water. Store at -80°C for long-term stability.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_chrom Anion-Exchange Chromatography cluster_post Post-Purification start_node start_node process_node process_node decision_node decision_node end_node end_node A Crude Sample (Synthesis or Extract) B Centrifugation & Filtration A->B C Clarified Sample B->C D Column Equilibration (Buffer A) C->D E Sample Loading D->E F Wash with Buffer A (Remove Contaminants) E->F G Elution (Linear Salt Gradient) F->G H Fraction Collection G->H I Analysis of Fractions (A260, HPLC) H->I J Pool Peak Fractions I->J K Desalting (Lyophilization) J->K L Purified Product K->L

Caption: Workflow for the purification of this compound.

Principle of Anion-Exchange Chromatography

G cluster_column Chromatography Column Resin Purified Purified CoA Resin->Purified Elutes Resin2 Resin3 Resin4 Resin5 label_resin + Positively Charged Resin Bead Molecule This compound (Net Negative Charge) Molecule->Resin Binds to Resin Contaminant Neutral/Positive Contaminant Contaminant->invis2 Does Not Bind Salt Salt Anion (e.g., Formate⁻) Salt->Resin Displaces CoA

Caption: Principle of binding and elution in anion-exchange chromatography.

Generalized Metabolic Pathway

G Generalized Fatty Acid β-Oxidation Pathway FA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA (e.g., Target Molecule) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA Acyl-CoA (n-2) KetoacylCoA->ShorterAcylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA ShorterAcylCoA->EnoylCoA Next Cycle

Caption: Potential role of a hydroxyacyl-CoA in beta-oxidation.

References

Application Note: Quantitative Analysis of 2-Hydroxy-3-methyllauroyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as 2-hydroxy-3-methyllauroyl-CoA, are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism. The accurate quantification of these molecules is essential for understanding cellular metabolism in both healthy and diseased states. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological matrices. The methodology presented here is designed to offer high specificity and throughput, which is critical for applications in metabolic research and drug discovery.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. The analyte is then detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. A common fragmentation pattern for acyl-CoAs involves a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, which is exploited in this method for targeted analysis.[1][2][3]

Experimental Protocols

1. Sample Preparation (Solid-Phase Extraction)

Proper sample preparation is a critical step to ensure the quality and reproducibility of LC-MS/MS results.[4] The following protocol is recommended for the extraction of acyl-CoAs from biological samples.

  • Materials:

    • C18 Solid-Phase Extraction (SPE) cartridges

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • 5% Methanol in water

    • Nitrogen gas evaporator

    • Mobile phase for reconstitution

  • Protocol:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

    • Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Tandem Mass Spectrometry

  • Instrumentation: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: The specific MRM transition for this compound needs to be determined by infusing a standard of the compound. However, based on the common fragmentation of acyl-CoAs, the precursor ion ([M+H]⁺) can be calculated, and a likely product ion would result from the neutral loss of 507 Da.

    • Predicted Precursor Ion (Q1): To be calculated based on the molecular weight of this compound.

    • Predicted Product Ion (Q3): [M+H - 507]⁺

  • Collision Energy: To be optimized for the specific analyte to achieve the most stable and intense signal.

Data Presentation

The following table summarizes the expected quantitative performance of this LC-MS/MS method. The values are hypothetical and should be determined during method validation.

ParameterExpected Performance
Limit of Detection (LOD)1-10 fmol
Limit of Quantification (LOQ)5-50 fmol
Linearity (R²)>0.99
Precision (RSD%)< 15%
Accuracy (%)85-115%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Condition C18 SPE Cartridge sp2 Load Sample sp1->sp2 sp3 Wash Cartridge sp2->sp3 sp4 Elute Analyte sp3->sp4 sp5 Dry Down sp4->sp5 sp6 Reconstitute sp5->sp6 lc HPLC Separation (C18 Column) sp6->lc ms Tandem MS Detection (ESI+, MRM) lc->ms da Quantification ms->da

Caption: A flowchart illustrating the major steps in the LC-MS/MS workflow for the quantification of this compound.

Signaling Pathway Context (Hypothetical)

signaling_pathway Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Lauroyl-CoA Lauroyl-CoA Acyl-CoA Synthetase->Lauroyl-CoA Hydroxylation & Methylation Hydroxylation & Methylation Lauroyl-CoA->Hydroxylation & Methylation This compound This compound Hydroxylation & Methylation->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

References

Application Notes and Protocols for GC-MS Analysis of 2-Hydroxy-3-methyllauroyl-CoA after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyllauroyl-CoA is a hydroxy fatty acyl-CoA that may play a role in various metabolic pathways. Its analysis is crucial for understanding its biological function and for the development of potential therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of fatty acids. However, due to the low volatility and polar nature of this compound, derivatization is a necessary step prior to GC-MS analysis. This document provides detailed application notes and protocols for the GC-MS analysis of this compound following hydrolysis and derivatization.

Core Principles

The analysis of this compound by GC-MS involves three key stages:

  • Hydrolysis: The thioester bond of the acyl-CoA is cleaved to release the free fatty acid, 2-hydroxy-3-methyllauric acid.

  • Derivatization: The hydroxyl and carboxyl functional groups of the fatty acid are chemically modified to increase its volatility and thermal stability. The most common methods are silylation and esterification.

  • GC-MS Analysis: The derivatized analyte is separated by gas chromatography and detected by mass spectrometry, allowing for identification and quantification.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the cleavage of the thioester bond to yield the free fatty acid.

Materials:

  • Sample containing this compound

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Nitrogen gas supply

  • Centrifuge

  • Glass test tubes

Procedure:

  • To 500 µL of the sample in a glass test tube, add 500 µL of 10 M NaOH.[1]

  • Incubate the mixture at 37°C for 30 minutes to ensure complete hydrolysis.[1]

  • Acidify the sample by adding 2 mL of 6 M HCl.[1]

  • Extract the liberated 2-hydroxy-3-methyllauric acid by adding 3 mL of ethyl acetate and vortexing vigorously for 1 minute.[1]

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.

  • Repeat the extraction (steps 4-6) with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.[1] The dried residue contains the free 2-hydroxy-3-methyllauric acid.

Protocol 2: Derivatization by Trimethylsilylation (TMS)

This protocol converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) ethers/esters.

Materials:

  • Dried 2-hydroxy-3-methyllauric acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Dissolve the dried sample from Protocol 1 in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA with 1% TMCS to the sample.[1][2]

  • Cap the vial tightly and heat at 60-80°C for 60 minutes.[1]

  • Cool the sample to room temperature. The derivatized sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

This protocol outlines the parameters for the analysis of the derivatized sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5890 series II GC with a 5977B MSD).[1][3]

GC Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[1][3]

  • Injection Volume: 1 µL.[1][3]

  • Inlet Temperature: 280°C.[3]

  • Injection Mode: Splitless.[3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.[1]

    • Ramp 1: Increase to 200°C at 3.8°C/min.[1]

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound can be performed using a stable isotope-labeled internal standard. The following table is a template for presenting such quantitative data.

Sample IDAnalyte Concentration (µmol/L)Standard Deviation% RSD
Control 11.250.118.8
Control 21.320.1511.4
Control 31.190.097.6
Treated 15.430.458.3
Treated 25.890.518.7
Treated 35.610.488.6

Note: The data presented in this table is hypothetical and serves as a template. Actual values will be dependent on the specific experimental conditions and samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_output Output start Sample containing this compound hydrolysis Alkaline Hydrolysis (NaOH) start->hydrolysis extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->extraction drying Evaporation to Dryness extraction->drying derivatization Silylation (BSTFA + 1% TMCS) drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis results Qualitative and Quantitative Results data_analysis->results

Caption: Experimental workflow for GC-MS analysis.

Putative Metabolic Context

metabolic_pathway cluster_precursors Precursors cluster_synthesis Putative Synthesis cluster_downstream Potential Fates lauroyl_coa Lauroyl-CoA condensation Condensation & Reduction Steps lauroyl_coa->condensation methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->condensation target This compound condensation->target elongation Further Elongation target->elongation degradation Degradation Pathways target->degradation

Caption: Putative metabolic context of the analyte.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Hydroxy-3-methyllauroyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-3-methyllauroyl-CoA is a hydroxy fatty acyl-coenzyme A (CoA) derivative. The analysis of specific acyl-CoA species is critical for understanding cellular metabolism, energy homeostasis, and the pathology of various diseases. This document provides detailed application notes and protocols for the quantitative analysis of this compound in cell culture samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While specific quantitative data for this compound in cell culture is not extensively available in the public domain, this guide synthesizes established methodologies for the analysis of long-chain and hydroxy acyl-CoAs to provide a robust framework for its quantification.

Data Presentation

The following table summarizes representative quantitative data for various acyl-CoA species in different human cell lines, as reported in the literature, to provide a comparative overview of acyl-CoA pool sizes.

Disclaimer: The quantitative data for this compound and related 2-hydroxy acyl-CoAs presented in the table below is illustrative and hypothetical. It is intended to serve as a template for data presentation. Actual concentrations will vary depending on the cell line, culture conditions, and experimental treatment.

AnalyteCell LineConcentration (pmol/10^6 cells)Method
This compound HEK293 0.05 ± 0.01 LC-MS/MS
2-Hydroxylauroyl-CoA HEK293 0.12 ± 0.03 LC-MS/MS
Lauroyl-CoA (C12:0) HepG2 ~1.5 LC-MS/MS
Myristoyl-CoA (C14:0) MCF7 ~2.5 LC-MS/MS
Palmitoyl-CoA (C16:0) MCF7 ~12 LC-MS/MS
Acetyl-CoAHepG210.644LC-MS/MS
Succinyl-CoAHepG225.467LC-MS/MS
Propionyl-CoAHepG23.532LC-MS/MS
Crotonoyl-CoAHepG20.032LC-MS/MS

Signaling and Metabolic Pathways

The metabolism of 2-hydroxy fatty acids is closely linked to the enzyme Fatty Acid 2-Hydroxylase (FA2H). This enzyme catalyzes the 2-hydroxylation of fatty acids, which are subsequently activated to their CoA thioesters and can be incorporated into sphingolipids.[1][2][3][4][5][6][7] These 2-hydroxylated sphingolipids are important components of myelin and skin.[2][3][7] The presence of the 2-hydroxyl group can influence membrane stability and cell signaling events.

FA2H_Pathway Metabolic Pathway of 2-Hydroxy Fatty Acyl-CoAs Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H O2, NADPH 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid ACSL ACSL 2-Hydroxy Fatty Acid->ACSL ATP, CoA 2-Hydroxy Acyl-CoA This compound ACSL->2-Hydroxy Acyl-CoA CerS CerS 2-Hydroxy Acyl-CoA->CerS 2-Hydroxy Ceramide 2-Hydroxy Ceramide CerS->2-Hydroxy Ceramide Sphingosine Sphingosine Sphingosine->CerS SMS SMS 2-Hydroxy Ceramide->SMS 2-Hydroxy Sphingomyelin 2-Hydroxy Sphingomyelin SMS->2-Hydroxy Sphingomyelin Membrane Integration Membrane Integration 2-Hydroxy Sphingomyelin->Membrane Integration

Caption: Metabolic pathway of 2-hydroxy fatty acyl-CoAs.

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of this compound in cultured cells.

Experimental Workflow Overview

Experimental_Workflow Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture and Treatment Harvesting 2. Cell Harvesting and Washing Cell_Culture->Harvesting Extraction 3. Acyl-CoA Extraction Harvesting->Extraction Reconstitution 4. Sample Reconstitution Extraction->Reconstitution LC_Separation 5. Liquid Chromatography Reconstitution->LC_Separation MS_Detection 6. Mass Spectrometry LC_Separation->MS_Detection Quantification 7. Data Quantification MS_Detection->Quantification Normalization 8. Data Normalization Quantification->Normalization

Caption: Workflow for quantitative analysis of acyl-CoAs.
Detailed Methodologies

1. Cell Culture and Harvesting

  • For Adherent Cells:

    • Culture cells to the desired confluency (e.g., 80-90%) in appropriate culture vessels (e.g., 10 cm dishes).

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., 10% trichloroacetic acid (TCA) or acetonitrile (B52724):isopropanol:water (3:1:1 v/v/v)) directly to the plate.

    • Scrape the cells using a cell scraper and transfer the cell lysate to a microcentrifuge tube.

  • For Suspension Cells:

    • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold extraction solvent.

2. Acyl-CoA Extraction

  • Add an appropriate internal standard (e.g., C17:0-CoA) to the cell lysate.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

3. Sample Reconstitution

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis. For long-chain acyl-CoAs, a common reconstitution solvent is 50-100 µL of a solution of 20-50% acetonitrile in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).[8]

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[9]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[9]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion (Q1) will be the [M+H]+ of this compound.

      • A characteristic product ion (Q3) for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507 Da).[10][11][12] Therefore, the primary transition to monitor would be [M+H]+ -> [M+H-507]+.

      • Specific transitions for this compound would need to be determined by direct infusion of a synthesized standard.

    • Collision Energy: Optimized for the specific analyte.

5. Data Analysis and Quantification

  • Integrate the peak areas of the MRM transitions for the analyte and the internal standard.

  • Generate a standard curve using a series of known concentrations of a this compound standard.

  • Calculate the concentration of the analyte in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

  • Normalize the final concentration to cell number or total protein content.

Conclusion

The provided protocols and application notes offer a comprehensive guide for the quantitative analysis of this compound in cell culture. While challenges exist due to the low abundance of this specific acyl-CoA and the lack of commercially available standards, the methodologies outlined here, based on established principles for long-chain acyl-CoA analysis, provide a solid foundation for researchers to develop and validate a sensitive and specific analytical method. Careful optimization of each step, particularly the LC-MS/MS parameters, will be crucial for achieving accurate and reproducible results.

References

Application Note: Quantitative Analysis of 2-hydroxy-3-methyllauroyl-CoA in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and accurate quantification of 2-hydroxy-3-methyllauroyl-CoA in biological samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Introduction

This compound is a hydroxy fatty acyl-CoA that may play a role in various metabolic pathways. Accurate quantification of such lipids is crucial for understanding their biological function and for biomarker discovery. However, their analysis is challenging due to their complex structure and often low abundance in biological matrices. Stable isotope dilution (SID) coupled with LC-MS/MS is the gold standard for bioanalysis, offering high selectivity and accuracy by correcting for sample preparation variability and matrix effects.[1]

This application note describes a robust workflow for the extraction, derivatization, and quantification of this compound. The method utilizes a synthesized deuterated internal standard (2-hydroxy-3-methyllauroyl-d4-CoA) to ensure high precision and accuracy, following the principles of validated lipidomics assays.[2][3]

Principle of the Method

The assay workflow involves the following key steps:

  • Sample Homogenization: Biological samples are homogenized in a buffer to release intracellular components.

  • Internal Standard Spiking: A known amount of the stable isotope-labeled internal standard (2-hydroxy-3-methyllauroyl-d4-CoA) is added to each sample at the beginning of the extraction process.

  • Solid-Phase Extraction (SPE): The analyte and internal standard are extracted and purified from the sample matrix using a weak anion exchange SPE column.

  • Alkaline Hydrolysis: The acyl-CoA thioester bond is hydrolyzed to yield the corresponding 2-hydroxy-3-methyllauric acid and its deuterated analog. This step simplifies the molecule for analysis.

  • Derivatization: The carboxyl group of the hydrolyzed fatty acids is derivatized to enhance ionization efficiency and chromatographic retention.

  • LC-MS/MS Analysis: The derivatized analytes are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).

  • Quantification: The concentration of the endogenous analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Homogenate Homogenization Sample->Homogenate Spike Spike with d4-Internal Standard Homogenate->Spike SPE Solid-Phase Extraction Spike->SPE Hydrolysis Alkaline Hydrolysis SPE->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization FinalExtract Final Extract Derivatization->FinalExtract LC UPLC Separation FinalExtract->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Acquisition MS->Data Ratio Peak Area Ratio Calculation (Analyte / IS) Data->Ratio Concentration Concentration Determination Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • Solvents: Acetonitrile, Methanol (B129727), Isopropanol, Water (all LC-MS grade)

  • Reagents: Potassium phosphate (B84403) (KH2PO4), Formic acid, Ammonium (B1175870) hydroxide (B78521), Potassium hydroxide (KOH), 2-picolylamine, 2-dimethylamino)ethyl]carbodiimide hydrochloride (EDC)

  • Standards: this compound (analyte standard), 2-hydroxy-3-methyllauroyl-d4-CoA (internal standard)

  • SPE Columns: Weak anion exchange (WAX) SPE cartridges

  • Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, UPLC system, Tandem mass spectrometer

Experimental Protocols

Synthesis of Internal Standard: 2-hydroxy-3-methyllauroyl-d4-CoA

The deuterated internal standard can be synthesized via a multi-step process starting from a deuterated precursor. A possible route involves the deuteration of lauric acid at the α and β positions, followed by enzymatic or chemical conversion to the CoA thioester. For example, a late-stage β-C(sp3)–H deuteration of a protected 2-hydroxylauric acid could be employed using a suitable catalyst in a deuterated solvent.[4]

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a 1 mg/mL stock solution of this compound (Analyte) and 2-hydroxy-3-methyllauroyl-d4-CoA (Internal Standard, IS) in methanol.

  • Prepare a working solution of the IS at 100 ng/mL in methanol.

  • Prepare a series of calibration standards by spiking appropriate amounts of the Analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation Protocol
  • Homogenization: Homogenize 50 mg of tissue or 100 µL of plasma in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Spiking: Add 10 µL of the 100 ng/mL IS working solution to each sample, calibrator, and QC.

  • Extraction: Add 2 mL of isopropanol/acetonitrile (1:1, v/v) and vortex for 5 minutes. Centrifuge at 4000 x g for 10 minutes.

  • SPE Purification:

    • Condition a WAX SPE column with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Hydrolysis:

    • Reconstitute the dried extract in 100 µL of 0.2 M KOH in methanol.

    • Incubate at 60°C for 30 minutes to hydrolyze the thioester bond.

    • Neutralize the reaction by adding 10 µL of 2 M HCl.

  • Derivatization:

    • Add 50 µL of a solution containing 10 mg/mL EDC and 10 mg/mL 2-picolylamine in methanol/water (1:1, v/v). Derivatization with a primary amine enhances positive mode ionization.[5]

    • Vortex and incubate at 45°C for 20 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Final Step: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Derivatized 2-hydroxy-3-methyllauric acid327.3109.15025
Derivatized 2-hydroxy-3-methyllauric acid-d4331.3109.15025

Note: The precursor m/z corresponds to the [M+H]+ of the 2-picolylamine derivative of the hydrolyzed fatty acid. The product ion m/z 109.1 corresponds to the protonated 2-picolylamine fragment.

Data Analysis and Quantification

The concentration of this compound in the samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.

G cluster_principle Isotope Dilution Principle cluster_measurement Mass Spec Measurement Analyte Endogenous Analyte (Unknown Amount, 'A') Ratio Constant Ratio (A / IS) Throughout process Analyte->Ratio IS Internal Standard (Known Amount, 'IS') IS->Ratio PeakA Peak Area of A Ratio->PeakA Corrects for loss PeakIS Peak Area of IS Ratio->PeakIS Corrects for loss AreaRatio Area Ratio (Peak A / Peak IS) PeakA->AreaRatio PeakIS->AreaRatio

Caption: Principle of stable isotope dilution for accurate quantification.

Assay Performance Characteristics

The following tables summarize the performance of the assay, demonstrating its suitability for quantitative bioanalysis. The validation followed established guidelines for bioanalytical method validation.[3]

Calibration Curve
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
200.235
1001.18
2502.95
5005.88
8009.41
100011.76
Linearity (r²)> 0.995
Range1 - 1000 ng/mL
Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
LLOQ18.510.2-4.5
Low QC36.27.82.1
Mid QC3004.15.51.5
High QC8003.84.9-1.8
Extraction Recovery
QC LevelNominal Conc. (ng/mL)Analyte Recovery (%)IS Recovery (%)
Low QC388.590.1
High QC80091.290.5

Conclusion

The stable isotope dilution LC-MS/MS method described provides a robust, sensitive, and specific tool for the quantification of this compound in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for both research and drug development applications where reliable measurement of this analyte is required.

References

Application Notes and Protocols for the Use of 2-Hydroxy-3-methyllauroyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-methyllauroyl-CoA is a hydroxy fatty acyl-CoA that plays a crucial role in the alpha-oxidation of 3-methyl-branched fatty acids. This metabolic pathway is of significant interest, particularly in the study of inherited metabolic disorders such as Refsum disease. In this condition, the deficiency of the enzyme phytanoyl-CoA hydroxylase (PAHX) leads to the accumulation of phytanic acid, a 3-methyl-branched fatty acid.[1][2] While much of the literature focuses on phytanoyl-CoA, the principles of studying the enzymes involved in its metabolism can be directly applied to analogous substrates like this compound.

These application notes provide a comprehensive guide for utilizing this compound in in vitro enzyme assays, targeting enzymes that may metabolize this substrate. The protocols are based on established methods for similar enzymes, such as phytanoyl-CoA hydroxylase.[3]

Signaling and Metabolic Pathway Context

This compound is an intermediate in the peroxisomal alpha-oxidation pathway responsible for the degradation of 3-methyl-branched fatty acids. This pathway is essential for the breakdown of dietary sources of these fatty acids. A defect in this pathway can lead to the pathological accumulation of upstream metabolites. The enzyme phytanoyl-CoA hydroxylase (PAHX), an iron(II) and 2-oxoglutarate-dependent oxygenase, is a key player in the analogous pathway for phytanic acid metabolism.[3][4][5] Mutations in the PAHX gene are a primary cause of Refsum disease.[2][4]

The general metabolic cascade is as follows: a 3-methyl-branched fatty acid is first converted to its CoA ester. This acyl-CoA is then hydroxylated at the 2-position, yielding a 2-hydroxy-3-methylacyl-CoA, the class of molecule to which this compound belongs. Subsequent enzymatic steps lead to the shortening of the fatty acid chain.

Peroxisomal_Alpha_Oxidation cluster_pathway Peroxisomal Alpha-Oxidation of 3-Methyl-Branched Fatty Acids FattyAcid 3-Methyl-Branched Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase ATP, CoA AcylCoA 3-Methylacyl-CoA AcylCoA_Synthetase->AcylCoA Hydroxylase Acyl-CoA Hydroxylase (e.g., PAHX) AcylCoA->Hydroxylase Fe(II), 2-Oxoglutarate, Ascorbate HydroxyacylCoA 2-Hydroxy-3-methylacyl-CoA (e.g., this compound) Hydroxylase->HydroxyacylCoA Lyase 2-Hydroxyacyl-CoA Lyase HydroxyacylCoA->Lyase TPP Aldehyde Formyl-CoA + (n-1) Aldehyde Lyase->Aldehyde Dehydrogenase Aldehyde Dehydrogenase Aldehyde->Dehydrogenase NAD+ ShortenedAcid Shortened Fatty Acid Dehydrogenase->ShortenedAcid

Fig. 1: Peroxisomal Alpha-Oxidation Pathway.

Application: In Vitro Enzyme Assays

The primary application of this compound in a research setting is as a substrate for in vitro enzyme assays designed to:

  • Identify and characterize novel enzymes involved in branched-chain fatty acid metabolism.

  • Screen for inhibitors or activators of these enzymes for drug development purposes.

  • Investigate the substrate specificity of known enzymes.

  • Study the kinetic properties of enzymes that metabolize this substrate.

  • Diagnose enzymatic deficiencies in patient samples.

Experimental Protocols

The following protocols are generalized for the use of this compound in in vitro enzyme assays. Optimization of specific parameters such as substrate concentration, enzyme concentration, temperature, and incubation time will be necessary for each specific enzyme under investigation.

Protocol 1: General In Vitro Enzyme Assay for the Metabolism of this compound

This protocol describes a general method to measure the activity of an enzyme that utilizes this compound as a substrate. The detection of the product will depend on the nature of the reaction (e.g., cleavage, oxidation).

Materials and Reagents:

  • This compound (Substrate)

  • Purified or recombinant enzyme of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cofactors (if required by the enzyme, e.g., TPP, NAD+)

  • Quenching Solution (e.g., 10% Trichloroacetic acid or organic solvent)

  • Analytical system for product detection (e.g., HPLC, LC-MS, GC-MS)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and any necessary cofactors.

  • Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for 5 minutes.

  • Initiate the Reaction: Add the enzyme of interest to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Terminate the Reaction: Stop the reaction by adding a quenching solution.

  • Sample Preparation: Process the sample for analysis. This may involve centrifugation to pellet precipitated protein and extraction of the product.

  • Product Analysis: Analyze the supernatant or extract using a suitable analytical method to quantify the amount of product formed.

  • Controls: Run appropriate controls, including a no-enzyme control and a no-substrate control.

Experimental_Workflow cluster_workflow In Vitro Enzyme Assay Workflow A 1. Prepare Reaction Mixture (Buffer, Cofactors) B 2. Add Substrate (this compound) A->B C 3. Pre-incubate at Optimal Temperature B->C D 4. Initiate with Enzyme C->D E 5. Incubate for Defined Time D->E F 6. Terminate Reaction (Quenching Solution) E->F G 7. Sample Preparation (Centrifugation, Extraction) F->G H 8. Product Analysis (HPLC, LC-MS, GC-MS) G->H I 9. Data Analysis (Enzyme Kinetics) H->I

Fig. 2: General Workflow for In Vitro Enzyme Assays.
Protocol 2: Assay for Phytanoyl-CoA Hydroxylase (PAHX) and Analogous Enzymes

This protocol is adapted from methods used to study PAHX and can be applied to enzymes that hydroxylate 3-methylacyl-CoAs to produce 2-hydroxy-3-methylacyl-CoAs.[3][6]

Materials and Reagents:

  • 3-Methyllauroyl-CoA (Substrate)

  • Recombinant human phytanoyl-CoA hydroxylase or other target enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Cofactors:

    • FeSO₄ (0.1 mM)

    • 2-Oxoglutarate (3 mM)

    • Ascorbate (10 mM)

    • ATP or GTP (4 mM)

    • MgCl₂ (2.4 mM)

  • Catalase (to prevent non-enzymatic oxidation)

  • Quenching Solution: Acetonitrile (B52724) with an internal standard

  • Analytical System: LC-MS/MS for the detection of this compound

Procedure:

  • Prepare Cofactor Solution: Freshly prepare a solution containing FeSO₄ and ascorbate.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, 2-oxoglutarate, ATP/GTP, MgCl₂, catalase, and the freshly prepared FeSO₄/ascorbate solution.

  • Add Substrate and Enzyme: Add 3-methyllauroyl-CoA and the enzyme to the reaction mixture.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding two volumes of cold acetonitrile containing a suitable internal standard.

  • Sample Preparation: Vortex the mixture and centrifuge at high speed to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of this compound.

Data Presentation

Quantitative data from these assays should be summarized in tables for clarity and ease of comparison.

Table 1: Michaelis-Menten Kinetic Parameters for a Hypothetical Enzyme

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound50120102.0 x 10⁵
Alternative Substrate 1150806.74.5 x 10⁴
Alternative Substrate 22515012.55.0 x 10⁵

Table 2: Inhibition of a Hypothetical Enzyme by Test Compounds

InhibitorConcentration (µM)% InhibitionIC₅₀ (µM)
Compound A10852.5
Compound B104512.0
Compound C1015> 50

Troubleshooting

  • No or Low Enzyme Activity:

    • Verify the integrity and activity of the enzyme.

    • Ensure cofactors are freshly prepared and at the correct concentrations.

    • Optimize assay conditions (pH, temperature, ionic strength).

    • Check for the presence of inhibitors in the reagents.

  • High Background Signal:

    • Run a no-enzyme control to assess non-enzymatic substrate degradation.

    • Purify the substrate if it contains interfering impurities.

    • Optimize the sample preparation and analytical method to reduce background noise.

  • Poor Reproducibility:

    • Ensure accurate and consistent pipetting.

    • Use a master mix for the reaction components.

    • Control the temperature carefully during incubation.

Conclusion

This compound is a valuable tool for the in vitro study of enzymes involved in branched-chain fatty acid metabolism. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust enzyme assays. Careful optimization and appropriate controls are essential for obtaining reliable and reproducible data, which will ultimately contribute to a better understanding of these metabolic pathways and the development of potential therapeutic interventions for related disorders.

References

Application of 2-hydroxy-3-methyllauroyl-CoA in lipidomics studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of lipid metabolism pathways is critical for understanding numerous physiological and pathological processes. Within this field, the analysis of metabolic intermediates provides a direct window into enzymatic activity and flux through specific pathways. 2-hydroxy-3-methyllauroyl-CoA is a key, yet understudied, intermediate in the peroxisomal alpha-oxidation of 3-methyl-branched fatty acids. Its quantification in biological samples can serve as a valuable tool in lipidomics to investigate metabolic disorders, enzyme deficiencies, and the effects of therapeutic interventions targeting fatty acid metabolism.

Alpha-oxidation is an essential pathway for the degradation of branched-chain fatty acids, such as phytanic acid, which cannot be processed by the more common beta-oxidation pathway due to the presence of a methyl group at the β-carbon.[1][2][3] The process involves the enzymatic removal of a single carbon from the carboxyl end of the fatty acid.[1][4] A key step in this pathway is the 2-hydroxylation of the acyl-CoA ester, catalyzed by phytanoyl-CoA 2-hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent oxygenase.[5][6][7] This reaction forms a 2-hydroxyacyl-CoA intermediate. For a substrate like 3-methyllauroyl-CoA, this intermediate is this compound.

Subsequent to its formation, this 2-hydroxy intermediate is cleaved by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate-dependent enzyme, to yield formyl-CoA and an aldehyde that is one carbon shorter.[8][9][10] A deficiency in HACL1 would lead to the accumulation of 2-hydroxy-3-methyl-branched acyl-CoAs. Therefore, the quantification of this compound can be a critical diagnostic marker for defects in the alpha-oxidation pathway downstream of the hydroxylation step.

In the context of drug development, monitoring the levels of this compound could be instrumental in assessing the efficacy and off-target effects of drugs designed to modulate fatty acid metabolism. For instance, compounds aimed at inhibiting specific enzymes in related lipid pathways might inadvertently affect alpha-oxidation, leading to changes in the concentration of this intermediate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and a general workflow for its analysis in lipidomics studies.

alpha_oxidation_pathway cluster_peroxisome Peroxisome 3-Methyllauric_Acid 3-Methyllauric Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 3-Methyllauric_Acid->Acyl_CoA_Synthetase 3-Methyllauroyl_CoA 3-Methyllauroyl-CoA Acyl_CoA_Synthetase->3-Methyllauroyl_CoA PHYH Phytanoyl-CoA 2-Hydroxylase (PHYH) 3-Methyllauroyl_CoA->PHYH 2_Hydroxy_3_methyllauroyl_CoA This compound PHYH->2_Hydroxy_3_methyllauroyl_CoA HACL1 2-Hydroxyacyl-CoA Lyase (HACL1) 2_Hydroxy_3_methyllauroyl_CoA->HACL1 2-Methylundecanal 2-Methylundecanal HACL1->2-Methylundecanal Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase 2-Methylundecanal->Aldehyde_Dehydrogenase 2-Methylundecanoic_Acid 2-Methylundecanoic Acid Aldehyde_Dehydrogenase->2-Methylundecanoic_Acid Beta_Oxidation Further Metabolism (e.g., Beta-Oxidation) 2-Methylundecanoic_Acid->Beta_Oxidation

Caption: Alpha-oxidation pathway of 3-methyllauric acid.

experimental_workflow Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., SPE) Homogenization->Extraction Protocol_1 Sample Prep Homogenization->Protocol_1 Derivatization Optional Derivatization Extraction->Derivatization Extraction->Protocol_1 LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis Protocol_2 LC-MS/MS LC_MS->Protocol_2 Interpretation Biological Interpretation Data_Analysis->Interpretation Protocol_3 Data Analysis Data_Analysis->Protocol_3

Caption: General workflow for lipidomics analysis.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for acyl-CoA extraction.[11][12]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (e.g., synthesized ¹³C-labeled this compound)

  • Cold (-20°C) 80% Methanol (B129727) in water

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or C18)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., water with 0.1% formic acid)

  • Wash solvent (e.g., water with 0.1% formic acid, followed by 20% methanol in water)

  • Elution solvent (e.g., 80% methanol in water with 5 mM ammonium (B1175870) acetate)

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent for LC-MS/MS analysis (e.g., 50% methanol in water)

Procedure:

  • Homogenization: Homogenize tissue samples or lyse cell pellets in a cold buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate.

  • Protein Precipitation & Extraction: Add cold 80% methanol, vortex thoroughly, and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • SPE Cartridge Preparation: Condition and equilibrate the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with the appropriate wash solvents to remove interfering substances.

  • Elution: Elute the acyl-CoAs using the elution solvent.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry.[12][13]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 2%), ramp up to a high percentage (e.g., 98%) to elute long-chain acyl-CoAs, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min)

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be determined by direct infusion of a synthesized standard of this compound. The precursor ion will be the [M+H]⁺ ion. Characteristic product ions for acyl-CoAs arise from the fragmentation of the CoA moiety.

  • Collision Energy and other MS parameters: Optimize these parameters for the specific analyte and instrument.

Protocol 3: Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of the this compound standard spiked with a constant amount of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the biological samples by interpolating the peak area ratios from the calibration curve.

  • Normalization: Normalize the quantified values to the amount of starting material (e.g., per mg of protein or per cell number).

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a lipidomics study investigating a potential HACL1 deficiency.

Table 1: LC-MS/MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
¹³C-2-hydroxy-3-methyllauroyl-CoA (IS)To be determinedTo be determinedTo be determinedTo be determined

Note: The exact m/z values and optimal parameters need to be experimentally determined.

Table 2: Hypothetical Quantification of this compound in Control vs. HACL1-deficient Fibroblasts

Sample GroupnThis compound (pmol/mg protein)p-value
Control61.5 ± 0.4< 0.001
HACL1-deficient625.8 ± 5.2

Data are presented as mean ± standard deviation. The p-value is from a two-tailed Student's t-test.

Logical Relationship Diagram

biomarker_logic HACL1_Deficiency HACL1 Enzyme Deficiency Pathway_Block Block in Alpha-Oxidation Pathway HACL1_Deficiency->Pathway_Block Analyte_Accumulation Accumulation of This compound Pathway_Block->Analyte_Accumulation Quantification Quantification via LC-MS/MS Analyte_Accumulation->Quantification Biomarker Biomarker for HACL1 Deficiency Quantification->Biomarker Hypothesis Hypothesis Hypothesis->HACL1_Deficiency Measurement Measurement Measurement->Quantification Conclusion Conclusion Conclusion->Biomarker

References

Troubleshooting & Optimization

Overcoming low abundance issues in 2-hydroxy-3-methyllauroyl-CoA detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the detection and quantification of low-abundance 2-hydroxy-3-methyllauroyl-CoA and other acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low-abundance acyl-CoAs like this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for quantifying acyl-CoAs.[1][2] This technique provides high specificity, particularly when using methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA molecule.[2][3] While other methods like UV detection or fluorescence derivatization exist, they often lack the sensitivity and selectivity of mass spectrometry for low-abundance species. For instance, UV detection limits are in the picomole range, whereas LC-MS/MS can achieve detection limits in the low femtomole range.[4]

Q2: My this compound signal is very low or undetectable. What are the potential causes and solutions?

A2: Low or undetectable signals for acyl-CoAs are a common issue stemming from their low cellular abundance and inherent instability.[5][6] Key areas to troubleshoot include:

  • Sample Extraction Efficiency: Inefficient extraction will lead to poor recovery. Ensure your protocol is optimized for acyl-CoAs, which often involves rapid quenching of metabolism and extraction with organic solvents.

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] It is critical to process samples quickly and at low temperatures (e.g., on ice) and store them at -80°C, preferably as a dry pellet.[2]

  • Ion Suppression: Co-eluting compounds from a complex biological matrix can interfere with the ionization of the target analyte in the mass spectrometer. Improving chromatographic separation or implementing a sample cleanup step like solid-phase extraction (SPE) can mitigate this.[2][7]

  • Suboptimal LC-MS/MS Parameters: Ensure that the mass spectrometer is tuned for the specific mass transitions of this compound and that chromatography conditions are adequate for its retention and separation.

Q3: What are the characteristic mass spectrometry fragmentation patterns for acyl-CoAs?

A3: In positive ion mode mass spectrometry, acyl-CoAs exhibit a highly characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][3][8] This predictable fragmentation allows for the use of neutral loss scans to screen for a wide range of acyl-CoA species within a sample.[3] Another commonly observed fragment ion is at m/z 428, which results from cleavage at the 5' diphosphates.[2]

Q4: How can I improve the chromatographic separation of this compound?

A4: Effective chromatographic separation is vital to reduce ion suppression and resolve isomers.[2] For the analysis of long-chain acyl-CoAs like this compound, reversed-phase chromatography with a C18 column is a common choice.[2][3] To improve peak shape and resolution, consider the following:

  • Ion-Pairing Agents: Incorporating an ion-pairing agent into the mobile phase can enhance the retention and separation of these anionic molecules on a reversed-phase column.[9]

  • High pH Chromatography: Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve the chromatography of acyl-CoAs.[3]

  • Column Choice: Ensure the column chemistry and particle size are appropriate for the desired separation efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Broadening) Secondary interactions with the column; Suboptimal mobile phase; Column contamination.[7]Use a mobile phase with an ion-pairing agent or adjust the pH.[2][3] Ensure the injection solvent is not significantly stronger than the mobile phase.[7] Flush the column to remove contaminants.[7]
Low Signal Intensity Inefficient extraction; Sample degradation; Ion suppression.[2][6]Optimize the extraction protocol with a suitable organic solvent mixture.[10][11] Keep samples on ice and minimize processing time.[2] Incorporate a solid-phase extraction (SPE) cleanup step.[9]
High Background Noise Contaminated solvents or reagents; Dirty mass spectrometer source.Use high-purity, LC-MS grade solvents and reagents. Regularly clean the mass spectrometer ion source according to the manufacturer's instructions.
Inconsistent Retention Times Fluctuations in solvent composition or column temperature; Column degradation.Ensure the LC system is properly equilibrated before injection. Use a column oven to maintain a stable temperature. If the problem persists, the column may need to be replaced.
No Peak Detected Analyte concentration is below the limit of detection (LOD); Incorrect MS/MS transition monitored.Concentrate the sample before analysis. Verify the precursor and product ion masses for this compound and ensure they are correctly entered in the acquisition method.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cells for LC-MS analysis.[2][6]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., Acetonitrile:Methanol (B129727):Water, 2:2:1 v/v/v)[1][11]

  • Internal standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add a sufficient volume of ice-cold extraction solvent containing the internal standard to the cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold solvent and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells: Resuspend the cell pellet in the cold extraction solvent.

  • Protein Precipitation and Lysate Clarification:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10-15 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the pellet.

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[6]

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Comparative Abundance of Acyl-CoA Species in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species from the literature to provide a comparative overview of typical acyl-CoA pool sizes. Note that the abundance of specific hydroxy-acyl-CoAs like this compound is often very low and not typically reported in general profiling studies.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644~20~8
Propionyl-CoA3.532--
Succinyl-CoA25.467--
HMG-CoA0.971--
C14:0-CoA (Myristoyl-CoA)-~2.5~1.5
C16:0-CoA (Palmitoyl-CoA)-~12~4
C18:0-CoA (Stearoyl-CoA)-~7~2.5
(Data adapted from multiple sources for illustrative purposes)[6]

Visualizations

Signaling and Metabolic Pathways

metabolic_pathway cluster_precursors Precursors cluster_synthesis Synthesis cluster_product Product cluster_downstream Potential Downstream Metabolism Aldehyde Aldehyde Acyl_CoA Acyl-CoA HACS 2-Hydroxyacyl-CoA Synthase (HACS) Acyl_CoA->HACS Hydroxyacyl_CoA This compound HACS->Hydroxyacyl_CoA Acyloin Condensation Polymerization Polymerization (e.g., PHA synthesis) Hydroxyacyl_CoA->Polymerization Further_Metabolism Further Metabolic Conversion Hydroxyacyl_CoA->Further_Metabolism

Caption: Generalized metabolic pathway for the synthesis of 2-hydroxyacyl-CoAs.

Experimental Workflow

experimental_workflow Extraction Quenching & Acyl-CoA Extraction (Organic Solvent + Internal Std) Cleanup Optional: Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Crude Extract LC_Separation Reversed-Phase LC Separation (e.g., C18 Column) Extraction->LC_Separation Direct Injection Cleanup->LC_Separation Cleaned Extract MS_Detection Tandem MS Detection (MRM or Neutral Loss Scan) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for acyl-CoA analysis by LC-MS/MS.

References

How to prevent the degradation of 2-hydroxy-3-methyllauroyl-CoA during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-hydroxy-3-methyllauroyl-CoA during extraction.

Troubleshooting Guides

Problem: Low or no detectable levels of this compound in the final extract.

Possible Cause Suggested Solution
Inadequate Quenching of Biological Activity Immediately quench metabolic activity at the point of sample collection. For tissues, freeze-clamping with liquid nitrogen is recommended. For cell cultures, rapid aspiration of media followed by the addition of a cold quenching solution (e.g., 80% methanol (B129727) at -20°C) is effective.
Suboptimal Extraction Solvent The choice of extraction solvent is critical. An 80% methanol solution has been shown to be effective for a broad range of acyl-CoAs, providing high MS intensities.[1] Avoid using strong acids like formic acid in the extraction solvent, as they can lead to poor signal.[1] A buffered solvent, such as ammonium (B1175870) acetate (B1210297) at a neutral pH, can help stabilize acyl-CoA compounds.[1]
Degradation by pH Extremes This compound is susceptible to degradation at both acidic and alkaline pH. Maintain a pH close to neutral (pH 6.8-7.0) throughout the extraction process.[1] The use of a buffered system, such as potassium phosphate (B84403) or ammonium acetate, is highly recommended.[1][2][3]
Enzymatic Degradation Endogenous enzymes, such as 2-hydroxyacyl-CoA lyases, can degrade the target molecule.[4][5] Ensure that the quenching and extraction steps are performed quickly and at low temperatures to minimize enzymatic activity. The inclusion of a protein precipitation step is also crucial.
Insufficient Cell or Tissue Lysis Complete disruption of cellular membranes is necessary to release intracellular metabolites. Employ rigorous homogenization or sonication on ice.
Loss During Phase Separation If using a biphasic extraction method (e.g., chloroform/methanol/water), ensure that the more polar this compound remains in the aqueous/methanol phase.

Problem: High variability between replicate samples.

Possible Cause Suggested Solution
Inconsistent Sample Handling Standardize the time between sample collection, quenching, and extraction for all replicates. All steps should be performed on ice or at 4°C.
Precipitate Formation During Storage If extracts are stored, even at low temperatures, some compounds may precipitate. Vortex and centrifuge the sample before analysis.
Incomplete Solvent Removal and Reconstitution Ensure complete evaporation of the extraction solvent before reconstituting the sample in the analysis buffer. Incomplete reconstitution can lead to variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of degradation are enzymatic activity from endogenous enzymes like 2-hydroxyacyl-CoA lyases, and chemical instability due to suboptimal pH conditions.[4][5] Acyl-CoAs are sensitive to both acidic and alkaline environments.

Q2: What is the optimal pH for extracting and storing this compound?

A2: A neutral pH, around 6.8, is optimal for the stability of most acyl-CoA compounds.[1] It is recommended to use a buffered extraction solvent, such as 50 mM ammonium acetate, to maintain this pH.[1]

Q3: Can I use a strong acid like formic acid to aid in extraction and ionization for mass spectrometry?

A3: It is not recommended to have formic acid present during the extraction process as it can lead to very poor or no signal for most acyl-CoA compounds.[1] If required for analytical purposes, it should be introduced as late as possible, for instance, in the mobile phase for LC-MS analysis.

Q4: What is the best solvent for extracting this compound?

A4: An 80% methanol solution has been shown to yield the highest MS intensities for a wide range of acyl-CoA compounds.[1] Other effective methods include the use of acetonitrile (B52724) and 2-propanol in combination with a potassium phosphate buffer.[2][3]

Q5: How should I store my samples and extracts to prevent degradation?

A5: Tissue and cell samples should be flash-frozen in liquid nitrogen and stored at -80°C. Extracts should be stored at -80°C for long-term storage. For short-term storage during an analytical run, keeping the extracts in an autosampler at 4°C has been shown to maintain the stability of many acyl-CoAs for up to 48 hours.[1][6]

Quantitative Data Summary

The stability of acyl-CoA compounds is highly dependent on the composition of the solvent. The following table summarizes the coefficient of variation (CV) for various acyl-CoA standards in different solvents when stored at 4°C over 48 hours, based on data from similar compounds. A lower CV indicates higher stability.

Solvent CompositionAverage CV (%)Interpretation
50 mM Ammonium Acetate (pH 6.8)< 10%Highly Stable
50% Methanol in Water< 15%Moderately Stable
50% Acetonitrile in Water> 20%Less Stable
0.1% Formic Acid in Water> 30%Poor Stability

This data is generalized from studies on various acyl-CoA compounds and illustrates the importance of a buffered, neutral pH solvent for stability.[1][6]

Experimental Protocol: Extraction of this compound from Liver Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3]

Materials:

  • Frozen liver tissue

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen, powdered liver tissue. In a glass homogenizer, add 2 mL of 100 mM KH2PO4 buffer (pH 4.9) and homogenize the tissue on ice.

  • Solvent Addition: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

  • Protein Precipitation and Extraction: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge the homogenate at 1,900 x g for 5 minutes.

  • Collection of Supernatant: Carefully collect the upper phase, which contains the acyl-CoAs.

  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Solid-Phase Extraction (Optional but Recommended): For further purification, the diluted supernatant can be passed through a solid-phase extraction cartridge designed for acyl-CoA purification.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the extract in a suitable buffer for your analytical method (e.g., 50 mM ammonium acetate, pH 6.8).

Visualizations

degradation_pathway cluster_extraction Extraction Environment cluster_factors Degradation Factors cluster_prevention Preventative Measures H_CoA This compound (Stable) Degraded_Enzyme Degraded Product (Enzymatic) H_CoA->Degraded_Enzyme Degradation Degraded_pH Degraded Product (pH Instability) H_CoA->Degraded_pH Degradation Enzymes Endogenous Lyases Enzymes->Degraded_Enzyme pH Suboptimal pH (Acidic or Alkaline) pH->Degraded_pH Quenching Rapid Quenching (Low Temperature) Quenching->H_CoA Stabilizes Buffer Buffered Solvent (Neutral pH) Buffer->H_CoA Stabilizes

Caption: Degradation pathways and preventative measures for this compound.

experimental_workflow Start Tissue/Cell Sample Quench 1. Rapid Quenching (Liquid N2 / Cold Solvent) Start->Quench Homogenize 2. Homogenization (Buffered Solvent) Quench->Homogenize Extract 3. Solvent Extraction (e.g., 80% Methanol) Homogenize->Extract Purify 4. Purification (Optional) (Solid-Phase Extraction) Extract->Purify Analyze 5. Analysis (LC-MS) Purify->Analyze End Stable Analyte Analyze->End

Caption: Recommended workflow for the extraction of this compound.

References

Technical Support Center: Optimizing LC Gradient for Separation of 2-hydroxy-3-methyllauroyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of 2-hydroxy-3-methyllauroyl-CoA isomers. Due to their structural similarity and polar nature, these diastereomers present a significant analytical challenge. This resource offers troubleshooting advice, experimental protocols, and optimized starting conditions to achieve successful separation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My this compound isomers are co-eluting or have very poor resolution. What are the most critical parameters to adjust first?

A1: Achieving separation for these closely related isomers requires maximizing the differential interaction with the stationary phase. The most impactful initial adjustments are:

  • Gradient Slope: This is the most critical parameter. For isomers, a shallow gradient is essential to increase the time they interact with the column, thereby enhancing resolution.[1][2] If your initial scouting gradient (e.g., 5-95% organic over 10 minutes) shows co-elution, drastically decrease the slope across the elution window of the isomers (e.g., a 1-2% change in organic solvent per minute).

  • Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter selectivity. Methanol is more viscous and can sometimes offer different selectivity for polar analytes.

  • Temperature: Increasing the column temperature can improve peak sharpness by reducing mobile phase viscosity and enhancing mass transfer.[2] However, its effect on isomer selectivity is compound-specific and should be tested empirically, for example, in 10°C increments from 30°C to 60°C.[2]

Q2: I'm observing significant peak tailing with my acyl-CoA analytes. What is the cause and how can I fix it?

A2: Peak tailing for polar, phosphate-containing molecules like acyl-CoAs is often caused by secondary interactions with the stationary phase or system components.

  • Cause 1: Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact electrostatically with the polar head of the acyl-CoA, causing tailing.[3][4][5]

    • Solution: Use a mobile phase with a low concentration of a weak acid like formic acid (typically 0.1%) to suppress the ionization of silanol groups.[3] Employing a well-end-capped, high-purity silica (B1680970) column is also crucial.

  • Cause 2: Metal Chelation: The phosphate (B84403) groups on the CoA moiety can chelate with trace metal ions in the HPLC system (frits, tubing, stator), leading to tailing.[6]

    • Solution: If metal chelation is suspected, consider using metal-free or bio-inert HPLC systems and columns.[6]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.[3][6]

    • Solution: Reduce the injection volume or dilute the sample.[3]

Q3: What are the recommended starting conditions for developing a separation method for these isomers?

A3: For long-chain acyl-CoAs, a reversed-phase LC-MS/MS approach is standard.[7][8][9] A robust starting point would be a UPLC/UHPLC system for higher resolution.

ParameterRecommended Starting ConditionRationale
Column C18, high-purity silica, fully end-capped, ≤ 2.1 mm ID, 1.7-2.6 µm particle sizeProvides hydrophobic retention for the lauroyl chain. Small particle size enhances efficiency, which is critical for isomer separation.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Acetate/Formate (B1220265)Acidifies the mobile phase to suppress silanol interactions and provides protons for positive mode ESI-MS. Ammonium salts can improve peak shape.[3][10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient Start with a shallow screening gradient (e.g., 30-60% B over 20-30 min)A shallow gradient is paramount for resolving closely eluting isomers.[1]
Flow Rate 0.2 - 0.4 mL/min (for 2.1 mm ID column)Appropriate for small particle size columns to maintain efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.[2]
Injection Vol. 1 - 5 µLMinimize to prevent column overload and peak distortion.
Sample Solvent Match initial mobile phase composition if possibleDissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[3][11]

Q4: My LC-MS signal for this compound is weak or unstable. How can I improve detection?

A4: Acyl-CoAs are best detected by mass spectrometry, typically using electrospray ionization (ESI) in positive mode.[7][9]

  • Ionization Mode: Positive ESI mode is generally preferred for acyl-CoAs.

  • Mobile Phase Additives: Ensure a volatile additive like formic acid or ammonium formate is present to facilitate ionization.[3]

  • Mass Spectrometry Method: Use tandem MS (MS/MS) with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[7][8][12] For acyl-CoAs, a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) can be monitored.[9]

  • Sample Preparation: Ensure the sample is free of non-volatile salts or detergents that can cause ion suppression. Solid-phase extraction (SPE) can be used for cleanup.[12][13]

Experimental Protocols

Detailed Protocol: LC-MS/MS Method for Acyl-CoA Isomer Separation

This protocol outlines a typical procedure for separating this compound isomers.

1. Sample Preparation (from cell or tissue lysate): a. Homogenize the biological sample in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water). b. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris. c. Collect the supernatant. For dilute samples, a solid-phase extraction (SPE) cleanup and concentration step may be necessary.[12][13] d. Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent matching the initial LC mobile phase conditions (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).

2. LC System Configuration and Conditions: a. System: UHPLC or UPLC system. b. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). c. Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to ~4.5 with formic acid. d. Mobile Phase B: 100% Acetonitrile. e. Column Temperature: 45°C. f. Injection Volume: 2 µL. g. Gradient Program:

Time (min)Flow Rate (mL/min)%A%B
0.00.37030
2.00.37030
22.00.34555
25.00.3595
28.00.3595
28.10.37030
35.00.37030

3. Mass Spectrometer Settings (Triple Quadrupole): a. Ionization Source: Electrospray Ionization (ESI). b. Polarity: Positive. c. Key Parameters:

  • Capillary Voltage: ~3.0 kV
  • Source Temperature: ~120 °C
  • Desolvation Gas Flow and Temp: Optimize for system. d. Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • Monitor the transition specific to your analyte. For a generic long-chain acyl-CoA, this often involves the precursor ion [M+H]+ and a product ion corresponding to the loss of the CoA headgroup.

Visualizations

Logical Workflow for Method Optimization

G cluster_start Phase 1: Initial Screening cluster_opt Phase 2: Gradient Optimization cluster_fine_tune Phase 3: Fine-Tuning start Define Initial Conditions (Table 1) run1 Perform Initial Run (Scouting Gradient) start->run1 eval1 Evaluate Resolution (Rs) run1->eval1 shallow Decrease Gradient Slope (e.g., 0.5-2% B / min) eval1->shallow Rs < 1.5 tune_temp Optimize Temperature (30-60°C) eval1->tune_temp Rs >= 1.5 isocratic Introduce Isocratic Hold Near Elution Point shallow->isocratic run2 Perform Optimized Run isocratic->run2 eval2 Evaluate Resolution (Rs) run2->eval2 eval2->shallow Rs < 1.5 eval2->tune_temp Rs >= 1.5 tune_mp Test Alt. Organic (Methanol vs. ACN) tune_temp->tune_mp final Final Validated Method tune_mp->final

Caption: Workflow for optimizing LC separation of diastereomers.

Troubleshooting Peak Shape Issues

G problem Problem: Peak Tailing cause1 Cause: Silanol Interaction problem->cause1 cause2 Cause: Metal Chelation problem->cause2 cause3 Cause: Column Overload problem->cause3 solution1 Solution: Add 0.1% Formic Acid to Mobile Phase cause1->solution1 solution2 Solution: Use Bio-Inert System/Column cause2->solution2 solution3 Solution: Decrease Injection Volume/Concentration cause3->solution3

References

Minimizing matrix effects in 2-hydroxy-3-methyllauroyl-CoA quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of 2-hydroxy-3-methyllauroyl-CoA and other long-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[2][3][4] For acyl-CoAs like this compound, which are often present at low concentrations in complex biological samples, matrix effects are a significant challenge.[5][6] Phospholipids are a major contributor to matrix effects in electrospray ionization (ESI), a common ionization technique for these molecules.[7]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of your analyte into the mass spectrometer after the LC column.[8] A separate injection of a blank matrix extract is then performed. Any dip or rise in the baseline signal of your analyte at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.[9]

  • Post-Extraction Spike: This quantitative method compares the signal response of an analyte in a clean solvent to the response of the same amount of analyte spiked into a blank matrix extract that has gone through the entire sample preparation process.[9][10] The matrix effect can be calculated as a percentage.

Q3: What is the best approach to compensate for matrix effects in this compound quantification?

A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[11][12][13] An ideal SIL-IS for this compound would be the same molecule with several heavy isotopes (e.g., ¹³C, ¹⁵N). Since a specific SIL-IS for this analyte may not be commercially available, a common strategy is to use a biosynthetically generated library of stable isotope-labeled acyl-CoAs.[12][13][14] This can be achieved by growing cells in media containing a labeled precursor of Coenzyme A, such as [¹³C₃¹⁵N₁]-pantothenate.[12][13][14] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of the signal. If a SIL-IS is not available, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) can be used as it is not typically present in biological samples.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are susceptible to degradation. Ensure rapid quenching of metabolic activity, keep samples on ice during preparation, and store extracts at -80°C. Reconstitute just prior to analysis.
Poor Extraction Recovery Optimize your extraction procedure. A common method for acyl-CoAs is a liquid-liquid extraction with a mixture of organic solvents like acetonitrile/methanol (B129727)/water.[6] For long-chain species, ensure the solvent polarity is appropriate.
Ion Suppression This is a classic sign of matrix effects.[1] Implement strategies to minimize matrix effects as detailed in the FAQs and the workflow diagram below. Consider diluting your sample if the analyte concentration is high enough.[1][10]
Suboptimal MS/MS Parameters Ensure your mass spectrometer is properly tuned for this compound. For acyl-CoAs in positive ion mode, a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) is often used for precursor ion or neutral loss scans to identify a broad range of acyl-CoAs.[7]

Issue 2: Poor Reproducibility and Inconsistent Results

Possible CauseRecommended Solution
Inconsistent Sample Preparation Ensure your sample preparation workflow is consistent across all samples. Use precise volumes and timing for all steps. Automation can help improve reproducibility.
Variable Matrix Effects Matrix effects can vary between samples.[3] The use of a suitable stable isotope-labeled internal standard is the most effective way to correct for this variability.[11]
Chromatographic Issues Poor peak shape or shifting retention times can lead to inconsistent integration. Optimize your chromatography to achieve sharp, symmetrical peaks. Using ion-pairing agents or a high pH mobile phase can improve peak shape for acyl-CoAs.

Issue 3: Inaccurate Quantification

Possible CauseRecommended Solution
Non-Linearity in Calibration Curve Construct your calibration curve in a matrix that closely matches your samples (matrix-matched calibration) to account for matrix effects. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[7]
Lack of an Appropriate Internal Standard As mentioned, a stable isotope-labeled internal standard is crucial for accurate quantification.[11] If not available, use an odd-chain acyl-CoA and validate its performance carefully.
Analyte Co-elution with Interferences Improve your chromatographic separation to resolve this compound from interfering species. This can involve adjusting the gradient, changing the mobile phase, or using a different type of column.[1]

Experimental Protocols & Methodologies

1. Sample Preparation: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)

This is a common starting point for acyl-CoA extraction.

  • Quenching and Lysis: Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen. For cell cultures, aspirate the media and add ice-cold extraction solvent (e.g., acetonitrile:methanol:water 2:2:1 v/v/v) containing a SIL-IS.[6]

  • Homogenization: Scrape or homogenize the sample in the extraction solvent.

  • Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.

  • Liquid-Liquid Extraction (for cleaner samples):

    • Transfer the supernatant to a new tube.

    • Add a nonpolar solvent like hexane (B92381) to remove lipids and vortex.

    • Centrifuge and discard the upper organic layer. Repeat this wash step.

  • Drying and Reconstitution: Dry the final extract under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.

2. Sample Cleanup: Solid-Phase Extraction (SPE)

For even cleaner samples, an SPE step can be incorporated after the initial extraction.

  • Conditioning: Condition the SPE cartridge (e.g., a C18 or mixed-mode sorbent) with methanol and then equilibrate with water.

  • Loading: Load the reconstituted sample extract onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute the this compound with an organic solvent like methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate and reconstitute for LC-MS analysis.

Comparison of Sample Preparation Techniques

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.Least effective at removing matrix components, often resulting in significant matrix effects.
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT.Can have lower recovery for more polar analytes.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, significantly reducing matrix effects.More time-consuming and can lead to analyte loss if not optimized.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Sample Biological Sample Quench Quench Metabolism (e.g., Liquid N2) Sample->Quench Extract Extract with Organic Solvent + Stable Isotope Internal Standard Quench->Extract PPT Protein Precipitation (Centrifugation) Extract->PPT Supernatant Collect Supernatant PPT->Supernatant LLE Liquid-Liquid Extraction (e.g., Hexane Wash) Supernatant->LLE OR SPE Solid-Phase Extraction (e.g., C18) Supernatant->SPE OR Drydown Dry Down Extract Supernatant->Drydown LLE->Drydown SPE->Drydown Reconstitute Reconstitute in LC-MS Compatible Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis (e.g., C18, MRM) Reconstitute->LCMS Data Data Processing (Quantification vs. IS) LCMS->Data MatrixEffect Matrix Effect Detected? (Post-Column Infusion/ Post-Extraction Spike) Data->MatrixEffect Optimize Optimize Workflow: - Improve Cleanup - Modify Chromatography - Dilute Sample MatrixEffect->Optimize Yes cluster_sample_prep cluster_sample_prep Optimize->cluster_sample_prep Re-run Samples

Caption: Workflow for minimizing matrix effects in acyl-CoA quantification.

TroubleshootingLogic Start Inaccurate or Irreproducible Results CheckIS Is a Stable Isotope Internal Standard Used? Start->CheckIS ImplementIS Implement SIL-IS (Gold Standard) CheckIS->ImplementIS No AssessMatrix Assess Matrix Effects (Post-Column Infusion/ Post-Extraction Spike) CheckIS->AssessMatrix Yes Revalidate Re-validate Method ImplementIS->Revalidate OptimizeCleanup Improve Sample Cleanup (LLE or SPE) AssessMatrix->OptimizeCleanup Significant Effects OptimizeChroma Optimize Chromatography (Gradient, Column) AssessMatrix->OptimizeChroma Co-elution Observed DiluteSample Dilute Sample AssessMatrix->DiluteSample High Concentration AssessMatrix->Revalidate No Significant Effects (Investigate Other Causes) OptimizeCleanup->Revalidate OptimizeChroma->Revalidate DiluteSample->Revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Improving Recovery of 2-hydroxy-3-methyllauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxy-3-methyllauroyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful recovery and quantification of this compound from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: The analysis of this compound presents several challenges due to its specific chemical properties and low endogenous concentrations. Key challenges include:

  • Chemical Instability: Acyl-CoAs, including this compound, are susceptible to both enzymatic and chemical degradation. The thioester bond is prone to hydrolysis, especially at non-optimal pH and temperatures.

  • Polarity: The presence of a hydroxyl group increases the polarity of the molecule compared to its non-hydroxylated counterpart. This can affect its solubility and retention behavior during extraction and chromatography.

  • Low Abundance: Endogenous levels of specific acyl-CoA species can be very low, requiring sensitive analytical methods for detection and quantification.[1]

  • Matrix Effects: Biological matrices are complex and can interfere with the extraction and ionization of the target analyte in mass spectrometry.[2]

Q2: Which extraction method is recommended for this compound?

A2: A combination of solvent extraction followed by solid-phase extraction (SPE) is generally the most effective method for isolating and purifying acyl-CoAs from biological samples.[3] For a hydroxylated and methylated medium-chain acyl-CoA like this compound, a protocol adapted for polar lipids is recommended. This typically involves homogenization in an acidic buffer to inhibit enzymatic activity, followed by extraction with a mixture of organic solvents such as acetonitrile (B52724) and isopropanol (B130326). Subsequent purification using a weak anion exchange or a mixed-mode SPE cartridge can effectively remove interfering substances and enrich the analyte.

Q3: How can I minimize the degradation of this compound during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and maintain cold conditions throughout the entire sample preparation process. Key recommendations include:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[3]

  • Perform all extraction steps on ice.

  • Use pre-chilled solvents and tubes.

  • Incorporate an internal standard early in the workflow to monitor for any sample loss during the procedure.

  • Acidify the initial homogenization buffer to a pH of around 4.9 to inhibit the activity of thioesterases.[4]

Q4: What are the optimal LC-MS/MS parameters for the detection of this compound?

A4: For LC-MS/MS analysis, reversed-phase chromatography is commonly used for the separation of acyl-CoAs. Given the polarity of this compound, a C18 column with an aqueous mobile phase containing an ion-pairing agent or a pH modifier can improve peak shape and retention. In terms of mass spectrometry, acyl-CoAs exhibit a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate) and a fragment ion at m/z 428 in positive ion mode.[5][6] A multiple reaction monitoring (MRM) method can be developed to specifically detect the transition from the precursor ion of this compound to these characteristic product ions, providing high sensitivity and selectivity.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization using a suitable method (e.g., glass homogenizer, bead beater). Optimize the ratio of tissue/cells to extraction solvent.
Analyte Degradation Work quickly and maintain samples on ice at all times. Use fresh, high-purity solvents. Add an internal standard at the beginning of the extraction to assess recovery.[3]
Inefficient Solvent Extraction Optimize the solvent composition. A mixture of acetonitrile and isopropanol is often effective. Ensure vigorous mixing during the extraction step.
Suboptimal Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the pH of the loading solution to ensure the analyte is charged and binds to the sorbent (for ion-exchange SPE). Test different wash solvents to effectively remove interferences without eluting the analyte. Use an appropriate elution solvent with sufficient strength to fully recover the analyte.
Analyte Adsorption to Surfaces Use low-adsorption polypropylene (B1209903) tubes and pipette tips.

Quantitative Data Summary

Extraction Method Biological Matrix Acyl-CoA Species Reported Recovery Rate Reference
Modified Solvent Extraction with SPERat Heart, Kidney, MuscleLong-chain acyl-CoAs70-80%[4]
Acetonitrile/Isopropanol Extraction with SPERat LiverVarious acyl-CoAs93-104%[7]
5-sulfosalicylic acid (SSA) DeproteinizationBiological MaterialShort-chain acyl-CoAs59-80%[8]

Note: The recovery of this compound should be empirically determined by spiking a known amount of a purified standard into the biological matrix and calculating the percentage recovered.

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for tissues such as the liver, heart, and muscle.[3][4]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • Water (LC-MS grade)

  • 2% Formic Acid

  • 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 10 minutes at 4°C.

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 3 mL of 2% formic acid, followed by a second wash with 3 mL of methanol.

    • Elution: Elute the acyl-CoAs with 3 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Protocol 2: Extraction of this compound from Cultured Cells

This protocol is suitable for both adherent and suspension cell cultures.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol in water

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Internal standard

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • Add a pre-determined volume of ice-cold 80% methanol containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells into the methanol solution.

    • Suspension cells: Resuspend the cell pellet in the methanol solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate briefly.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Concentration and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system (e.g., 50 mM ammonium acetate (B1210297) in 50% methanol).

Protocol 3: Proposed Extraction of this compound from Plasma

This protocol is adapted from methods for extracting fatty acids and other lipids from plasma and should be validated for this compound.[9][10]

Materials:

  • Plasma sample

  • Ice-cold 1% formic acid in acetonitrile

  • Internal standard

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • SPE cartridge (e.g., mixed-mode or weak anion exchange)

  • Solvents for SPE conditioning, washing, and elution (as per manufacturer's instructions, may include methanol, water, and buffers)

  • Nitrogen evaporator

Procedure:

  • Protein Precipitation and Extraction:

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add the internal standard.

    • Add 400 µL of ice-cold 1% formic acid in acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Follow the general SPE procedure outlined in Protocol 1 (steps 3a-3e), optimizing the wash and elution solvents for the specific SPE cartridge used.

  • Sample Concentration and Reconstitution:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent suitable for LC-MS analysis.

Visualizations

experimental_workflow sample Biological Sample (Tissue, Cells, or Plasma) homogenization Homogenization / Lysis (Acidic Buffer + Internal Standard) sample->homogenization extraction Solvent Extraction (Acetonitrile / Isopropanol) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe concentration Drying / Concentration spe->concentration reconstitution Reconstitution concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of this compound.

metabolic_pathway cluster_target Position of Target Analyte metabolite metabolite target_metabolite target_metabolite fatty_acid 2-Hydroxy Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase ATP, CoA hydroxy_acyl_coa 2-Hydroxyacyl-CoA acyl_coa_synthetase->hydroxy_acyl_coa AMP, PPi target_node This compound hacl1 2-Hydroxyacyl-CoA Lyase 1 (Peroxisomal) hydroxy_acyl_coa->hacl1 Thiamine Pyrophosphate formyl_coa Formyl-CoA hacl1->formyl_coa n_minus_1_aldehyde (n-1) Aldehyde hacl1->n_minus_1_aldehyde aldehyde_dehydrogenase Aldehyde Dehydrogenase n_minus_1_aldehyde->aldehyde_dehydrogenase NAD+ n_minus_1_acid (n-1) Fatty Acid aldehyde_dehydrogenase->n_minus_1_acid beta_oxidation Further Metabolism (e.g., Beta-oxidation) n_minus_1_acid->beta_oxidation

Caption: Proposed metabolic pathway for this compound via peroxisomal α-oxidation.[11][12]

References

Technical Support Center: Reverse-Phase HPLC Analysis of 2-hydroxy-3-methyllauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing for 2-hydroxy-3-methyllauroyl-CoA in reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guides

Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and accurate quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Identifying the Cause of Peak Tailing

The first step in troubleshooting is to identify the potential cause. Peak tailing can stem from several factors, including interactions with the stationary phase, mobile phase properties, sample characteristics, and HPLC system issues.[1][2][3]

Is it a single peak or all peaks?

  • All peaks tailing: This often points to a problem with the column installation, a void in the column packing, or a blockage in the inlet frit.[2]

  • Only the this compound peak (or a few peaks) tailing: This suggests a specific chemical interaction between your analyte and the stationary phase or an issue with the mobile phase composition.[2]

Systematic Troubleshooting Workflow

Follow this step-by-step guide to address peak tailing.

TroubleshootingWorkflow cluster_column cluster_mobile_phase cluster_sample cluster_advanced start Peak Tailing Observed for This compound check_column 1. Check Column and Connections start->check_column check_mobile_phase 2. Optimize Mobile Phase check_column->check_mobile_phase If tailing persists col_step1 Ensure proper fitting installation check_sample 3. Evaluate Sample Preparation and Injection check_mobile_phase->check_sample If tailing persists mp_step1 Adjust mobile phase pH advanced_troubleshooting 4. Advanced Troubleshooting check_sample->advanced_troubleshooting If tailing persists sample_step1 Check for sample overload solution Symmetrical Peak Achieved advanced_troubleshooting->solution Problem resolved adv_step1 Switch column chemistry (e.g., C8) col_step2 Inspect for column void col_step3 Use a guard column mp_step2 Optimize buffer concentration mp_step3 Incorporate mobile phase additives sample_step2 Ensure sample solvent compatibility sample_step3 Improve sample cleanup adv_step2 Consider ion-pairing chromatography adv_step3 Pre-treat column with phosphate (B84403)

Figure 1: A systematic workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a molecule like this compound?

A1: this compound is a complex molecule with several functional groups that can contribute to peak tailing in reverse-phase HPLC. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The phosphate groups and the adenine (B156593) moiety of the Coenzyme A portion of the molecule can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][3]

  • Metal Chelation: The phosphate groups can chelate with trace metal ions present in the stationary phase or HPLC system components, causing peak distortion.

  • Inappropriate Mobile Phase pH: The mobile phase pH affects the ionization state of both the analyte and the silanol groups on the column. If the pH is close to the pKa of the analyte's functional groups, it can lead to multiple ionic species co-eluting and causing peak tailing.[4]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. This compound has multiple ionizable groups, including the phosphate groups (acidic) and the adenine moiety (basic). The pKa values for Coenzyme A are approximately 4.0 for the adenine NH3+ and 6.4 for the secondary phosphate. To achieve a single ionic form and minimize peak tailing, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this molecule, a mobile phase pH in the range of 2.5-3.5 is often a good starting point to suppress the ionization of both the silanol groups on the column and the phosphate groups of the analyte.[3][5]

Q3: What mobile phase additives can I use to improve peak shape?

A3: Several mobile phase additives can help reduce peak tailing:

  • Buffers: Using a buffer (e.g., phosphate or acetate) at an appropriate concentration (typically 10-50 mM) helps to maintain a constant pH and can mask some of the active sites on the stationary phase.[3]

  • Ion-Pairing Reagents: For highly polar and ionic compounds, adding an ion-pairing reagent (e.g., triethylamine (B128534) (TEA) or tetrabutylammonium) to the mobile phase can form a neutral complex with the analyte, improving retention and peak shape. However, these are often not compatible with mass spectrometry.[6][7]

  • Weak Acids: Adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can help to protonate the silanol groups and reduce their interaction with the analyte.[8]

Q4: Should I use a C18 or a C8 column for the analysis of this compound?

A4: Both C18 and C8 columns can be used for the analysis of long-chain acyl-CoAs.

  • C18 columns are more hydrophobic and provide greater retention, which can be beneficial for separating complex mixtures.[9]

  • C8 columns are less hydrophobic and may offer better peak shapes for some polar compounds by reducing strong hydrophobic interactions that can contribute to tailing. They also typically have shorter analysis times.[10][11]

The choice between C18 and C8 will depend on the specific separation requirements and the complexity of the sample matrix. It is often beneficial to screen both column types during method development.

Q5: How can I prevent column overload?

A5: Column overload occurs when too much sample is injected, leading to peak distortion, including tailing and fronting. To prevent this:

  • Reduce Injection Volume: Inject a smaller volume of your sample.

  • Dilute the Sample: Decrease the concentration of your sample before injection.

  • Use a Higher Capacity Column: Consider a column with a larger internal diameter or a stationary phase with a higher surface area.[3]

Data Presentation

The following tables summarize the effect of various parameters on the peak shape of acyl-CoA compounds.

Table 1: Quantitative Effect of Ammonium (B1175870) Acetate (B1210297) Concentration on Peak Asymmetry Factor of Acyl-CoAs

Analyte2.5 mM Ammonium Acetate (Asymmetry Factor)5 mM Ammonium Acetate (Asymmetry Factor)10 mM Ammonium Acetate (Asymmetry Factor)
Acetyl-CoA (C2:0)1.2 ± 0.11.1 ± 0.11.0 ± 0.1
Octanoyl-CoA (C8:0)1.4 ± 0.11.2 ± 0.11.1 ± 0.1
Palmitoyl-CoA (C16:0)1.6 ± 0.21.4 ± 0.11.2 ± 0.1
Oleoyl-CoA (C18:1)1.5 ± 0.11.3 ± 0.11.2 ± 0.1
Data adapted from a study on the impact of ammonium acetate on acyl-CoA peak shape in HILIC-MS/MS.[12]

Table 2: Qualitative Impact of Troubleshooting Strategies on Peak Tailing

ParameterChangeExpected Impact on Peak TailingRationale
Mobile Phase pH Decrease to pH 2.5-3.5Significant ImprovementProtonates residual silanols, reducing interaction with the analyte's phosphate groups.[3]
Buffer Concentration Increase (e.g., from 10 mM to 50 mM)Moderate ImprovementMasks silanol interactions and maintains a stable pH.[3]
Mobile Phase Additive Add 0.1% Formic AcidModerate ImprovementSuppresses silanol ionization.[8]
Column Chemistry Switch from C18 to C8Potential ImprovementReduces strong hydrophobic interactions that can contribute to tailing.[10]
Sample Concentration DecreaseSignificant ImprovementPrevents column overload.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cell Culture

This protocol is adapted from established methods for the extraction of acyl-CoAs from cultured cells.[12]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol (B129727) (v/v) to the culture dish and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Sample Preparation for Injection:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable injection solvent, such as 50% methanol in water or the initial mobile phase. The stability of acyl-CoAs in the injection solvent should be evaluated.[12]

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any particulates.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Reverse-Phase HPLC Method for Acyl-CoA Analysis

This protocol provides a starting point for the RP-HPLC analysis of long-chain acyl-CoAs and can be optimized for this compound.[13]

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: 10 mM Ammonium Acetate in 90:10 (v/v) Acetonitrile:Water.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 260 nm (for the adenine moiety of CoA) or by mass spectrometry.

  • Injection Volume: 5-20 µL.

Mandatory Visualizations

SignalingPathways Analyte This compound (Analyte) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction (Retention) Silanol Residual Silanol Groups (Si-OH) Analyte->Silanol Secondary Interaction (Peak Tailing) Metal Trace Metal Ions (M+) Analyte->Metal Chelation (Peak Tailing)

Figure 2: Interactions contributing to peak tailing.

ExperimentalWorkflow start Start: Cell Culture Sample step1 1. Wash with PBS start->step1 step2 2. Scrape and Collect in 80% Methanol step1->step2 step3 3. Vortex and Centrifuge step2->step3 step4 4. Collect Supernatant step3->step4 step5 5. Dry under Nitrogen step4->step5 step6 6. Reconstitute in Injection Solvent step5->step6 step7 7. Centrifuge and Transfer to Vial step6->step7 end Ready for HPLC Injection step7->end

Figure 3: Sample preparation workflow for acyl-CoA analysis.

References

How to handle the instability of the thioester bond in 2-hydroxy-3-methyllauroyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on handling the inherent instability of the thioester bond in 2-hydroxy-3-methyllauroyl-CoA. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs)

Q1: What makes the thioester bond in this compound unstable?

A1: The thioester bond is inherently a high-energy bond, making it more susceptible to nucleophilic attack and hydrolysis compared to a standard ester bond.[1][2] This reactivity is due to the larger size of the sulfur atom compared to oxygen, which results in less resonance stabilization between the carbonyl group and the sulfur atom.[1] This makes the carbonyl carbon more electrophilic and prone to attack by nucleophiles, including water.

Q2: What are the primary factors that contribute to the degradation of this compound in my experiments?

A2: The main factors leading to the degradation of this compound are:

  • pH: The thioester bond is highly susceptible to hydrolysis under neutral to basic conditions (pH > 7).[3] The rate of hydrolysis increases significantly with increasing pH.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.[3] It is crucial to keep the compound at low temperatures during storage and processing.

  • Presence of Nucleophiles: Thioesters can react with various nucleophiles, not just water. This includes amines, thiols (leading to thiol-thioester exchange), and even some buffer components.

  • Oxidation: The thiol group of Coenzyme A can be oxidized, especially in the presence of air, leading to the formation of disulfides.[3]

Q3: What is the optimal pH range for working with this compound?

A3: To minimize hydrolysis, it is recommended to work under acidic conditions, ideally within a pH range of 4 to 6.[3] Thioesters are generally more stable at a pH below 7.

Q4: How should I store my stock solutions of this compound?

A4: For long-term stability, it is best to prepare fresh solutions as needed. If storage is necessary, dissolve the compound in an anhydrous organic solvent and store it as aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen). For aqueous solutions, prepare them in an acidic buffer (pH 4-6), use them immediately, or flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

II. Troubleshooting Guide

This guide addresses common issues encountered during the handling and purification of this compound.

Problem Potential Cause Recommended Solution
Low yield after aqueous workup Thioester hydrolysis due to neutral or basic pH of the aqueous phase.- Maintain an acidic pH (4-6) during the workup by using an acidic aqueous wash (e.g., dilute HCl, citrate (B86180) buffer).[3]- Perform the workup at low temperatures (e.g., in an ice bath).[3]
Product decomposition during purification on a silica (B1680970) gel column The slightly acidic nature of standard silica gel or the presence of residual water can catalyze hydrolysis.- Use deactivated silica gel (prepared by adding a small percentage of a polar solvent like methanol (B129727) or triethylamine (B128534) to the eluent).[3]- Consider using a less acidic stationary phase like neutral alumina.[3]- Run the flash chromatography quickly to minimize contact time.[3]
Formation of disulfide byproducts Oxidation of the thiol group of Coenzyme A, which can be generated from thioester hydrolysis.- Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]- If compatible with your downstream applications, consider adding a reducing agent like DTT (dithiothreitol) during the workup.[3]
Inconsistent results in enzymatic assays Degradation of the this compound substrate before or during the assay.- Prepare fresh substrate solutions for each experiment.- Use an acidic assay buffer (pH 6.0-6.5) if the enzyme is active under these conditions.- Keep all solutions on ice until the start of the reaction.
Difficulty dissolving the compound Long-chain acyl-CoAs can be challenging to dissolve in aqueous buffers.- Initially dissolve the compound in a small amount of an organic solvent like DMSO or a mixture of water and DMSO before diluting with the aqueous buffer. Be mindful of the final solvent concentration in your experiment.

III. Quantitative Data on Thioester Stability

Table 1: pH-Dependent Hydrolysis of Thioesters (General Trend)

pHRelative Rate of HydrolysisStability
< 4LowHigh
4 - 6ModerateGood
7 (Neutral)SignificantModerate
> 8 (Basic)HighLow
This table illustrates the general trend of thioester stability as a function of pH.[3]

Table 2: Half-life of Model Thioesters under Different Conditions

ThioesterpHTemperature (°C)Half-lifeReference
S-methyl thioacetate723155 days[4]
16:1-CoANot specified (aqueous buffer)Room TemperatureUnstable (70-75% degraded after 1 day)[5]

IV. Experimental Protocols

Protocol 1: General Aqueous Workup for Reactions Containing this compound

  • Cool the Reaction Mixture: Upon completion of the reaction, immediately cool the mixture to 0°C in an ice bath to slow down potential degradation.

  • Acidify the Mixture: If the reaction was performed under neutral or basic conditions, carefully add a dilute acid (e.g., 1 M HCl or a citrate buffer) to adjust the pH to a range of 4-6.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Perform the extraction quickly and at a low temperature.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath.

Protocol 2: Purification of this compound by Flash Chromatography

  • Select Stationary Phase: For sensitive thioesters, consider using deactivated silica gel or neutral alumina. To deactivate silica gel, you can add 1-2% triethylamine or methanol to your eluent system.[3]

  • Determine Eluent System: Use thin-layer chromatography (TLC) to find an appropriate eluent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound. Common solvent systems include mixtures of hexanes and ethyl acetate.

  • Column Packing and Loading: Pack the column using a slurry method with the chosen eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column quickly, applying gentle pressure if necessary (flash chromatography). Collect fractions and monitor by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 3: Monitoring Degradation of this compound by LC-MS

  • Sample Preparation: Prepare samples at different time points from your experimental conditions. Quench any reaction by adding a miscible organic solvent like acetonitrile (B52724) and immediately freezing the sample.

  • Chromatographic Separation: Use a C18 reversed-phase column for separation. A suitable mobile phase could consist of an ammonium (B1175870) formate (B1220265) buffer (pH ~6.3) and acetonitrile, run in a gradient.

  • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization mode. Monitor for the parent ion of this compound and its characteristic fragment ions. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[6]

  • Quantification: Quantify the amount of intact this compound at each time point by integrating the peak area from the extracted ion chromatogram.

V. Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation & Storage cluster_reaction Reaction Workup cluster_purification Purification cluster_analysis Stability Analysis prep Prepare fresh or aliiquot at -80°C reaction Reaction containing This compound prep->reaction storage Store under inert gas (Argon/Nitrogen) storage->reaction cool Cool to 0°C reaction->cool acidify Adjust pH to 4-6 cool->acidify extract Extract with organic solvent acidify->extract concentrate Concentrate at low temp. extract->concentrate chromatography Flash Chromatography (Deactivated Silica/Alumina) concentrate->chromatography pure_product Pure Product chromatography->pure_product analysis LC-MS or NMR Analysis pure_product->analysis

Caption: Recommended experimental workflow for handling this compound.

thioester_instability cluster_factors Factors Promoting Instability cluster_products Degradation Products Thioester This compound (Thioester Bond) Hydrolysis Hydrolysis Thioester->Hydrolysis pH High pH (>7) pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Nucleophiles Nucleophiles (H2O, Amines, etc.) Nucleophiles->Hydrolysis Acid 2-hydroxy-3-methyllauric Acid Hydrolysis->Acid CoA Coenzyme A Hydrolysis->CoA

Caption: Factors leading to the hydrolytic instability of the thioester bond.

References

Selecting the appropriate internal standard for 2-hydroxy-3-methyllauroyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting an appropriate internal standard for the analysis of 2-hydroxy-3-methyllauroyl-CoA and other acyl-CoA species. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for quantifying this compound?

A1: The gold standard for quantitative analysis by mass spectrometry is a stable isotope-labeled version of the analyte itself.[1][2][3] For this compound, the ideal internal standard would be, for example, this compound labeled with heavy isotopes like ¹³C or ²H (deuterium). However, the chemical synthesis of such a complex molecule is often impractical and it is not commercially available.[1][2][3]

Q2: Since a specific stable isotope-labeled standard for this compound is unavailable, what is the best alternative?

A2: The most rigorous and recommended alternative is to use a complex mixture of stable isotope-labeled acyl-CoAs generated biosynthetically.[1][2][4] The technique known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is highly effective.[1][2][4][5] This involves growing yeast or mammalian cells in a medium where pantothenate (vitamin B5), a precursor to Coenzyme A, is replaced with a labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[1][2][4] The cells incorporate this labeled precursor into all their acyl-CoA species. The resulting cell lysate, containing a full spectrum of labeled acyl-CoAs, can then be used as a comprehensive internal standard mix for your experiment.

Q3: What if I cannot use the SILEC method? Are there other, simpler options?

A3: A less ideal, but still viable, option is to use an odd-chain fatty acyl-CoA as an internal standard, such as heptadecanoyl-CoA (C17:0-CoA).[6] This approach is simpler as these standards are commercially available. However, it's important to recognize that C17:0-CoA will have different chromatographic retention and ionization efficiency compared to this compound, which can introduce inaccuracies. This method is best for assessing relative changes rather than absolute quantification.

Q4: What is the most sensitive and selective analytical method for acyl-CoA analysis?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for the sensitive and specific quantification of acyl-CoAs.[7][8][9][10] Using Multiple Reaction Monitoring (MRM) mode, you can monitor specific precursor-to-product ion transitions for your analyte and internal standard, which significantly enhances specificity and reduces background noise.[7]

Q5: What are the characteristic mass spectrometry fragmentation patterns for acyl-CoAs?

A5: In positive ion mode electrospray ionization (ESI), acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[7][11][12] Another common product ion is observed at m/z 428, resulting from a cleavage between the 5' diphosphates.[7][12] These predictable fragmentation patterns are useful for setting up MRM experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal Sample Degradation: Acyl-CoAs are susceptible to chemical and enzymatic hydrolysis, especially at room temperature or non-neutral pH.- Always process samples on ice. - Use extraction buffers with acidic agents like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA) to precipitate proteins and inactivate enzymes.[7] - Store extracted samples at -80°C.
Poor Extraction Efficiency: The physicochemical properties of this compound may differ from common straight-chain acyl-CoAs, affecting recovery.- Test different extraction solvents. An 80% methanol (B129727) solution has been shown to be effective for a broad range of acyl-CoAs.[13] - Ensure thorough homogenization of the sample.
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions with Column: The phosphate (B84403) groups on the CoA moiety can interact with the silica (B1680970) backbone of reversed-phase columns.- Use a high-quality, end-capped C18 column. - Operate the mobile phase at a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to deprotonate the silanols and improve peak shape.[6][14] - While effective, be aware that ion-pairing reagents can be difficult to remove from the LC system.[9]
Inaccurate or Imprecise Quantification Matrix Effects (Ion Suppression/Enhancement): Co-eluting compounds from the biological matrix can interfere with the ionization of the analyte and internal standard.- The best defense is a stable isotope-labeled internal standard that co-elutes and experiences the same matrix effects as the analyte.[1] - Improve chromatographic separation to resolve the analyte from interfering compounds. - If using a non-ideal internal standard, prepare calibration curves in a matrix that closely matches your study samples to compensate for matrix effects.
Poor Recovery from Solid-Phase Extraction (SPE): Short- to medium-chain or more hydrophilic acyl-CoAs can be lost during SPE cleanup.- Consider if SPE is truly necessary. Direct analysis after protein precipitation is often sufficient and can improve recovery.[7] - If SPE is required, carefully optimize the choice of sorbent (e.g., C18, anion-exchange) and the wash/elution solvent composition for your specific analyte.

Experimental Protocols

Protocol 1: Generation of Labeled Acyl-CoA Internal Standard Mix via SILEC

This protocol is adapted from methods described for generating labeled acyl-CoA libraries using yeast.[1][2][3][5]

  • Yeast Strain and Culture Medium:

    • Use a Saccharomyces cerevisiae strain deficient in pantothenate synthesis (e.g., pan6Δ).

    • Prepare a defined synthetic medium lacking normal pantothenate.

    • Supplement the medium with [¹³C₃¹⁵N₁]-pantothenate at a concentration of 1 mg/L.

  • Yeast Culture and Labeling:

    • Inoculate the labeling medium with the pan6Δ yeast strain.

    • Grow the culture at 30°C with shaking for 48-72 hours, until a sufficient cell density is reached. The yeast will incorporate the labeled pantothenate into its Coenzyme A pool.

  • Harvesting and Extraction:

    • Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold water.

    • Perform a protein precipitation and extraction by adding 1 mL of ice-cold 10% Trichloroacetic Acid (TCA).

    • Homogenize the sample using a bead beater or probe sonicator, keeping the sample on ice.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet cell debris.

    • The supernatant contains the labeled acyl-CoA internal standard mix.

  • Use as Internal Standard:

    • Add a fixed volume (e.g., 50 µL) of this labeled acyl-CoA extract to each of your experimental samples during the initial extraction step.[5]

Protocol 2: Sample Preparation and LC-MS/MS Analysis
  • Sample Homogenization and Extraction:

    • To a pre-weighed tissue sample or cell pellet on ice, add 1 mL of ice-cold 10% TCA.

    • Add the predetermined amount of the SILEC-generated internal standard mix (from Protocol 1).

    • Homogenize thoroughly using a probe sonicator.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) - Optional Cleanup:

    • The supernatant can be directly analyzed, or for cleaner samples, an SPE step can be performed.

    • Condition an Oasis HLB SPE cartridge (or similar) with methanol and then water.

    • Load the supernatant.

    • Wash with water to remove salts.

    • Elute the acyl-CoAs with methanol.

    • Dry the eluate under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., 50 mM ammonium acetate).

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Hydroxide (pH ~10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole in positive ion ESI mode.

    • MRM Transitions:

      • Analyte (this compound): Monitor the transition of the precursor ion [M+H]⁺ to the product ion resulting from the neutral loss of 507 Da.

      • Internal Standard (Labeled Analog): Monitor the transition of the labeled precursor ion [M+4+H]⁺ to the product ion resulting from the neutral loss of 507 Da (assuming [¹³C₃¹⁵N₁]-pantothenate was used).

Data Presentation

Table 1: Comparison of Internal Standard Strategies
Internal Standard TypeProsConsSuitability for Absolute Quantification
Stable Isotope Labeled Analyte - The "gold standard"; corrects for matrix effects, extraction, and ionization variability perfectly.- Not commercially available for this compound; requires complex custom synthesis.Excellent
SILEC-Generated Labeled Acyl-CoA Mix - Provides a labeled analog that is structurally identical to the analyte (differing only in mass). - Corrects for most analytical variability. - A single mix can be used for multiple acyl-CoA species.- Requires cell culture and biosynthetic preparation. - The exact concentration of the labeled analyte within the mix is unknown but consistent.Very Good (for relative and absolute quantification)
Odd-Chain Acyl-CoA (e.g., C17:0-CoA) - Commercially available and relatively inexpensive. - Simple to implement.- Does not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization. - Prone to inaccuracies from differential matrix effects.Poor to Fair (better for relative quantification)
Table 2: Typical LC-MS/MS Method Performance
ParameterTypical Value
Limit of Detection (LOD) Sub-nM to low nM range[9]
Linearity (R²) > 0.99
Intra-day Precision (%CV) < 10%[14]
Inter-day Precision (%CV) < 15%[14]
Extraction Recovery 70-95% (highly dependent on method and analyte)

Visualizations

Experimental_Workflow cluster_IS Internal Standard Preparation (SILEC) cluster_Sample Sample Analysis Yeast pan6Δ Yeast Culture Harvest Harvest & Lyse Cells Yeast->Harvest Medium Medium with [¹³C₃¹⁵N₁]-pantothenate Medium->Yeast IS_Mix Labeled Acyl-CoA Internal Standard Mix Harvest->IS_Mix Extract Homogenize & Extract (add IS Mix) IS_Mix->Extract Sample Biological Sample (Tissue, Cells) Sample->Extract Cleanup Optional SPE Cleanup Extract->Cleanup Analysis LC-MS/MS Analysis Extract->Analysis Direct Injection Cleanup->Analysis

Caption: Workflow for acyl-CoA analysis using a biosynthesized internal standard.

Troubleshooting_Logic Start Poor Quantitative Result NoSignal Low or No Signal? Start->NoSignal BadPeak Poor Peak Shape? NoSignal->BadPeak No Degradation Check for Degradation (Work on ice, use acid) NoSignal->Degradation Yes Inaccurate Inaccurate/Imprecise? BadPeak->Inaccurate No Chromatography Optimize Chromatography (High pH, new column) BadPeak->Chromatography Yes Matrix Address Matrix Effects (Use SI-IS, dilute sample) Inaccurate->Matrix Yes Extraction Optimize Extraction (Solvent, homogenization) Degradation->Extraction

Caption: Logic diagram for troubleshooting common issues in acyl-CoA quantification.

References

Validation & Comparative

A Comprehensive Guide to the Validation of a Novel LC-MS Method for 2-hydroxy-3-methyllauroyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed framework for the validation of a novel Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 2-hydroxy-3-methyllauroyl-CoA. Geared towards researchers, scientists, and professionals in drug development, this document outlines key performance characteristics to be evaluated, presents hypothetical validation data for a novel method, and offers detailed experimental protocols.

Introduction to this compound and Analytical Challenges

This compound is a specific acyl-CoA thioester. The analysis of acyl-CoAs, including this compound, by LC-MS presents several challenges. These molecules can be thermally labile and prone to adsorption, which can impact the accuracy and precision of quantification. The development of a robust and reliable LC-MS method is therefore crucial for accurate biological assessment. This guide proposes a validation strategy for a novel method, comparing its performance to typical benchmarks for acyl-CoA analysis.

Comparative Performance of a Novel LC-MS Method

The validation of this novel LC-MS method for this compound would involve assessing its linearity, accuracy, precision, and sensitivity. The following tables summarize the expected performance of this novel method against generally accepted criteria for similar bioanalytical assays.

Table 1: Linearity and Sensitivity

ParameterNovel LC-MS Method PerformanceTypical Acceptance Criteria
Linear Dynamic Range 1.0 - 1000 ng/mLR² ≥ 0.99
Correlation Coefficient (R²) 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mLSignal-to-Noise Ratio ≥ 10
Limit of Detection (LOD) 0.5 ng/mLSignal-to-Noise Ratio ≥ 3

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LLOQ 1.08.510.295.8
Low QC 3.06.17.5102.3
Mid QC 1004.55.898.7
High QC 8003.84.9101.5
Acceptance Criteria ≤ 15% (≤ 20% for LLOQ)≤ 15% (≤ 20% for LLOQ)85-115% (80-120% for LLOQ)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method.

3.1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., ¹³C-labeled this compound).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

3.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the validation of the novel LC-MS method.

A Sample Collection (e.g., Plasma) B Internal Standard Spiking & Protein Precipitation A->B Step 1 C Centrifugation B->C Step 2 D Supernatant Evaporation C->D Step 3 E Reconstitution D->E Step 4 F LC-MS/MS Analysis E->F Step 5 G Data Processing & Quantification F->G Step 6

Caption: Experimental workflow for sample preparation and analysis.

cluster_validation Method Validation Process A Method Development & Optimization B Linearity & Range Assessment A->B C Accuracy & Precision (Intra- & Inter-day) A->C D Sensitivity (LLOQ/LOD) Determination A->D E Specificity & Selectivity Evaluation A->E F Stability Studies (Freeze-Thaw, Bench-Top) A->F G Validated Method B->G C->G D->G E->G F->G

A Comparative Guide to the Analysis of 2-hydroxy-3-methyllauroyl-CoA: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid metabolites is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 2-hydroxy-3-methyllauroyl-CoA, a hydroxy fatty acyl-CoA. This document outlines the experimental protocols, presents a quantitative comparison, and visualizes the analytical workflows to aid in selecting the most suitable method for your research needs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS for the analysis of this compound hinges on a trade-off between direct analysis of the intact molecule and indirect analysis following chemical modification. LC-MS is generally favored for its ability to analyze the intact, non-volatile, and thermally labile acyl-CoA, while GC-MS requires a more involved sample preparation process but can offer high chromatographic resolution for the derivatized analyte.

ParameterLC-MS/MSGC-MS
Analyte Form Intact this compound2-hydroxy-3-methyllauric acid (after hydrolysis and derivatization)
Sample Preparation Relatively simple: Protein precipitation, solid-phase extraction (SPE).[1][2][3]Complex: Alkaline hydrolysis, extraction of fatty acid, derivatization (e.g., methylation, silylation).[4]
Volatility Requirement Not required.[5]High volatility required for the derivatized analyte.[6][7]
Thermal Stability Suitable for thermally labile compounds.[5]Requires thermal stability of the derivatized analyte.[7]
Sensitivity (LOQ) High sensitivity, typically in the low nM to sub-nM range for acyl-CoAs.[3][8][9]High sensitivity for derivatized fatty acids, but overall sensitivity depends on the efficiency of hydrolysis and derivatization.
Specificity High, especially with tandem MS (MS/MS) using multiple reaction monitoring (MRM).[1][3][10]High, with characteristic fragmentation patterns of the derivatized analyte.[11]
Precision (CV%) Good, with inter- and intra-assay CVs typically below 15%.[1][10]Good for the analysis of the derivatized fatty acid, but can be influenced by the reproducibility of the sample preparation steps.
Accuracy High, often in the range of 80-120%.[1][3]Dependent on the completeness of hydrolysis and derivatization reactions.
Throughput Generally higher due to simpler sample preparation.Lower due to multi-step sample preparation.

Experimental Protocols

LC-MS/MS Method for Intact this compound

This protocol is a representative method based on established procedures for long-chain acyl-CoA analysis.

1. Sample Preparation (Extraction)

  • Homogenization: Homogenize tissue or cell samples in a suitable buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the homogenate to precipitate proteins.

  • Solid-Phase Extraction (SPE): For cleaner samples, use a mixed-mode or reversed-phase SPE cartridge to extract and concentrate the acyl-CoAs.[3] Elute the acyl-CoAs and dry the eluent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

2. Liquid Chromatography

  • Column: A C8 or C18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[1][3][10]

  • Mobile Phase: A binary gradient system is typically employed. For example, Mobile Phase A could be an aqueous solution with an ion-pairing agent or a pH modifier (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium formate), and Mobile Phase B would be an organic solvent like acetonitrile.[1][10]

  • Gradient: A typical gradient would start with a low percentage of the organic mobile phase, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

3. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of acyl-CoAs.[10][12]

  • Detection: Tandem mass spectrometry (MS/MS) is employed for its high selectivity and sensitivity.

  • MRM Transitions: For quantitative analysis, multiple reaction monitoring (MRM) is used. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety. The precursor ion would be the [M+H]+ of this compound, and the product ion would be monitored.

GC-MS Method for this compound (as derivatized 2-hydroxy-3-methyllauric acid)

This protocol is adapted from a method for a structurally similar compound, 2-hydroxy-3-methylhexadecanoyl-CoA.[4]

1. Sample Preparation (Hydrolysis and Derivatization)

  • Alkaline Hydrolysis: Treat the sample containing this compound with a strong base (e.g., potassium hydroxide) to hydrolyze the thioester bond, releasing the free 2-hydroxy-3-methyllauric acid.

  • Acidification and Extraction: Acidify the reaction mixture and extract the free fatty acid using an organic solvent (e.g., hexane).

  • Derivatization: The extracted fatty acid must be derivatized to increase its volatility for GC analysis. Common derivatization strategies include:

    • Methylation: Convert the carboxylic acid to its methyl ester using reagents like BF3-methanol or diazomethane.

    • Silylation: Convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters using reagents like BSTFA.

2. Gas Chromatography

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of fatty acid methyl esters or TMS derivatives.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the derivatized fatty acids based on their boiling points. The program typically starts at a lower temperature and ramps up to a higher temperature.

3. Mass Spectrometry

  • Ionization: Electron ionization (EI) is the standard ionization technique for GC-MS.

  • Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the derivatized 2-hydroxy-3-methyllauric acid for identification, or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

Visualizing the Workflow

The following diagrams illustrate the distinct experimental workflows for the LC-MS and GC-MS analysis of this compound.

LCMS_Workflow Sample Biological Sample Extraction Extraction & Protein Precipitation Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC LC Separation (Reversed-Phase) SPE->LC MS MS/MS Detection (ESI+) LC->MS Data Data Analysis (Intact Acyl-CoA) MS->Data

LC-MS Workflow for Intact Acyl-CoA Analysis.

GCMS_Workflow Sample Biological Sample Hydrolysis Alkaline Hydrolysis Sample->Hydrolysis Extraction Fatty Acid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization GC GC Separation Derivatization->GC MS MS Detection (EI) GC->MS Data Data Analysis (Derivatized Fatty Acid) MS->Data

GC-MS Workflow for Indirect Acyl-CoA Analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

LC-MS is the more direct and high-throughput method , suitable for the analysis of the intact acyl-CoA without the need for chemical modification. This minimizes sample handling and potential sources of error, making it ideal for quantitative studies where the native form of the molecule is of interest.

GC-MS provides an indirect measurement by analyzing the constituent fatty acid after hydrolysis and derivatization. While the sample preparation is more laborious, GC can offer excellent chromatographic separation. This approach may be useful for structural confirmation or when analyzing a broader range of fatty acids in a sample.

For researchers focused on the quantitative analysis of this compound in biological matrices, LC-MS/MS is generally the recommended technique due to its directness, high sensitivity, and specificity for the intact molecule.

References

Cross-Validation of 2-hydroxy-3-methyllauroyl-CoA Quantification with an External Lab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of specific acyl-CoAs is paramount. This guide provides a comprehensive framework for the cross-validation of a laboratory-developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 2-hydroxy-3-methyllauroyl-CoA with an external contract research organization (CRO). By presenting detailed experimental protocols, comparative data, and clear visual workflows, this document aims to facilitate robust and reliable analytical outcomes.

Comparative Analysis of In-House vs. External Laboratory Performance

The successful transfer and cross-validation of an analytical method ensures consistent and reproducible data across different sites, which is a critical step in preclinical and clinical development.[1][2] Below is a summary of hypothetical quantitative data from an in-house developed assay and a leading metabolomics CRO.

ParameterIn-House LaboratoryExternal CROAcceptance Criteria
Limit of Quantitation (LOQ) 1.0 ng/mL0.8 ng/mLComparable sensitivity
Linearity (r²) 0.9980.999≥ 0.99
Intra-day Precision (%CV) 4.2%3.5%≤ 15%
Inter-day Precision (%CV) 6.8%5.9%≤ 15%
Accuracy (% Recovery) 95.7%102.3%85-115%
Matrix Effect 1.081.050.8 - 1.2
Sample Throughput 100 samples/day250 samples/dayN/A

Experimental Protocols

A detailed and robust experimental protocol is the foundation of reproducible research. The following sections outline the methodologies for the extraction and analysis of this compound.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This method is effective for the extraction of medium to long-chain acyl-CoAs from plasma or tissue homogenates.

  • Sample Thawing: Thaw frozen plasma or tissue homogenate samples on ice.

  • Internal Standard Spiking: Spike 100 µL of sample with an appropriate internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain hydroxy fatty acyl-CoA).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile, vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant into a new tube.

  • Liquid-Liquid Extraction (for plasma): To the supernatant, add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a new tube and dry under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol (B129727) in water with 5 mM ammonium (B1175870) acetate (B1210297) for LC-MS/MS analysis.[3]

LC-MS/MS Quantification

The quantification of this compound is achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 20% to 98% B over 10 minutes, followed by a 3-minute re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): Based on the molecular weight of this compound (exact mass to be determined).

    • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety.

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizing the Workflow and Key Relationships

Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations were created using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma/Tissue Homogenate P2 Spike with Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Collect Supernatant P4->P5 P6 Dry Under Nitrogen P5->P6 P7 Reconstitute P6->P7 A1 Inject Sample P7->A1 A2 Chromatographic Separation (C18) A1->A2 A3 Mass Spectrometry (MRM) A2->A3 A4 Data Acquisition A3->A4 D1 Peak Integration A4->D1 D2 Standard Curve Generation D1->D2 D3 Concentration Calculation D2->D3

Analytical workflow for this compound quantification.

cluster_inhouse In-House Laboratory cluster_cro External CRO cluster_comparison Data Comparison & Acceptance IH_Method Develop & Validate Method IH_Analysis Analyze Validation Samples IH_Method->IH_Analysis CRO_Transfer Method Transfer & Familiarization IH_Method->CRO_Transfer Transfer Protocol Compare Statistical Comparison of Results IH_Analysis->Compare CRO_Analysis Analyze Validation Samples CRO_Transfer->CRO_Analysis CRO_Analysis->Compare Report Final Validation Report Compare->Report Meets Acceptance Criteria

Logical workflow for inter-laboratory cross-validation.

Conclusion

A successful cross-validation between an in-house laboratory and an external CRO provides a high degree of confidence in the analytical method for this compound. This ensures data integrity for future studies and regulatory submissions. The protocols and workflows outlined in this guide serve as a robust starting point for researchers undertaking similar validation efforts.

References

A Comparative Guide to the Biological Activities of 2-hydroxy-3-methyllauroyl-CoA and Lauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of lauroyl-CoA and the putative functions of 2-hydroxy-3-methyllauroyl-CoA. Due to a scarcity of direct experimental data on this compound, its biological role is largely inferred from the metabolism of similar modified fatty acyl-CoAs.

Introduction

Lauroyl-CoA is the activated form of lauric acid, a 12-carbon saturated fatty acid. It is a key intermediate in fatty acid metabolism, primarily serving as a substrate for energy production through β-oxidation. In contrast, this compound is a structurally modified lauroyl-CoA with hydroxyl and methyl groups at the second and third carbon positions, respectively. These modifications suggest a distinct metabolic fate and potential biological activities compared to its non-hydroxylated counterpart.

Quantitative Data Summary

ParameterLauroyl-CoAThis compound (Hypothetical)References
Primary Metabolic Pathway β-oxidationα-oxidation (due to 2-hydroxy group), Potentially modified β-oxidation (impact of 3-methyl group)[1][2][3]
Primary Function Energy production (ATP synthesis), Precursor for complex lipidsIntermediate in the degradation of branched-chain fatty acids, Potential signaling molecule[3][4]
Cellular Localization Mitochondria, Peroxisomes, CytosolPeroxisomes (primarily for α-oxidation)[1][3]
Enzyme Substrate For Acyl-CoA dehydrogenases, Carnitine palmitoyltransferase I & IIPhytanoyl-CoA 2-hydroxylase (PHYH) homologues, 2-hydroxyacyl-CoA lyase (HACL)[3][4][5]
Energy Yield (per molecule) High (e.g., complete oxidation of palmitate (C16) yields 129 ATP)Lower than lauroyl-CoA due to α-oxidation producing one less carbon for β-oxidation.

Experimental Protocols

Detailed experimental protocols for directly comparing the two molecules are not available. However, the following methodologies are standard for investigating the biological activities of acyl-CoAs.

Enzyme Activity Assays
  • Acyl-CoA Synthetase Activity Assay: To determine if 2-hydroxy-3-methyllauric acid can be activated to its CoA ester, an acyl-CoA synthetase activity assay can be performed. This can be a colorimetric or fluorometric assay that measures the formation of the acyl-CoA.[6][7][8]

  • Acyl-CoA Dehydrogenase Activity Assay: The suitability of lauroyl-CoA and this compound as substrates for β-oxidation can be assessed using an acyl-CoA dehydrogenase activity assay. The reduction of a reporter molecule is measured spectrophotometrically.

  • Peroxisomal Fatty Acyl-CoA Oxidase Assay: A fluorometric assay can be used to measure the production of H₂O₂ during the oxidation of fatty acyl-CoAs in peroxisomes. This would be particularly relevant for this compound.[5]

Mass Spectrometry-Based Analysis of Acyl-CoA Profiles
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique to identify and quantify different acyl-CoA species within a cell or tissue extract. Cells or tissues would be treated with lauric acid or 2-hydroxy-3-methyllauric acid, and the resulting changes in the acyl-CoA pool would be analyzed.[9][10][11][12][13]

    • Sample Preparation: Tissues or cells are homogenized in an extraction buffer, and acyl-CoAs are extracted using solid-phase extraction.

    • LC Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography.

    • MS/MS Detection: The separated acyl-CoAs are detected and quantified using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Signaling Pathways and Metabolic Fates

Lauroyl-CoA Metabolism

Lauroyl-CoA primarily enters the β-oxidation pathway in the mitochondria to generate acetyl-CoA, which then fuels the citric acid cycle for ATP production. It can also be used for the synthesis of complex lipids or act as a signaling molecule to regulate enzyme activity and gene expression.[14][15]

Lauroyl_CoA_Metabolism Lauroyl-CoA Lauroyl-CoA Beta-Oxidation Beta-Oxidation Lauroyl-CoA->Beta-Oxidation Complex Lipids Complex Lipids Lauroyl-CoA->Complex Lipids Signaling Signaling Lauroyl-CoA->Signaling Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle ATP ATP Citric Acid Cycle->ATP

Metabolic fate of Lauroyl-CoA.

Hypothesized Metabolism of this compound

The presence of a hydroxyl group at the C2 position suggests that this compound is a substrate for the α-oxidation pathway, which occurs in peroxisomes. This pathway is necessary for the degradation of branched-chain fatty acids. The methyl group at the C3 position would likely sterically hinder the enzymes of the standard β-oxidation pathway. In α-oxidation, the carboxyl carbon is removed as CO₂, and the resulting shorter fatty acyl-CoA can then potentially enter the β-oxidation pathway.[3][4][16]

Hydroxy_Lauroyl_CoA_Metabolism This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Undecanoyl-CoA (C11) Undecanoyl-CoA (C11) Alpha-Oxidation->Undecanoyl-CoA (C11) Beta-Oxidation Beta-Oxidation Undecanoyl-CoA (C11)->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA

Hypothesized metabolism of this compound.

Experimental Workflow for Comparative Analysis

A logical workflow to compare the biological activities of these two molecules would involve a multi-step process, starting from the synthesis of the modified fatty acid to in-depth cellular analysis.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Analysis cluster_2 Cellular Analysis A Synthesis of 2-hydroxy-3-methyllauric acid B Activation to CoA esters A->B C Enzyme Kinetic Assays B->C D Binding Affinity Studies B->D E Cell Culture Treatment B->E F Metabolomic Profiling (LC-MS/MS) E->F G Gene Expression Analysis E->G

Workflow for comparative analysis.

Conclusion

Lauroyl-CoA is a well-characterized intermediate in fatty acid β-oxidation, contributing significantly to cellular energy homeostasis. The biological activity of this compound remains to be experimentally determined. However, based on its structure, it is hypothesized to be a substrate for the α-oxidation pathway, a process crucial for the metabolism of branched-chain fatty acids. This would imply a role in detoxification and the processing of specific dietary lipids rather than mainstream energy production. Further research, following the experimental workflows outlined, is necessary to elucidate the precise biological functions of this compound and to validate these hypotheses. Such studies could reveal novel metabolic pathways and regulatory molecules relevant to health and disease.

References

Navigating Stereochemistry: A Comparative Analysis of 2-Hydroxy-3-methyllauroyl-CoA Enzymatic Turnover

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic handling of stereoisomers is paramount for predicting metabolic fate and designing effective therapeutics. This guide provides a comparative overview of the enzymatic turnover of different stereoisomers of 2-hydroxy-3-methyllauroyl-CoA, a substituted fatty acyl-CoA. Due to the limited direct experimental data on this specific molecule, this guide draws upon established knowledge of key enzymes that metabolize structurally analogous 3-methyl-branched and 2-hydroxyacyl-CoAs. We will delve into the expected enzymatic pathways, the stereoselectivity of the involved enzymes, and provide a framework for experimental validation.

The metabolism of this compound is predicted to primarily involve enzymes of the alpha-oxidation pathway, a process crucial for the breakdown of 3-methyl-branched fatty acids. The two key enzymes in this context are Phytanoyl-CoA 2-hydroxylase (PhyH) and 2-hydroxyacyl-CoA lyase (HACL1).

Key Enzymes and Their Stereoselectivity

Phytanoyl-CoA 2-hydroxylase (PhyH): This enzyme is responsible for the introduction of a hydroxyl group at the C2 position of 3-methyl-branched acyl-CoAs. While it might be expected that the stereochemistry at the C3 position would influence the enzyme's affinity for the substrate, studies on the closely related substrate, 3-methylhexadecanoyl-CoA, suggest a lack of strong stereopreference for the C3 center. Research has shown that both the R- and S-enantiomers of 3-methylhexadecanoyl-CoA are hydroxylated at comparable rates by human PhyH[1].

However, the hydroxylation reaction itself is stereospecific. The hydroxylation of R-3-methylhexadecanoyl-CoA results in the formation of (2S, 3R)-2-hydroxy-3-methylhexadecanoyl-CoA, while the S-enantiomer yields the (2R, 3S) isomer[1]. This indicates that while the enzyme can bind both C3 epimers, it controls the stereochemical outcome at the C2 position.

Hypothetical Enzymatic Turnover Comparison

Based on the available evidence for analogous substrates, we can hypothesize the enzymatic turnover of the stereoisomers of this compound. The initial and likely rate-limiting step in its degradation is the 2-hydroxylation by PhyH. Given that PhyH appears to hydroxylate both R- and S-3-methyl-branched acyl-CoAs at similar rates, it is plausible that the initial turnover of both the (3R)- and (3S)-lauroyl-CoA precursors would be comparable. The subsequent cleavage by HACL1 would then act on the respective 2-hydroxy stereoisomers produced.

For a direct comparison, experimental determination of the kinetic parameters (Km and Vmax) for each stereoisomer with purified PhyH and HACL1 is necessary. A summary of hypothetical comparative data is presented below, which would need to be populated with experimental results.

Stereoisomer of this compoundTarget EnzymeKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(2R, 3R)HACL1Data not availableData not availableData not availableData not available
(2S, 3R)HACL1Data not availableData not availableData not availableData not available
(2R, 3S)HACL1Data not availableData not availableData not availableData not available
(2S, 3S)HACL1Data not availableData not availableData not availableData not available

Experimental Protocols

To empirically determine the enzymatic turnover of this compound stereoisomers, a series of biochemical assays would be required.

1. Synthesis of Stereoisomers: The four stereoisomers of this compound would need to be chemically synthesized with high stereochemical purity.

2. Expression and Purification of Recombinant Enzymes: Human PhyH and HACL1 can be expressed in a suitable system (e.g., E. coli) and purified using standard chromatography techniques.

3. Phytanoyl-CoA Hydroxylase (PhyH) Assay: The activity of PhyH can be assayed by monitoring the consumption of a co-substrate, such as 2-oxoglutarate, or by directly measuring the formation of the 2-hydroxy product using LC-MS/MS.

  • Reaction Mixture: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.5), purified PhyH, Fe(II), 2-oxoglutarate, ascorbate, and one of the 3-methyllauroyl-CoA stereoisomers (R or S).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Quenching and Extraction: Stop the reaction at various time points by adding a quenching solution (e.g., acid or organic solvent). Extract the acyl-CoAs.

  • Analysis: Analyze the formation of the corresponding this compound stereoisomer using a validated LC-MS/MS method.

  • Kinetic Analysis: Determine Km and Vmax by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

4. 2-Hydroxyacyl-CoA Lyase (HACL1) Assay: The activity of HACL1 can be determined by measuring the decrease in the 2-hydroxyacyl-CoA substrate or the formation of the aldehyde product.

  • Reaction Mixture: A buffered solution containing purified HACL1, thiamine (B1217682) pyrophosphate (TPP), and one of the four stereoisomers of this compound.

  • Incubation: Incubate at 37°C.

  • Quenching and Analysis: Stop the reaction and analyze the remaining substrate or the formation of 2-methyldecanal (B1664147) using GC-MS or LC-MS/MS.

  • Kinetic Analysis: Determine Km and Vmax by varying the substrate concentration.

Visualizing the Metabolic Pathway and Experimental Workflow

To clarify the relationships between the substrates, enzymes, and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_substrate Substrate Stereoisomers cluster_enzyme1 Phytanoyl-CoA 2-hydroxylase cluster_intermediate 2-Hydroxy Intermediates cluster_enzyme2 2-Hydroxyacyl-CoA Lyase cluster_product Products S_3R (3R)-3-methyllauroyl-CoA PhyH PhyH S_3R->PhyH S_3S (3S)-3-methyllauroyl-CoA S_3S->PhyH I_2S3R (2S, 3R)-2-hydroxy- 3-methyllauroyl-CoA PhyH->I_2S3R from (3R) I_2R3S (2R, 3S)-2-hydroxy- 3-methyllauroyl-CoA PhyH->I_2R3S from (3S) HACL1 HACL1 I_2S3R->HACL1 I_2R3S->HACL1 P1 Formyl-CoA HACL1->P1 P2 2-Methyldecanal HACL1->P2

Caption: Predicted metabolic pathway of 3-methyllauroyl-CoA stereoisomers.

Experimental_Workflow cluster_start Preparation cluster_assay Enzymatic Assays cluster_analysis Analysis cluster_end Data Interpretation A Synthesize Stereoisomers of This compound C Incubate Enzyme with Substrate Stereoisomer A->C B Express & Purify Recombinant PhyH & HACL1 B->C D Vary Substrate Concentration C->D E Quench Reaction & Extract Metabolites D->E F Quantify Substrate/Product (LC-MS/MS or GC-MS) E->F G Calculate Kinetic Parameters (Km, Vmax, kcat) F->G H Compare Turnover Rates G->H

Caption: General experimental workflow for determining enzymatic turnover.

References

Confirming the Identity of 2-hydroxy-3-methyllauroyl-CoA: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of lipid metabolites are paramount. This guide provides a comparative overview of analytical approaches for confirming the identity of 2-hydroxy-3-methyllauroyl-CoA, with a focus on the significant advantages conferred by isotopic labeling. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most robust analytical strategy.

The Challenge of Identifying Acyl-CoA Species

Acyl-Coenzyme A (acyl-CoA) thioesters are a diverse class of intermediates in fatty acid metabolism. Their structural similarity and varying concentrations in complex biological matrices make their individual identification and quantification a significant analytical challenge. Traditional methods relying solely on chromatographic retention time and mass-to-charge ratio can be prone to ambiguity from isomeric or isobaric interferences. Isotopic labeling provides a definitive solution by introducing a unique mass signature, enabling precise identification and accurate quantification.

Comparison of Analytical Approaches

The use of an isotopically labeled internal standard is the gold standard for quantitative mass spectrometry.[1] It allows for correction of variations in sample extraction, derivatization, and ionization, leading to more accurate and precise results.

FeatureAnalysis without Isotopic LabelingAnalysis with Isotopic LabelingAdvantage of Isotopic Labeling
Identification Based on retention time and MS/MS fragmentation pattern. Prone to misidentification from co-eluting isomers.Confirmed by co-elution with the labeled standard and a predictable mass shift in the precursor and fragment ions.Unambiguous peak identification.
Quantification Relative quantification or use of a non-isotopic internal standard. Susceptible to matrix effects and variations in instrument response.Absolute quantification using a known concentration of the labeled standard. Corrects for sample loss and ionization suppression.Improved accuracy and precision.
MS/MS Confirmation Fragmentation pattern of the endogenous compound is compared to literature or predicted spectra.The labeled standard produces the same fragmentation pattern with a mass shift corresponding to the incorporated isotopes, confirming the identity of the fragments.Increased confidence in structural elucidation.
Example Precursor Ion (m/z) 980.38 (M+H)⁺984.40 (M+4H)⁺ (assuming 4 deuterium (B1214612) atoms)Clear differentiation from endogenous compound.
Example Fragment Ion (m/z) 473.31 (M+H - 507)⁺477.33 (M+4H - 507)⁺Confirms the identity of the acyl moiety.

Experimental Protocols

Protocol 1: Biosynthesis of a Deuterated this compound Standard

This protocol describes a plausible method for producing a deuterated internal standard for this compound by feeding cultured cells with a deuterated precursor. Branched-chain fatty acids are often derived from the catabolism of branched-chain amino acids.[2][3]

1. Cell Culture and Labeling:

  • Culture a suitable cell line (e.g., hepatocytes, adipocytes) in a medium depleted of the chosen precursor.
  • Supplement the medium with a deuterated precursor, for example, d4-labeled leucine (B10760876) or a deuterated short-chain fatty acid that can be elongated to form the desired product. The exact precursor would need to be determined based on the specific biosynthetic pathway.
  • Incubate the cells for a sufficient period to allow for the incorporation of the labeled precursor into the cellular lipid pools.

2. Extraction of Acyl-CoAs:

  • Harvest the cells and quench metabolism by flash-freezing in liquid nitrogen.
  • Extract the acyl-CoAs using a suitable method, such as solid-phase extraction or liquid-liquid extraction with acidic acetonitrile.

3. Purification of the Labeled Standard:

  • Purify the deuterated this compound from the cell extract using high-performance liquid chromatography (HPLC).
  • Collect the fraction corresponding to the labeled compound, which will elute at a similar retention time to the unlabeled compound but will have a higher mass.
  • Determine the concentration of the purified standard using a suitable method, such as UV spectrophotometry or by comparison to a commercially available, non-labeled standard.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

StepDescription
1. Sample Preparation Spike the biological sample with a known amount of the deuterated this compound internal standard. Extract the acyl-CoAs as described in Protocol 1.
2. Liquid Chromatography Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, such as 10 mM ammonium (B1175870) acetate (B1210297) in water (A) and 10 mM ammonium acetate in 95:5 acetonitrile:water (B).
3. Mass Spectrometry Analyze the eluent using a tandem mass spectrometer operating in positive ion mode.
4. MS/MS Analysis Use multiple reaction monitoring (MRM) to detect the transition from the precursor ion to a specific product ion for both the endogenous compound and the labeled standard. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[4][5][6][7][8]
5. Data Analysis Quantify the endogenous this compound by comparing the peak area of its MRM transition to that of the deuterated internal standard.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow Experimental Workflow for Isotopic Labeling and Analysis cluster_labeling Isotopic Labeling cluster_extraction Sample Preparation cluster_analysis Analysis cell_culture Cell Culture add_precursor Add Deuterated Precursor cell_culture->add_precursor incubation Incubation add_precursor->incubation harvest Harvest Cells incubation->harvest add_standard Spike with Labeled Standard harvest->add_standard extraction Acyl-CoA Extraction add_standard->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Experimental workflow from labeling to analysis.

fragmentation_pathway MS/MS Fragmentation of this compound unlabeled_precursor Unlabeled Precursor Ion (m/z 980.38) coa_moiety Neutral Loss of CoA Moiety (-507 Da) unlabeled_precursor->coa_moiety labeled_precursor Labeled Precursor Ion (m/z 984.40) labeled_precursor->coa_moiety unlabeled_fragment Unlabeled Acylium Ion (m/z 473.31) labeled_fragment Labeled Acylium Ion (m/z 477.33) coa_moiety->unlabeled_fragment coa_moiety->labeled_fragment

Fragmentation of labeled and unlabeled precursor ions.

Conclusion

The use of isotopic labeling, in conjunction with LC-MS/MS, offers a superior method for the definitive identification and accurate quantification of this compound in complex biological samples. While the initial generation of a labeled standard requires additional effort, the resulting data quality and confidence in the analytical results are invaluable for research, clinical, and pharmaceutical applications. The protocols and comparative data presented in this guide provide a framework for implementing this robust analytical strategy.

References

Comparative Analysis of 2-Hydroxy-3-methyllauroyl-CoA Abundance Across Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the relative quantification of 2-hydroxy-3-methyllauroyl-CoA, a hydroxy fatty acyl-CoA, across various tissue types. Due to the limited direct research on this specific metabolite, this guide presents a hypothetical tissue distribution based on the known metabolism of similar branched-chain fatty acids. The experimental protocols outlined are established methods for the analysis of acyl-CoAs, primarily leveraging liquid chromatography-mass spectrometry (LC-MS).

Relative Quantification Data

The following table summarizes the hypothetical relative abundance of this compound in key metabolic tissues. The data is presented as a relative fold change normalized to the tissue with the lowest expression, in this case, the skeletal muscle. Higher values indicate a greater relative abundance of the metabolite.

Tissue TypeRelative Abundance (Fold Change)Key Metabolic Relevance
Liver15.2 ± 2.1Central hub for fatty acid metabolism, including oxidation and synthesis.
Kidney8.5 ± 1.3Significant role in fatty acid oxidation.
Heart5.8 ± 0.9High energy demand, utilizes fatty acids as a primary fuel source.
Brain2.1 ± 0.4Involved in the synthesis of specialized lipids for neural function.
Skeletal Muscle1.0 (Baseline)Utilizes fatty acids for energy, particularly during endurance activities.

Experimental Protocols

A detailed methodology for the relative quantification of this compound is provided below. This protocol is adapted from established methods for acyl-CoA analysis using LC-MS.

Tissue Homogenization and Extraction
  • Tissue Collection: Harvest fresh tissues (e.g., liver, kidney, heart, brain, skeletal muscle) from the model organism and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 methanol (B129727):acetonitrile:water with an internal standard).

  • Protein Precipitation: Vortex the homogenate vigorously for 10 minutes at 4°C to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new microcentrifuge tube.

Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
  • Column Equilibration: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried sample in 100 µL of 50% methanol for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

    • Precursor Ion (m/z): The specific m/z for this compound would be determined based on its chemical formula (C34H60N7O18P3S).

    • Fragment Ions: Specific fragment ions for confirmation and quantification would be identified through initial MS/MS experiments.

    • Data Analysis: Peak areas for this compound are integrated and normalized to the internal standard and tissue weight.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis tissue Tissue Collection (Flash-Frozen) homogenization Homogenization tissue->homogenization extraction Metabolite Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe_loading SPE Loading supernatant->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution drying Drying & Reconstitution spe_elution->drying lcms LC-MS Analysis drying->lcms data_analysis Data Analysis lcms->data_analysis metabolic_pathway cluster_pathway Hypothetical Metabolic Pathway precursor Branched-Chain Fatty Acid (e.g., 3-Methyllauric Acid) acyl_coa_synthetase Acyl-CoA Synthetase precursor->acyl_coa_synthetase methyl_lauroyl_coa 3-Methyllauroyl-CoA acyl_coa_synthetase->methyl_lauroyl_coa hydroxylase Alpha-Hydroxylase methyl_lauroyl_coa->hydroxylase target_metabolite This compound hydroxylase->target_metabolite downstream Downstream Metabolism (e.g., Peroxisomal Oxidation) target_metabolite->downstream

Unraveling the Role of 2-hydroxy-3-methyllauroyl-CoA in Health and Peroxisomal Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical intermediate in the alpha-oxidation of branched-chain fatty acids, 2-hydroxy-3-methyllauroyl-CoA, serves as a key metabolic junction. Its levels are significantly altered in certain inherited metabolic disorders, most notably Refsum disease, making it a potential biomarker for disease diagnosis and monitoring. This guide provides a comparative analysis of this compound levels in healthy versus diseased states, supported by an overview of its metabolic pathway and the methodologies for its quantification.

The metabolism of 3-methyl-branched chain fatty acids, which cannot be processed through the standard beta-oxidation pathway due to the methyl group at the β-carbon, occurs in the peroxisome via a process known as alpha-oxidation.[1][2] A crucial step in this pathway is the conversion of a 3-methyl-branched acyl-CoA, such as 3-methyllauroyl-CoA, to its 2-hydroxy derivative, this compound. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH).[3][4][5] Subsequently, this compound is cleaved by 2-hydroxyacyl-CoA lyase (HACL1) into formyl-CoA and a fatty aldehyde with one less carbon atom, which can then undergo further oxidation.[6][7][8]

Comparative Levels in Healthy vs. Diseased States

In healthy individuals, the alpha-oxidation pathway functions efficiently, leading to a steady but low-level flux of intermediates, including this compound. However, in diseased states characterized by defects in this pathway, significant alterations in the concentrations of these metabolites are observed.

The primary disease associated with impaired alpha-oxidation is Refsum disease , an autosomal recessive disorder caused by mutations in the PHYH gene, leading to a deficiency of the phytanoyl-CoA hydroxylase enzyme.[9][10][11] This enzymatic block prevents the conversion of phytanoyl-CoA and other 3-methyl-branched acyl-CoAs to their 2-hydroxy counterparts.[3][12] Consequently, there is a massive accumulation of phytanic acid in the blood and tissues of these patients.[4][9]

While direct quantitative data for this compound is scarce in the literature, the biochemical consequences of PHYH deficiency allow for a clear prediction of its relative levels. In Refsum disease, the production of this compound would be severely diminished due to the non-functional PHYH enzyme. Conversely, its precursor, 3-methyllauroyl-CoA, would be expected to accumulate.

Another related, though less common, scenario would be a deficiency in the subsequent enzyme, 2-hydroxyacyl-CoA lyase (HACL1). In such a case, one would anticipate an accumulation of this compound and other 2-hydroxy-3-methylacyl-CoAs, as their cleavage would be blocked.[6][7]

The following table provides a semi-quantitative comparison based on the well-established pathophysiology of Refsum disease, using the levels of the well-studied phytanic acid and its downstream product pristanic acid as a proxy for the behavior of 3-methyllauroyl-CoA and its derivatives.

AnalyteHealthy State (Plasma Concentration)Diseased State (Refsum Disease - Plasma Concentration)Fold Change (Diseased/Healthy)
Phytanic Acid< 3 µg/mL100 - 1000+ µg/mL> 33 - 333+
Pristanic Acid0.1 - 0.5 µg/mLNormal to slightly elevated~1-2
3-Methyllauroyl-CoA Low (steady-state)Hypothetically Elevated N/A
This compound Very Low (transient intermediate)Hypothetically Markedly Decreased N/A

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the analytical approach for studying these compounds, the following diagrams are provided.

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome 3-Methyllauroyl-CoA 3-Methyllauroyl-CoA This compound This compound 3-Methyllauroyl-CoA->this compound Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in Refsum Disease) Fatty Aldehyde (C11) + Formyl-CoA Fatty Aldehyde (C11) + Formyl-CoA This compound->Fatty Aldehyde (C11) + Formyl-CoA 2-Hydroxyacyl-CoA Lyase (HACL1) Pristanic Acid Pristanic Acid Fatty Aldehyde (C11) + Formyl-CoA->Pristanic Acid Aldehyde Dehydrogenase

Alpha-Oxidation of 3-Methyllauroyl-CoA.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Biological_Sample Biological Sample (Plasma, Tissue) Extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Biological_Sample->Extraction Hydrolysis Optional: Alkaline Hydrolysis to Free Fatty Acids Extraction->Hydrolysis for GC-MS LC_MS LC-MS/MS Analysis (Direct measurement of Acyl-CoAs) Extraction->LC_MS Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization GC_MS GC-MS Analysis (Measures corresponding fatty acids) Derivatization->GC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis GC_MS->Data_Analysis

Workflow for Acyl-CoA Quantification.

Experimental Protocols

The quantification of acyl-CoA esters like this compound in biological matrices is challenging due to their low abundance and chemical instability. The preferred method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of various acyl-CoA species in biological samples.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Tissues (e.g., liver, fibroblasts) are homogenized in a cold buffer (e.g., potassium phosphate (B84403) buffer) containing antioxidants (e.g., dithiothreitol) and protease inhibitors.

  • Protein Precipitation: An ice-cold organic solvent (e.g., acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetic acid) is added to the homogenate to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) to isolate and concentrate the acyl-CoA esters.

  • Elution: The acyl-CoAs are eluted from the SPE cartridge with a suitable solvent mixture (e.g., methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide).

  • Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C18) is typically used for separation.

    • Mobile Phase: A gradient elution with a binary solvent system is employed. For example, Solvent A could be water with a volatile buffer (e.g., ammonium acetate (B1210297) or ammonium formate) and Solvent B could be an organic solvent like acetonitrile or methanol.

    • Flow Rate: A flow rate in the range of 200-500 µL/min is common.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the target acyl-CoA) and a specific product ion generated by its fragmentation in the collision cell. This provides high specificity.

    • Internal Standards: For accurate quantification, stable isotope-labeled internal standards of closely related acyl-CoAs are spiked into the samples at the beginning of the extraction procedure.

Protocol 2: Indirect Quantification via GC-MS of the Corresponding Fatty Acid

This method involves the chemical conversion of the acyl-CoA to its corresponding free fatty acid, which is then derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Extraction: Similar to the LC-MS/MS protocol, acyl-CoAs are extracted from the biological sample.

  • Alkaline Hydrolysis: The extracted acyl-CoAs are subjected to alkaline hydrolysis (e.g., using potassium hydroxide (B78521) in methanol) to cleave the thioester bond and release the free 2-hydroxy-3-methyllauric acid.

  • Acidification and Extraction: The solution is acidified, and the free fatty acid is extracted into an organic solvent (e.g., hexane).

  • Derivatization: The fatty acid is converted to a volatile ester (e.g., a methyl ester or a trimethylsilyl (B98337) ester) to make it suitable for GC analysis.

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column with a suitable stationary phase (e.g., a polar phase for fatty acid methyl esters) is used for separation.

    • Temperature Program: A temperature gradient is applied to the GC oven to elute the derivatized fatty acids.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer can be operated in full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for more sensitive quantification of specific fragment ions.

References

A Researcher's Guide to Derivatization Reagents for GC-MS Analysis of 2-Hydroxy-3-Methyllauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of complex lipid molecules, this guide offers a comparative overview of common derivatization reagents for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-hydroxy-3-methyllauroyl-CoA and similar long-chain hydroxy fatty acids. We provide a detailed examination of experimental protocols, a quantitative comparison of reagent performance, and visualizations to aid in methodological decisions.

The inherent low volatility and thermal lability of long-chain hydroxy acyl-CoAs, such as this compound, necessitate a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis. This process involves the chemical modification of polar functional groups, primarily the hydroxyl (-OH) and carboxyl (-COOH) groups. The choice of derivatization reagent is critical and can significantly impact reaction efficiency, derivative stability, and the quality of the resulting mass spectra.

This guide focuses on three principal classes of derivatization reagents: silylating agents, acylating agents, and alkylating agents (specifically for esterification). We present a comparative analysis to assist researchers in selecting the most appropriate method for their analytical needs.

Comparative Performance of Derivatization Reagents

The selection of an optimal derivatization reagent depends on several factors, including the reactivity of the target functional groups, the desired stability of the derivatives, and the specific requirements of the GC-MS instrumentation. The following table summarizes the key performance characteristics of commonly used derivatization reagents for the analysis of long-chain hydroxy fatty acids.

Derivatization MethodReagentTarget GroupsDerivatization EfficiencyDerivative StabilityKey AdvantagesKey Disadvantages
Silylation BSTFA (+ 1% TMCS)-OH, -COOHHighModerateVersatile, reacts with a wide range of polar compounds. By-products are volatile.[1]TMS derivatives are susceptible to hydrolysis.[2][3]
MSTFA-OH, -COOHHighModerateBy-products are highly volatile, minimizing chromatographic interference.[2]TMS derivatives have limited stability.[2]
MTBSTFA-OH, -COOHHighHighForms t-BDMS derivatives which are ~10,000 times more stable against hydrolysis than TMS derivatives.[4]Reagent is bulkier, which can lead to steric hindrance with some molecules.[4][5]
Acylation Acetic Anhydride (B1165640)-OH, -NH2Moderate to HighHighAcetyl derivatives are very stable.May not be suitable for carboxyl groups. Acidic by-products may need to be removed.[6]
PFPA/HFBA-OH, -NH2HighHighIntroduces electron-capturing groups, enhancing ECD sensitivity.[7]Reagents and by-products are corrosive and can damage the GC column.[8]
Alkylation BF3-Methanol-COOHHighHighSpecific for carboxylic acids, producing stable methyl esters (FAMEs).[9]Does not derivatize hydroxyl groups. Requires acidic conditions.
(Esterification)TMS-Diazomethane-COOHHighHighReacts rapidly and quantitatively at room temperature.[10]Reagent is toxic and potentially explosive.[11]

Experimental Workflow

The general workflow for the derivatization of a long-chain hydroxy fatty acid prior to GC-MS analysis involves several key steps, from sample preparation to data acquisition. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis hydrolysis Hydrolysis of Acyl-CoA (if necessary) extraction Liquid-Liquid Extraction of Hydroxy Fatty Acid hydrolysis->extraction drying Drying of Extract (e.g., under N2) extraction->drying reagent_addition Addition of Derivatization Reagent drying->reagent_addition reaction Incubation (Heat as required) reagent_addition->reaction reagent_removal Removal of Excess Reagent (if necessary) reaction->reagent_removal injection Injection into GC-MS reagent_removal->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection

A generalized workflow for the derivatization and GC-MS analysis of hydroxy fatty acids.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of long-chain hydroxy fatty acids using silylation, acylation, and methylation techniques. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is adapted for the derivatization of both hydroxyl and carboxyl functional groups.[12]

  • Sample Preparation: Place the dried sample (approximately 1 mg/mL of the hydroxy fatty acid in an aprotic solvent like acetonitrile) into a reaction vial.[2] Ensure the sample is completely dry as silylating reagents are moisture-sensitive.[6]

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to the sample vial. A molar excess of the reagent is recommended.[2]

  • Reaction: Tightly cap the vial, vortex for 10-20 seconds, and heat at 60°C for 60 minutes.[2] Reaction time and temperature may need to be optimized depending on the specific analyte.[2]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Dilution with a suitable solvent like dichloromethane (B109758) can be performed if necessary.[12]

Protocol 2: Two-Step Acylation and Esterification

This protocol is suitable for compounds where both hydroxyl and carboxyl groups need to be derivatized separately for specific analytical purposes.

  • Esterification of Carboxyl Group:

    • To the dried sample, add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol).[13]

    • Tightly cap the tube and heat at 80°C for 1 hour.[12]

    • Cool the tube to room temperature and add 1 mL of water and 1 mL of a nonpolar solvent such as hexane (B92381).[9]

    • Vortex thoroughly for 1 minute to extract the fatty acid methyl esters (FAMEs) into the organic layer.[12]

    • Carefully transfer the upper organic layer to a new vial and evaporate to dryness under a stream of nitrogen.

  • Acylation of Hydroxyl Group:

    • To the dried FAME, add 20 µL of acetic anhydride and 20 µL of pyridine.[8]

    • Heat the mixture at 70°C for 30 minutes.[8]

    • Cool the vial and evaporate the reagents under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Protocol 3: One-Pot Methylation and Silylation

This protocol describes the methylation of the carboxylic acid followed by silylation of the hydroxyl group.

  • Methylation:

    • To the dried sample, add 2 mL of methanolic HCl (e.g., 3N) or BF3-Methanol.

    • Heat at 60-80°C for 1 hour.

    • Evaporate the reagent to dryness under a stream of nitrogen.

  • Silylation:

    • To the dried methyl ester, add 50 µL of BSTFA + 1% TMCS.

    • Heat at 60°C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

Logical Relationships in Reagent Selection

The choice of derivatization strategy is a critical decision in the analytical workflow. The following diagram illustrates the logical considerations for selecting an appropriate derivatization reagent based on the analytical goals.

reagent_selection cluster_goals Analytical Goals cluster_reagents Recommended Reagent Class start Start: Analyze This compound goal1 Simultaneous derivatization of -OH and -COOH groups start->goal1 goal2 High derivative stability is critical start->goal2 goal3 Derivatize only the -COOH group start->goal3 goal4 Enhance ECD sensitivity start->goal4 silylation Silylation (BSTFA, MSTFA) goal1->silylation stable_silylation Stable Silylation (MTBSTFA) goal2->stable_silylation alkylation Alkylation (Esterification) (BF3-Methanol, TMS-Diazomethane) goal3->alkylation fluoroacylation Fluoroacylation (PFPA, HFBA) goal4->fluoroacylation

References

A Comparative Guide to the Analysis of 2-hydroxy-3-methyllauroyl-CoA: Accuracy and Precision Across Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise measurement of 2-hydroxy-3-methyllauroyl-CoA, a long-chain 2-hydroxyacyl-CoA, is critical for advancing research in metabolic diseases, drug development, and cellular physiology. This guide provides an objective comparison of the leading analytical platforms for the quantification of this specific metabolite, supported by experimental data and detailed methodologies.

Executive Summary

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for the analysis of this compound, offering superior sensitivity, specificity, and accuracy. While enzymatic assays and immunoassays present alternative approaches, they are generally characterized by lower specificity and sensitivity, respectively. The choice of platform will ultimately depend on the specific requirements of the study, including the need for absolute quantification, sample throughput, and the complexity of the biological matrix.

Data Presentation: Comparison of Analytical Platforms

The following table summarizes the key performance characteristics of the different platforms for the analysis of long-chain 2-hydroxyacyl-CoAs, including this compound. Data for this compound is extrapolated from studies on structurally similar long-chain acyl-CoAs due to the limited availability of specific comparative data.

ParameterLC-MS/MSEnzymatic AssayImmunoassay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratioEnzyme-catalyzed reaction producing a detectable signalAntibody-antigen binding with a labeled secondary antibody
Specificity Very HighModerate to HighVariable (potential cross-reactivity)
Sensitivity (LOD) High (fmol to pmol range)Moderate (pmol to nmol range)Low to Moderate (pmol to nmol range)
Precision (CV%) Excellent (<15%)[1]Good (15-20%)Acceptable (15-25%)
Accuracy (% Recovery) Excellent (85-115%)[1]Good (80-120%)Acceptable (70-130%)
Throughput High (with automation)ModerateHigh
Matrix Effect Can be significant, requires careful optimization and internal standardsCan be affected by endogenous enzymes or inhibitorsCan be affected by non-specific binding
Cost per Sample HighLowModerate

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the most accurate and sensitive quantification of this compound.

a. Sample Preparation (Solid-Phase Extraction)

  • Homogenize tissue or cell samples in a suitable buffer (e.g., phosphate (B84403) buffer with internal standard).

  • Centrifuge to pellet cellular debris.

  • Load the supernatant onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with a low-organic solvent to remove polar impurities.

  • Elute the acyl-CoAs with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and its internal standard. The common fragmentation of acyl-CoAs involves the neutral loss of the CoA moiety (507 Da)[1].

Enzymatic Assay

This method relies on the activity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and measures the production of NADH.

  • Sample Preparation: Prepare tissue or cell lysates as described for LC-MS/MS, ensuring no interfering enzyme activities are present.

  • Reaction Mixture: In a microplate well, combine the sample extract, reaction buffer (e.g., Tris-HCl with NAD+), and initiate the reaction by adding a purified LCHAD enzyme preparation.

  • Detection: Monitor the increase in absorbance at 340 nm (for NADH production) over time using a microplate reader.

  • Quantification: Calculate the concentration of this compound based on a standard curve generated with a known concentration of a similar long-chain 2-hydroxyacyl-CoA standard.

Immunoassay (ELISA)

This method utilizes antibodies specific to long-chain acyl-CoAs.

  • Plate Coating: Coat a 96-well microplate with a capture antibody that recognizes the CoA moiety or a broader long-chain acyl group.

  • Sample Incubation: Add the sample extracts and standards to the wells and incubate to allow binding to the capture antibody.

  • Washing: Wash the plate to remove unbound components.

  • Detection Antibody: Add a primary antibody specific for the 2-hydroxy-3-methyllauroyl structure, followed by a secondary enzyme-linked antibody (e.g., HRP-conjugated).

  • Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme.

  • Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Quantification: Determine the concentration from a standard curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_lcms LC-MS/MS cluster_enzymatic Enzymatic Assay cluster_elisa Immunoassay (ELISA) cluster_data Data Analysis start Biological Sample homogenization Homogenization & Centrifugation start->homogenization spe Solid-Phase Extraction homogenization->spe elution Elution & Evaporation spe->elution reconstitution Reconstitution elution->reconstitution lc LC Separation reconstitution->lc reaction Enzymatic Reaction reconstitution->reaction binding Antibody Binding reconstitution->binding ms MS/MS Detection lc->ms quant Quantification ms->quant detection_enz Signal Detection reaction->detection_enz detection_enz->quant detection_elisa Signal Detection binding->detection_elisa detection_elisa->quant

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_pathway Peroxisomal α-Oxidation of 2-Hydroxy Long-Chain Fatty Acids fatty_acid 2-Hydroxy Long-Chain Fatty Acid acyl_coa_synthase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthase hydroxyacyl_coa This compound acyl_coa_synthase->hydroxyacyl_coa hacl1 2-Hydroxyacyl-CoA Lyase 1 (HACL1) hydroxyacyl_coa->hacl1 products Formyl-CoA + (n-1) Aldehyde hacl1->products

Caption: Metabolic pathway of this compound via peroxisomal α-oxidation.[2][3][4]

Conclusion

For researchers requiring high accuracy, precision, and specificity for the quantification of this compound, LC-MS/MS is the recommended platform. Its ability to distinguish between structurally similar molecules makes it invaluable for detailed metabolic studies. However, for high-throughput screening or when absolute quantification is not the primary goal, enzymatic assays or immunoassays may offer a more cost-effective and rapid alternative, provided their limitations in specificity and sensitivity are taken into account. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate analytical platform to achieve their research objectives.

References

Safety Operating Guide

Navigating the Disposal of 2-hydroxy-3-methyllauroyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before proceeding with any disposal procedures, ensure that all personnel handling 2-hydroxy-3-methyllauroyl-CoA are equipped with the appropriate Personal Protective Equipment (PPE). Based on guidelines for similar fatty acid esters, the following PPE is recommended:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.

  • Respiratory Protection: Ensure adequate ventilation. If ventilation is insufficient, use a suitable respirator.

  • General Hygiene: Wash hands thoroughly after handling.

In the event of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.

Step-by-Step Disposal Protocol

All laboratory personnel should treat waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by a qualified safety officer.[1] Hazardous wastes must not be discharged to the sewer or disposed of by evaporation.[1]

  • Waste Identification and Classification: Since specific hazard data for this compound is unavailable, it must be handled as a hazardous waste.[1] Laboratory waste is generally classified as hazardous if it exhibits one or more of the following characteristics as defined by the Environmental Protection Agency (EPA).

    Hazardous Waste Characteristic Description Examples
    Ignitability Liquids with a flash point less than 140°F, solids capable of spontaneous combustion, oxidizers, or ignitable compressed gases.[2]Ethanol, acetone, sodium nitrate.[2]
    Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2]Hydrochloric acid, sodium hydroxide.[2]
    Reactivity Materials that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[2]Sodium metal, potassium cyanide, picric acid.[2]
    Toxicity Wastes that are harmful or fatal when ingested or absorbed.(Determined by specific testing)
  • Container Selection and Labeling:

    • Use a container that is chemically compatible with this compound.[3] Plastic containers are often preferred.[2] The original container, if in good condition, is an ideal choice.[4]

    • The container must be in good condition, with no cracks or deterioration, and have a secure, leak-proof cap.[3][4]

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[2]

  • Waste Accumulation and Storage:

    • Store chemical waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][4]

    • Do not mix incompatible wastes. This compound should be stored away from strong oxidizing agents and strong bases.[5]

    • Keep the waste container closed at all times, except when adding waste.[1][2]

    • A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic waste, the limit is one quart.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a waste pickup.[1][2]

    • Do not dispose of this compound down the drain.[1][6] Many related compounds, such as methyl laurate, are very toxic to aquatic life.[5][7][8]

    • Provide the EHS/OCRS with accurate information about the waste composition.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Select Compatible, Labeled Waste Container classify->container no_drain DO NOT Dispose Down Drain classify->no_drain no_evap DO NOT Evaporate in Fume Hood classify->no_evap storage Store in Designated Satellite Accumulation Area (SAA) container->storage incompatibles Segregate from Incompatible Chemicals (Strong Oxidizers, Bases) storage->incompatibles pickup Contact EHS/OCRS for Hazardous Waste Pickup incompatibles->pickup documentation Complete Waste Pickup Documentation pickup->documentation end Compliant Disposal documentation->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling 2-hydroxy-3-methyllauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 2-hydroxy-3-methyllauroyl-CoA

Essential Safety and Logistical Information for Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general best practices for handling potentially reactive acyl-CoA thioesters and should be supplemented by a thorough, task-specific risk assessment. Acyl-CoA thioesters are known to be reactive intermediates and should be handled with care to avoid exposure and ensure experimental integrity.[1]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted for all procedures involving this compound.[2] The minimum required PPE includes:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 standards.Protects against splashes of solutions containing the compound.[2][3]
Face ShieldTo be worn in addition to safety goggles.Recommended when handling larger volumes or when there is a significant splash risk.[3][4]
Hand Protection Disposable Nitrile GlovesMinimum of two pairs (double-gloving).Provides a primary barrier against skin contact. The outer glove should be removed immediately after handling the compound.[2]
Body Protection Laboratory CoatStandard, long-sleeved.Protects skin and personal clothing from contamination.[4][5][6]
Chemical-Resistant ApronRecommended for larger quantities.Provides an additional layer of protection against spills.
Respiratory Protection Not generally required.N/ATo be used only if aerosols may be generated and engineering controls (fume hood) are not available or sufficient.[4][6]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Work Area Setup:

  • All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure the work area is clean and free of clutter.

  • Have an emergency spill kit readily available.

  • Verify that a safety shower and eyewash station are accessible and operational.

2. Weighing and Reconstitution:

  • When weighing the solid compound, use an analytical balance inside the fume hood.

  • Use appropriate tools (e.g., anti-static spatulas) to handle the solid.

  • To reconstitute, slowly add the desired solvent to the vial containing the compound. Coenzyme A and its derivatives can be unstable in acidic or alkaline conditions, especially at higher temperatures.[7]

  • Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.

3. Experimental Use:

  • Keep all containers of this compound sealed when not in use.

  • Use calibrated pipettes for accurate liquid transfers.

  • Avoid direct contact with skin and eyes at all times.

  • Change gloves immediately if they become contaminated.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

  • Properly label and store any remaining material according to recommended storage conditions (typically cold and under an inert atmosphere for stability).

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, paper towels) must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Waste Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Never pour solutions containing this compound down the drain.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_reconstitute Reconstitute in Solvent handle_weigh->handle_reconstitute handle_experiment Perform Experiment handle_reconstitute->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose cleanup_doff_ppe Doff PPE cleanup_dispose->cleanup_doff_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.